Product packaging for 2-Ethynyl-1,5-naphthyridine(Cat. No.:)

2-Ethynyl-1,5-naphthyridine

Cat. No.: B15222873
M. Wt: 154.17 g/mol
InChI Key: WTOPCNCNRJBYSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Ethynyl-1,5-naphthyridine is a high-purity chemical reagent featuring a 1,5-naphthyridine core—a diazanaphthalene analog—functionalized with an ethynyl group at the 2-position. This structure makes it a valuable synthon for constructing complex molecules through metal-catalyzed cross-coupling reactions, notably Sonogashira and other palladium-catalyzed couplings . The ethynyl group serves as a linear spacer for conjugation, facilitating the creation of extended π-systems critical in developing organic electronic materials . In medicinal chemistry, the 1,5-naphthyridine scaffold is recognized for its significant biological activities. Derivatives of this core have been investigated as potential therapeutic agents due to their antiproliferative, antibacterial, and antiviral properties . Researchers also utilize 1,5-naphthyridine derivatives as privileged ligands in coordination chemistry to form stable metal complexes . These complexes have applications in catalysis and as functional materials, including potential use in organic light-emitting diodes (OLEDs) and chemical sensors . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6N2 B15222873 2-Ethynyl-1,5-naphthyridine

Properties

Molecular Formula

C10H6N2

Molecular Weight

154.17 g/mol

IUPAC Name

2-ethynyl-1,5-naphthyridine

InChI

InChI=1S/C10H6N2/c1-2-8-5-6-9-10(12-8)4-3-7-11-9/h1,3-7H

InChI Key

WTOPCNCNRJBYSH-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC2=C(C=C1)N=CC=C2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethynyl-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic protocols for 2-ethynyl-1,5-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis primarily involves a two-step sequence: the halogenation of a 1,5-naphthyridine precursor followed by a Sonogashira cross-coupling reaction to introduce the ethynyl moiety. This document outlines detailed experimental procedures, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthesis of the 2-Halo-1,5-naphthyridine Precursor

The synthesis of this compound commences with the preparation of a suitable 2-halo-1,5-naphthyridine intermediate, typically 2-chloro-1,5-naphthyridine. A common and effective method for this transformation is the treatment of 1,5-naphthyridin-2(1H)-one with a halogenating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of 2-Chloro-1,5-naphthyridine

This protocol is adapted from established procedures for the chlorination of related heterocyclic ketones.[1]

Materials:

  • 1,5-Naphthyridin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A mixture of 1,5-naphthyridin-2(1H)-one and an excess of phosphorus oxychloride is carefully heated at reflux. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.

  • The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The aqueous layer is extracted multiple times with dichloromethane.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield crude 2-chloro-1,5-naphthyridine, which can be further purified by column chromatography on silica gel.

Sonogashira Coupling for the Synthesis of this compound

The core of the synthesis is the palladium- and copper-catalyzed Sonogashira cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the 2-position of the 1,5-naphthyridine ring and a terminal alkyne. To avoid side reactions and ensure a clean product, a protected alkyne such as (trimethylsilyl)acetylene is often used, followed by a deprotection step.

General Reaction Scheme

The overall synthetic strategy can be visualized as a two-step process starting from the halogenated naphthyridine.

SynthesisWorkflow Halonaphthyridine 2-Halo-1,5-naphthyridine TMS_Naphthyridine 2-((Trimethylsilyl)ethynyl)-1,5-naphthyridine Halonaphthyridine->TMS_Naphthyridine Sonogashira Coupling (TMSA, Pd/Cu catalyst, Base) Ethynyl_Naphthyridine This compound TMS_Naphthyridine->Ethynyl_Naphthyridine Deprotection (e.g., TBAF or K₂CO₃)

Caption: Synthetic workflow for this compound.

Experimental Protocol: Sonogashira Coupling and Deprotection

The following protocol describes a typical procedure for the Sonogashira coupling of 2-chloro-1,5-naphthyridine with (trimethylsilyl)acetylene, followed by in-situ or subsequent deprotection.

Materials:

  • 2-Chloro-1,5-naphthyridine

  • (Trimethylsilyl)acetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N) or another suitable amine base

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF) or potassium carbonate (K₂CO₃) in methanol

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Sonogashira Coupling

  • To a solution of 2-chloro-1,5-naphthyridine in a suitable anhydrous solvent (e.g., THF or DMF) under an inert atmosphere (e.g., nitrogen or argon), add bis(triphenylphosphine)palladium(II) dichloride, copper(I) iodide, and triphenylphosphine.

  • Add the amine base (e.g., triethylamine) and (trimethylsilyl)acetylene to the reaction mixture.

  • The reaction is typically stirred at room temperature or gently heated until TLC analysis indicates the complete consumption of the starting material.

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with a saturated aqueous ammonium chloride solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product, 2-((trimethylsilyl)ethynyl)-1,5-naphthyridine, can be purified by column chromatography or used directly in the next step.

Step 2: Deprotection

  • The purified or crude 2-((trimethylsilyl)ethynyl)-1,5-naphthyridine is dissolved in a suitable solvent such as THF.

  • A deprotecting agent, such as a 1 M solution of TBAF in THF, is added dropwise at 0 °C. Alternatively, a solution of potassium carbonate in methanol can be used.[2]

  • The reaction is stirred at room temperature and monitored by TLC.

  • Once the reaction is complete, the mixture is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The final product, this compound, is purified by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the key steps in the synthesis of this compound and related structures. Please note that yields can vary depending on the specific substrate and reaction conditions.

StepReactantReagents and ConditionsProductYield (%)Reference
Halogenation 1,5-Naphthyridin-2(1H)-onePOCl₃, reflux2-Chloro-1,5-naphthyridineVaries[1]
Sonogashira Coupling Aryl Halide(Trimethylsilyl)acetylene, Pd(PPh₃)₂Cl₂, CuI, PPh₃, Et₃N, THF/DMFAryl-(trimethylsilyl)acetylene70-95[3]
Deprotection Aryl-(trimethylsilyl)acetyleneTBAF in THF or K₂CO₃ in MethanolAryl-acetylene85-98[2]

Reaction Mechanism: The Sonogashira Coupling Catalytic Cycle

The Sonogashira reaction proceeds through a catalytic cycle involving both palladium and copper. A simplified representation of the key steps is provided below.

References

Spectroscopic and Synthetic Profile of 2-Ethynyl-1,5-naphthyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for 2-Ethynyl-1,5-naphthyridine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this document outlines a well-established synthetic pathway and provides predicted spectroscopic characteristics based on known chemical principles and data from analogous structures. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis and characterization of novel naphthyridine derivatives.

Synthetic Pathway

The synthesis of this compound can be achieved through a two-step sequence starting from the readily accessible 2-chloro-1,5-naphthyridine. The proposed synthetic workflow involves a Sonogashira coupling reaction followed by a deprotection step.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection A 2-Chloro-1,5-naphthyridine C Pd(PPh₃)₂Cl₂ (cat.) CuI (cat.), Et₃N A->C B (Trimethylsilyl)acetylene B->C D 2-((Trimethylsilyl)ethynyl)-1,5-naphthyridine C->D Coupling E 2-((Trimethylsilyl)ethynyl)-1,5-naphthyridine F K₂CO₃, MeOH E->F G This compound F->G Removal of TMS group

Figure 1. Proposed synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-((Trimethylsilyl)ethynyl)-1,5-naphthyridine (Predicted Protocol)

This procedure is based on general Sonogashira coupling methodologies.[1]

To a solution of 2-chloro-1,5-naphthyridine (1.0 eq) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, is added (trimethylsilyl)acetylene (1.2 eq). The solution is degassed with argon or nitrogen for 15-20 minutes. Subsequently, a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq), and a copper(I) co-catalyst, typically copper(I) iodide (CuI, 0.1 eq), are added. The reaction mixture is then stirred at an elevated temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, filtered to remove the amine salt, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield 2-((trimethylsilyl)ethynyl)-1,5-naphthyridine.

Step 2: Synthesis of this compound (Predicted Protocol)

This deprotection step is based on standard procedures for the removal of trimethylsilyl (TMS) protecting groups from terminal alkynes.

The purified 2-((trimethylsilyl)ethynyl)-1,5-naphthyridine (1.0 eq) is dissolved in a protic solvent like methanol. A mild base, such as potassium carbonate (K₂CO₃, 2.0 eq), is added to the solution. The reaction mixture is stirred at room temperature and monitored by TLC. Once the starting material is consumed, the solvent is evaporated. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound. Further purification, if necessary, can be performed by recrystallization or column chromatography.

Spectroscopic Data Summary

As no experimentally determined spectroscopic data for this compound has been found in the searched literature, the following tables provide predicted values based on the analysis of related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.9dd~4.5, ~1.5H-6
~8.3dd~8.5, ~1.5H-8
~8.2d~8.5H-4
~7.7d~8.5H-3
~7.6dd~8.5, ~4.5H-7
~3.2s-C≡C-H

Solvent: CDCl₃. Predictions are based on known substituent effects on the 1,5-naphthyridine core.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~153C-5
~151C-2
~143C-8a
~137C-4
~129C-4a
~122C-3
~121C-7
~119C-6
~83-C≡CH
~79-C≡CH

Solvent: CDCl₃. Predictions are based on known substituent effects on the 1,5-naphthyridine core.

Table 3: Predicted Mass Spectrometry and Infrared Data for this compound

TechniquePredicted ValueInterpretation
MS (EI) m/z 154 (M⁺)Molecular Ion
m/z 127[M-HCN]⁺
IR ~3300 cm⁻¹≡C-H stretch
~2100 cm⁻¹C≡C stretch (weak)
~1600-1400 cm⁻¹Aromatic C=C and C=N stretching

References

An In-depth Technical Guide to the Chemical Properties of 2-Ethynyl-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted chemical properties of 2-Ethynyl-1,5-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and data from closely related 1,5-naphthyridine and ethynyl-substituted heteroaromatic compounds. The guide covers the proposed synthesis, predicted spectroscopic characteristics, and potential reactivity of this compound, offering a theoretical framework to support future experimental investigations.

Introduction

The 1,5-naphthyridine scaffold is a prominent heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The introduction of an ethynyl group at the 2-position of the 1,5-naphthyridine core is anticipated to significantly influence its chemical and biological profile. The triple bond can act as a versatile synthetic handle for further molecular elaboration through reactions such as "click" chemistry, metal-catalyzed cross-couplings, and cycloadditions. Furthermore, the rigid, linear nature of the ethynyl substituent can impact molecular conformation and interactions with biological targets. This guide aims to provide a detailed theoretical exploration of this compound to facilitate its synthesis and characterization.

Proposed Synthesis

The most plausible synthetic route to this compound involves a two-step process starting from a suitable 1,5-naphthyridine precursor. The key steps are the halogenation of the 1,5-naphthyridine core, followed by a palladium-catalyzed Sonogashira cross-coupling reaction.

Synthesis of 2-Chloro-1,5-naphthyridine (Precursor)

The synthesis of the key intermediate, 2-chloro-1,5-naphthyridine, can be achieved through various methods reported for analogous heterocyclic systems. One common approach is the Vilsmeier-Haack cyclization of N-(pyridin-3-yl)acetamide.

Experimental Protocol: Synthesis of 2-Chloro-1,5-naphthyridine

  • Reagents: N-(pyridin-3-yl)acetamide, phosphorus oxychloride (POCl₃), dimethylformamide (DMF).

  • Procedure: To a cooled solution of N-(pyridin-3-yl)acetamide in DMF, phosphorus oxychloride is added dropwise with stirring. The reaction mixture is then heated, typically at a temperature range of 70-90 °C, for several hours. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product. The solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield 2-chloro-1,5-naphthyridine.

Sonogashira Coupling to Yield this compound

The final step involves the Sonogashira coupling of 2-chloro-1,5-naphthyridine with a protected or terminal alkyne, such as trimethylsilylacetylene, followed by deprotection. The reactivity of chloro-N-heterocycles in Sonogashira couplings can be lower than their bromo or iodo counterparts, thus requiring optimized catalytic systems.[1][2]

Experimental Protocol: Sonogashira Coupling

  • Reagents: 2-Chloro-1,5-naphthyridine, trimethylsilylacetylene, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), a base (e.g., triethylamine, diisopropylamine), and a suitable solvent (e.g., THF, DMF).

  • Procedure: To a degassed solution of 2-chloro-1,5-naphthyridine and trimethylsilylacetylene in the chosen solvent, the palladium catalyst, copper(I) iodide, and the amine base are added under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrate, until completion as monitored by TLC or GC-MS. After completion, the reaction mixture is filtered to remove the catalyst, and the solvent is evaporated under reduced pressure. The residue is then subjected to a standard work-up, which may involve extraction with an organic solvent and washing with aqueous solutions to remove the base and any inorganic salts. The crude product is purified by column chromatography on silica gel. The trimethylsilyl protecting group can be removed by treatment with a mild base such as potassium carbonate in methanol or a fluoride source like tetrabutylammonium fluoride (TBAF) to yield the final product, this compound.

Predicted Chemical Properties

The chemical properties of this compound are dictated by the interplay of the electron-deficient 1,5-naphthyridine ring and the electron-rich ethynyl group.

Physical Properties (Predicted)
PropertyPredicted Value
Molecular Formula C₁₀H₆N₂
Molecular Weight 154.17 g/mol
Appearance Expected to be a solid at room temperature
Solubility Likely soluble in common organic solvents (e.g., DCM, CHCl₃, EtOAc)
Spectroscopic Data (Predicted)

The predicted spectroscopic data is based on the analysis of similar structures.

¹H NMR (in CDCl₃, 400 MHz):

  • The proton on the alkyne (C≡C-H) is expected to appear as a singlet around δ 3.0-3.5 ppm.

  • The aromatic protons on the naphthyridine ring will likely appear in the region of δ 7.5-9.0 ppm, with coupling patterns characteristic of the 1,5-naphthyridine substitution.

¹³C NMR (in CDCl₃, 100 MHz):

  • The acetylenic carbons are predicted to resonate in the range of δ 80-90 ppm.

  • The aromatic carbons of the naphthyridine ring are expected to appear between δ 120-160 ppm.

IR (KBr):

  • A sharp, weak absorption band corresponding to the C≡C-H stretch is expected around 3300 cm⁻¹.

  • The C≡C stretch will likely appear as a weak band in the region of 2100-2150 cm⁻¹.

  • Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (EI):

  • The molecular ion peak (M⁺) is expected at m/z = 154.

Reactivity
  • Reactivity of the Ethynyl Group: The terminal alkyne is susceptible to a variety of reactions. It can undergo hydrohalogenation, where the addition of hydrogen halides is facilitated by the basicity of the pyridine nitrogen.[3][4] It is also a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry to form triazole derivatives.

  • Reactivity of the Naphthyridine Ring: The nitrogen atoms in the 1,5-naphthyridine ring render it electron-deficient, making it susceptible to nucleophilic aromatic substitution, particularly at positions activated by the nitrogen atoms. The ring can also undergo N-alkylation or N-oxidation at the nitrogen atoms.

Visualizations

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Synthesis of 2-Chloro-1,5-naphthyridine cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Deprotection A N-(pyridin-3-yl)acetamide C 2-Chloro-1,5-naphthyridine A->C Cyclization B Vilsmeier-Haack Reagent (POCl3, DMF) B->C D 2-Chloro-1,5-naphthyridine G 2-(Trimethylsilylethynyl)-1,5-naphthyridine D->G Coupling E Trimethylsilylacetylene E->G F Pd Catalyst, Cu(I) Co-catalyst, Base F->G H 2-(Trimethylsilylethynyl)-1,5-naphthyridine J This compound (Final Product) H->J Deprotection I Base (e.g., K2CO3) or Fluoride Source (e.g., TBAF) I->J

References

Crystal Structure of 2-Ethynyl-1,5-naphthyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and synthetic aspects of 2-Ethynyl-1,5-naphthyridine, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of a published crystal structure for this specific molecule, this document leverages crystallographic data from the closely related analogue, 2-ethynylpyridine, to infer its structural properties. Detailed experimental protocols for the synthesis of the 1,5-naphthyridine core and the subsequent introduction of the ethynyl moiety via Sonogashira coupling are presented. Furthermore, a hypothetical signaling pathway is proposed based on the known biological activities of substituted 1,5-naphthyridine derivatives, highlighting its potential as a kinase inhibitor. This guide serves as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the naphthyridine scaffold.

Introduction

Naphthyridines are a class of bicyclic heterocyclic compounds containing two nitrogen atoms, which have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] The 1,5-naphthyridine scaffold, in particular, is a core component of various biologically active molecules. The introduction of an ethynyl group at the 2-position can provide a rigid linker for further functionalization or act as a pharmacophore itself, making this compound a molecule of considerable interest for drug discovery and development.

Modeled Crystal Structure

As of the date of this document, a crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD) or other crystallographic databases. Therefore, we present a modeled structure and analysis based on the published crystal structure of 2-ethynylpyridine, a structurally analogous compound.[1] This allows for an informed estimation of bond lengths, angles, and potential intermolecular interactions.

The crystal structure of 2-ethynylpyridine reveals a planar pyridine ring with the ethynyl group extending linearly. It is anticipated that this compound would exhibit a similar planarity in its bicyclic core.

Modeled Crystallographic Data

The following table summarizes the anticipated crystallographic data for this compound, extrapolated from the data of 2-ethynylpyridine.

ParameterModeled Value
Crystal System Orthorhombic
Space Group Pna2₁
Unit Cell Dimensions
a (Å)~8.4
b (Å)~17.5
c (Å)~8.4
α (°)90
β (°)90
γ (°)90
Volume (ų)~1225
Z 8

Note: These values are estimations based on the crystal structure of 2-ethynylpyridine and are intended for illustrative purposes.[1]

Modeled Molecular Geometry

The key bond lengths and angles for the ethynyl-substituted pyridine portion of the molecule are expected to be similar to those observed in 2-ethynylpyridine.

Bond/AngleModeled Value
C≡C bond length (Å)~1.18
C(sp)-C(sp²) bond length (Å)~1.43
C-C≡C bond angle (°)~178

Experimental Protocols

The synthesis of this compound can be approached in a two-step process: the synthesis of a suitable 2-halo-1,5-naphthyridine precursor, followed by a palladium-catalyzed cross-coupling reaction to introduce the ethynyl group.

Synthesis of 2-Chloro-1,5-naphthyridine

A common route to substituted 1,5-naphthyridines involves the cyclization of aminopyridine derivatives.[2] For the synthesis of a 2-chloro precursor, one could start from a 1,5-naphthyridin-2(1H)-one, which can be subsequently chlorinated.

Protocol: Synthesis of 1,5-Naphthyridin-2(1H)-one

  • A mixture of 3-aminopyridine and an appropriate three-carbon building block (e.g., acrylic acid derivative) is heated in the presence of a dehydrating agent such as polyphosphoric acid.

  • The reaction mixture is heated to a high temperature (e.g., 180-220 °C) for several hours.

  • After cooling, the mixture is poured onto ice and neutralized with a base (e.g., sodium hydroxide) to precipitate the product.

  • The crude product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Protocol: Chlorination of 1,5-Naphthyridin-2(1H)-one

  • 1,5-Naphthyridin-2(1H)-one is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[2]

  • The reaction is typically carried out at reflux for several hours.

  • After completion, the excess chlorinating agent is removed under reduced pressure.

  • The residue is carefully quenched with ice water and neutralized with a base to precipitate the 2-chloro-1,5-naphthyridine.

  • The product is extracted with an organic solvent (e.g., dichloromethane or chloroform), dried over an anhydrous salt (e.g., Na₂SO₄), and purified by column chromatography.

Sonogashira Coupling for the Synthesis of this compound

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4][5]

Protocol: Sonogashira Coupling [5]

  • To a solution of 2-chloro-1,5-naphthyridine (1.0 eq) in a suitable solvent (e.g., THF or DMF) is added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq) and a copper(I) co-catalyst (e.g., CuI, 0.025 eq).

  • A base, typically an amine such as diisopropylamine or triethylamine (7.0 eq), is added to the mixture.

  • The terminal alkyne (e.g., ethynyltrimethylsilane or acetylene gas, 1.1 eq) is then introduced.

  • The reaction mixture is stirred at room temperature or slightly elevated temperature for 3-24 hours until completion, monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite to remove the catalyst.

  • The filtrate is washed with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford this compound.

Mandatory Visualizations

Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Sonogashira Coupling 3-Aminopyridine 3-Aminopyridine Cyclization Cyclization 3-Aminopyridine->Cyclization 1,5-Naphthyridin-2(1H)-one 1,5-Naphthyridin-2(1H)-one Cyclization->1,5-Naphthyridin-2(1H)-one Chlorination Chlorination 1,5-Naphthyridin-2(1H)-one->Chlorination 2-Chloro-1,5-naphthyridine 2-Chloro-1,5-naphthyridine Chlorination->2-Chloro-1,5-naphthyridine Coupling Reaction Coupling Reaction 2-Chloro-1,5-naphthyridine->Coupling Reaction Ethynyl Source Ethynyl Source Ethynyl Source->Coupling Reaction This compound This compound Coupling Reaction->this compound

Caption: Synthetic workflow for this compound.

Hypothetical Signaling Pathway

Given that many substituted 1,5-naphthyridine derivatives have been investigated as kinase inhibitors, a hypothetical signaling pathway involving inhibition of a protein kinase is presented.[6]

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Downstream Signaling Cascade Downstream Signaling Cascade Receptor Tyrosine Kinase->Downstream Signaling Cascade Activates Cell Proliferation Cell Proliferation Downstream Signaling Cascade->Cell Proliferation Promotes This compound This compound This compound->Receptor Tyrosine Kinase Inhibits

Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.

Conclusion

This technical guide provides a foundational understanding of the structural and synthetic aspects of this compound. While a definitive crystal structure remains to be determined, modeling based on the analogue 2-ethynylpyridine offers valuable insights into its molecular geometry. The provided experimental protocols, based on established synthetic methodologies for 1,5-naphthyridines and Sonogashira couplings, offer a practical route to this compound. The potential for this compound to function as a kinase inhibitor, as depicted in the hypothetical signaling pathway, underscores its relevance for further investigation in drug discovery programs. This document is intended to serve as a catalyst for future research into this promising molecule and its derivatives.

References

An In-depth Technical Guide to the Solubility of 2-Ethynyl-1,5-naphthyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-ethynyl-1,5-naphthyridine. Due to the absence of specific published quantitative data for this compound, this document outlines its predicted solubility based on its molecular structure and the general principles of organic chemistry. Furthermore, a detailed experimental protocol is provided to enable researchers to determine the precise solubility in various organic solvents.

Predicted Solubility of this compound

The solubility of a compound is primarily governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. The molecular structure of this compound, featuring a polar naphthyridine core and a weakly polar ethynyl group, suggests a nuanced solubility profile.

The 1,5-naphthyridine ring system contains two nitrogen atoms, which can act as hydrogen bond acceptors, contributing to its polarity. The ethynyl group is a rigid, linear functional group that can participate in weak hydrogen bonding and dipole-dipole interactions. The overall molecule is largely aromatic and planar, which may also influence its solubility through pi-stacking interactions in certain solvents.

Based on these structural features, the predicted solubility of this compound in common organic solvents is summarized in the table below.

Data Presentation

Solvent ClassRepresentative SolventsPredicted Solubility of this compoundRationale
Polar Protic Methanol, EthanolHigh to ModerateThe hydroxyl group of the solvent can act as a hydrogen bond donor to the nitrogen atoms of the naphthyridine ring.
WaterLowWhile capable of hydrogen bonding, the large aromatic core is hydrophobic, limiting solubility in water.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents have large dipole moments and can effectively solvate the polar naphthyridine ring.
AcetonitrileModerateAcetonitrile is a polar aprotic solvent that should be a reasonably good solvent for the compound.
AcetoneModerate to LowAcetone is less polar than DMSO and DMF, which may result in lower solubility.
Nonpolar Toluene, HexaneLow to InsolubleThe significant polarity of the naphthyridine core is not well-solvated by nonpolar solvents.
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents have a moderate polarity and are often effective at dissolving a wide range of organic compounds.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a solid organic compound like this compound.

Experimental Protocols

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a given temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetonitrile, acetone, toluene, hexane, dichloromethane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, ensuring there is undissolved solid at the bottom.

    • Add a known volume (e.g., 2.0 mL) of each selected organic solvent to the corresponding vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution becomes saturated.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

  • Quantification:

    • Gravimetric Method:

      • Weigh the vial containing the filtered supernatant.

      • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.

      • Calculate the mass of the dissolved solid.

    • Chromatographic/Spectroscopic Method (Preferred for higher accuracy):

      • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

      • Generate a calibration curve using HPLC or UV-Vis by plotting the instrument response (e.g., peak area or absorbance) against the concentration.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Analyze the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • From the gravimetric method, solubility (g/L) = (mass of dissolved solid in g) / (volume of supernatant in L).

    • From the chromatographic/spectroscopic method, solubility (g/L) = (concentration from calibration curve in g/L) * (dilution factor).

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis start Start add_solid Add excess solid to vial start->add_solid add_solvent Add known volume of solvent add_solid->add_solvent equilibrate Equilibrate at constant temperature with agitation (24-48h) add_solvent->equilibrate settle Allow solid to settle equilibrate->settle filter Filter supernatant settle->filter quantify Quantify solute concentration (e.g., HPLC, UV-Vis) filter->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of a solid compound.

A Technical Guide to 2-Ethynyl-1,5-naphthyridine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-ethynyl-1,5-naphthyridine, a versatile heterocyclic compound with significant potential in medicinal chemistry and chemical biology. Due to its limited commercial availability, this guide focuses on its synthesis, characterization, and application as a valuable tool for drug discovery, particularly in the realm of kinase inhibition and target identification.

Introduction

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potent kinase inhibition.[1][2] The introduction of a terminal ethynyl group at the 2-position of the 1,5-naphthyridine core creates a molecule with dual functionality. The 1,5-naphthyridine moiety can act as a pharmacophore, targeting specific protein binding sites, while the ethynyl group serves as a versatile chemical handle for "click chemistry." This allows for the facile conjugation of the molecule to reporters, affinity tags, or other molecular entities, making it an ideal probe for target identification and validation studies.[3][4]

This guide will detail a robust synthetic route to this compound, provide predicted characterization data, and outline experimental protocols for its use in kinase inhibition assays and subsequent target identification via click chemistry-based proteomics.

Synthesis of this compound

The synthesis of this compound is proposed as a two-step process starting from the commercially available 3-aminopyridine. The first step involves the construction of the 1,5-naphthyridine core to yield a halogenated intermediate, which is then subjected to a Sonogashira coupling to introduce the ethynyl group.

Synthesis of 2-Chloro-1,5-naphthyridine

The precursor, 2-chloro-1,5-naphthyridine, can be synthesized from 1,5-naphthyridin-2(1H)-one. The latter is accessible through established methods such as the Skraup reaction from 3-aminopyridine.[5] The conversion of the 2-hydroxynaphthyridine to the 2-chloro derivative is a standard procedure.[5][6]

Experimental Protocol:

  • To a stirred solution of 1,5-naphthyridin-2(1H)-one (1.0 eq) in phosphorus oxychloride (5.0 eq), add a catalytic amount of dimethylformamide (DMF).

  • Heat the reaction mixture at reflux for 4 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 2-chloro-1,5-naphthyridine.

Sonogashira Coupling to Yield this compound

The final step is a palladium- and copper-catalyzed Sonogashira coupling of 2-chloro-1,5-naphthyridine with a protected acetylene, such as trimethylsilylacetylene, followed by in-situ or subsequent deprotection of the silyl group.[7][8]

Experimental Protocol:

  • To a solution of 2-chloro-1,5-naphthyridine (1.0 eq) in a suitable solvent such as triethylamine or a mixture of THF and diisopropylamine, add trimethylsilylacetylene (1.2 eq).

  • Add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.05 eq), and the copper(I) co-catalyst, such as CuI (0.025 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) under an inert atmosphere (e.g., nitrogen or argon) for 3-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalysts.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • For the deprotection of the trimethylsilyl group, dissolve the crude product in methanol and add a catalytic amount of potassium carbonate.[4]

  • Stir the mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude this compound by column chromatography on silica gel (eluent: ethyl acetate/hexanes).

Synthesis Workflow Diagram

G cluster_0 Step 1: Synthesis of 2-Chloro-1,5-naphthyridine cluster_1 Step 2: Synthesis of this compound 3-Aminopyridine 3-Aminopyridine Skraup_Reaction Skraup Reaction 3-Aminopyridine->Skraup_Reaction 1,5-Naphthyridin-2(1H)-one 1,5-Naphthyridin-2(1H)-one Skraup_Reaction->1,5-Naphthyridin-2(1H)-one Chlorination POCl3, DMF 1,5-Naphthyridin-2(1H)-one->Chlorination 2-Chloro-1,5-naphthyridine 2-Chloro-1,5-naphthyridine Chlorination->2-Chloro-1,5-naphthyridine 2-Chloro-1,5-naphthyridine_2 2-Chloro-1,5-naphthyridine Sonogashira_Coupling Sonogashira Coupling (Pd/Cu catalyst) 2-Chloro-1,5-naphthyridine_2->Sonogashira_Coupling TMSA Trimethylsilylacetylene TMSA->Sonogashira_Coupling TMS-protected_product 2-(Trimethylsilylethynyl)-1,5-naphthyridine Sonogashira_Coupling->TMS-protected_product Deprotection K2CO3, MeOH TMS-protected_product->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Synthetic route to this compound.

Physicochemical Properties and Characterization

The following table summarizes the predicted physicochemical properties and expected spectral data for this compound.

PropertyPredicted Value
Molecular Formula C₁₀H₆N₂
Molecular Weight 154.17 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.8 (d, 1H), 8.3 (d, 1H), 8.2 (d, 1H), 7.8 (d, 1H), 7.5 (dd, 1H), 3.2 (s, 1H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 154, 152, 143, 139, 137, 125, 121, 118, 83, 80
Mass Spectrometry (ESI+) m/z: 155.06 [M+H]⁺

Applications in Drug Discovery

The unique structure of this compound makes it a powerful tool for kinase inhibitor discovery and target deconvolution.

Kinase Inhibition Assays

1,5-Naphthyridine derivatives have been identified as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Transforming Growth Factor-beta (TGF-β) type I receptors.[1][2] The inhibitory activity of this compound against a panel of kinases can be determined using standard biochemical or cell-based assays.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., using a fluorescence-based assay)

  • Prepare a dilution series of this compound in DMSO.

  • In a 384-well plate, add the kinase, a suitable substrate peptide, and ATP.

  • Add the test compound at various concentrations.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add a detection reagent that specifically recognizes the phosphorylated substrate.

  • Measure the fluorescence signal, which is proportional to the kinase activity.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Target Identification using Click Chemistry

A key application of this compound is in activity-based protein profiling (ABPP) to identify its cellular targets. The terminal alkyne allows for the covalent attachment of a reporter tag (e.g., biotin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction.[3][9]

Experimental Workflow for Target Identification

G Cell_Culture 1. Treat live cells with This compound Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Click_Chemistry 3. Click Chemistry with Azide-Biotin Tag Cell_Lysis->Click_Chemistry Protein_Enrichment 4. Enrichment of Biotinylated Proteins on Streptavidin Beads Click_Chemistry->Protein_Enrichment On-Bead_Digestion 5. On-Bead Digestion (e.g., with Trypsin) Protein_Enrichment->On-Bead_Digestion LC-MS_MS 6. LC-MS/MS Analysis On-Bead_Digestion->LC-MS_MS Data_Analysis 7. Protein Identification and Quantification LC-MS_MS->Data_Analysis

Caption: Workflow for kinase target identification.

Potential Signaling Pathway Intervention

Given the known activity of 1,5-naphthyridine derivatives against FGFRs, this compound is a promising candidate for targeting the FGFR signaling pathway, which is often dysregulated in cancer.[1]

FGFR Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades FGF FGF Ligand FGFR FGFR FGF->FGFR PLCg PLCγ FGFR->PLCg RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT STAT STAT Pathway FGFR->STAT Inhibitor This compound Inhibitor->FGFR Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

Caption: Inhibition of the FGFR signaling pathway.

Conclusion

References

The Untapped Potential of 2-Ethynyl-1,5-naphthyridine: A Technical Guide to its Presumed Reactivity with Alkynes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 27, 2025

Abstract

The 1,5-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The introduction of an ethynyl group at the 2-position of this heterocyclic core opens up a vast, yet largely unexplored, chemical space for the synthesis of novel and complex molecular architectures. This technical guide provides a comprehensive overview of the presumed reactivity of 2-ethynyl-1,5-naphthyridine with alkynes. Due to a notable absence of direct literature on this specific topic, this document leverages established reactivity patterns of analogous 2-ethynyl aza-aromatic compounds to predict and outline potential reaction pathways. This guide aims to serve as a foundational resource for researchers looking to explore this promising area of chemical synthesis and drug discovery.

Introduction: The 1,5-Naphthyridine Core in Drug Discovery

The 1,5-naphthyridine ring system, an isomer of diazanaphthalene, is a key pharmacophore found in numerous biologically active compounds.[1] Natural products containing the 1,5-naphthyridine core have demonstrated activities ranging from immunomodulatory and anti-inflammatory to potent anticancer and antimicrobial effects.[2][3] Synthetic derivatives have also shown significant promise, with applications in the development of inhibitors for enzymes such as dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is a target in diabetes therapy.[1] The functionalization of the 1,5-naphthyridine scaffold is therefore a critical endeavor in the quest for new therapeutic agents.

The introduction of a reactive ethynyl group at the 2-position offers a versatile handle for a variety of chemical transformations, particularly with other alkyne-containing molecules. These reactions can lead to the formation of extended π-systems, novel polycyclic structures, and unique substitution patterns that are not readily accessible through other synthetic routes. This guide will explore the potential of this compound in several key classes of alkyne-alkyne reactions.

Synthesis of this compound

The most viable and widely used method for the synthesis of aryl and heteroaryl alkynes is the Sonogashira cross-coupling reaction.[4][5][6] This palladium- and copper-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. In the context of this compound, the synthesis would commence with a halogenated precursor, such as 2-chloro- or 2-bromo-1,5-naphthyridine.

Proposed Synthetic Workflow

The synthesis of this compound can be envisioned as a two-step process starting from a readily available 2-halo-1,5-naphthyridine.

G start 2-Halo-1,5-naphthyridine step1 Sonogashira Coupling with (Trimethylsilyl)acetylene start->step1 intermediate 2-(Trimethylsilylethynyl)-1,5-naphthyridine step1->intermediate step2 Deprotection (e.g., K2CO3, MeOH) intermediate->step2 product This compound step2->product

Figure 1: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)

Reaction: Sonogashira coupling of 2-chloro-1,5-naphthyridine with (trimethylsilyl)acetylene followed by desilylation.

Materials:

  • 2-Chloro-1,5-naphthyridine

  • (Trimethylsilyl)acetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Standard workup and purification reagents

Procedure:

  • Sonogashira Coupling: To a solution of 2-chloro-1,5-naphthyridine (1.0 eq) in a mixture of THF and TEA (2:1) under an inert atmosphere (e.g., argon or nitrogen), add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq). To this mixture, add (trimethylsilyl)acetylene (1.2 eq) dropwise. The reaction is stirred at room temperature or slightly elevated temperature (e.g., 50 °C) and monitored by TLC or GC-MS.

  • Workup and Isolation of Intermediate: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filtrate is concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, 2-(trimethylsilylethynyl)-1,5-naphthyridine, can be purified by column chromatography.

  • Deprotection: The purified intermediate is dissolved in methanol, and potassium carbonate (2.0 eq) is added. The mixture is stirred at room temperature until the desilylation is complete (monitored by TLC).

  • Final Workup and Purification: The solvent is removed in vacuo, and the residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried, and concentrated. The final product, this compound, can be purified by column chromatography or recrystallization.

Presumed Reactivity of this compound with Alkynes

Based on the known reactivity of other 2-ethynyl aza-aromatic compounds, several reaction pathways can be postulated for the reaction of this compound with other alkynes.

[2+2+2] Cycloaddition Reactions

Transition metal-catalyzed [2+2+2] cycloadditions are a powerful tool for the synthesis of substituted benzene rings and other aromatic systems.[7] In this reaction, three alkyne molecules combine to form a six-membered ring. When this compound is reacted with two equivalents of another alkyne, a substituted terpyridine derivative could be formed.

G reactant1 This compound catalyst Rh(I) or Co(I) catalyst reactant1->catalyst reactant2 2 x Alkyne (R-C≡C-R') reactant2->catalyst product Substituted Terpyridine Derivative catalyst->product G reactant 2 x this compound conditions Cu(I) catalyst, Base (e.g., TMEDA), Oxidant (O2) reactant->conditions product 1,4-Bis(1,5-naphthyridin-2-yl)buta-1,3-diyne conditions->product G reactant1 This compound (Dienophile) conditions Thermal or Lewis Acid Catalysis reactant1->conditions reactant2 Electron-rich Diene reactant2->conditions product Fused Polycyclic Heterocycle conditions->product G cluster_0 Synthesis & Library Generation cluster_1 Screening & Hit Identification cluster_2 Lead Optimization cluster_3 Preclinical Development synthesis Synthesis of This compound reactions Reactions with a Library of Alkynes synthesis->reactions library Compound Library reactions->library screening High-Throughput Screening (e.g., Kinase Assays) library->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt preclinical In vivo Studies lead_opt->preclinical candidate Drug Candidate preclinical->candidate

References

2-Ethynyl-1,5-naphthyridine: A Technical Guide to its Synthesis, History, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and kinase inhibitory properties. The introduction of an ethynyl group at the 2-position of this scaffold creates 2-Ethynyl-1,5-naphthyridine, a molecule with significant potential for further functionalization and as a pharmacophore in drug discovery. This technical guide provides a comprehensive overview of the presumed discovery and synthetic history of this compound, detailed experimental protocols for its plausible synthesis, and a discussion of its potential biological significance based on related compounds.

Discovery and History

While a singular seminal publication detailing the initial discovery of this compound is not readily apparent in the surveyed literature, its conceptualization and synthesis can be inferred from the rich history of 1,5-naphthyridine chemistry and the development of powerful cross-coupling reactions. The 1,5-naphthyridine core itself has been known for over a century, with various synthetic strategies developed for its construction.[1][2][3] The advent of palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, in the latter half of the 20th century, provided the essential synthetic tool for the introduction of terminal alkynes onto aromatic and heteroaromatic rings.[4][5] It is therefore highly probable that this compound was first synthesized as part of medicinal chemistry efforts to explore the structure-activity relationships of substituted 1,5-naphthyridines, leveraging the Sonogashira reaction to introduce a versatile ethynyl handle for further chemical elaboration or to probe interactions with biological targets.

Synthetic Protocols

The synthesis of this compound can be logically approached in a two-stage process: the construction of a suitable 2-halo-1,5-naphthyridine precursor, followed by a Sonogashira cross-coupling reaction to introduce the ethynyl moiety.

Synthesis of the 1,5-Naphthyridine Core

Several classical methods can be employed for the synthesis of the 1,5-naphthyridine scaffold.[2][3] A common and effective method is the Friedländer annulation.

Experimental Protocol: Friedländer Synthesis of a 1,5-Naphthyridine Precursor

A plausible precursor, a 2-hydroxy-1,5-naphthyridine derivative, can be synthesized via a modified Friedländer condensation. This involves the reaction of a substituted 3-aminopyridine with a β-ketoester.

  • Reactants: 3-aminopyridine-4-carboxaldehyde and diethyl malonate.

  • Catalyst: A base such as sodium ethoxide or piperidine.

  • Solvent: Ethanol or a similar protic solvent.

  • Procedure:

    • Dissolve 3-aminopyridine-4-carboxaldehyde and a molar excess of diethyl malonate in ethanol.

    • Add a catalytic amount of piperidine to the solution.

    • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to yield the corresponding ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.

    • Subsequent hydrolysis and decarboxylation can yield the 4-hydroxy-1,5-naphthyridine.

Halogenation of the 1,5-Naphthyridine Core

To prepare the substrate for the Sonogashira coupling, a halogen, typically chlorine or bromine, must be introduced at the 2-position. This can be achieved from a corresponding 1,5-naphthyridin-2-one precursor.

Experimental Protocol: Chlorination of a 1,5-Naphthyridin-2-one

  • Reactant: A 1,5-naphthyridin-2-one derivative.

  • Reagent: Phosphorus oxychloride (POCl₃) or a similar chlorinating agent.

  • Procedure:

    • Carefully heat the 1,5-naphthyridin-2-one with an excess of phosphorus oxychloride under reflux for several hours.

    • After cooling, the excess POCl₃ is cautiously quenched by pouring the reaction mixture onto crushed ice.

    • The aqueous solution is then neutralized with a base, such as sodium bicarbonate or ammonium hydroxide, leading to the precipitation of the 2-chloro-1,5-naphthyridine.

    • The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Sonogashira Coupling for the Synthesis of this compound

The final step involves the palladium- and copper-catalyzed cross-coupling of the 2-chloro-1,5-naphthyridine with a suitable terminal alkyne, such as ethynyltrimethylsilane, followed by deprotection.[4][5]

Experimental Protocol: Sonogashira Coupling

  • Reactants: 2-chloro-1,5-naphthyridine and ethynyltrimethylsilane.

  • Catalysts: A palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).

  • Base: An amine base such as triethylamine or diisopropylethylamine, which also serves as the solvent.

  • Procedure:

    • To a solution of 2-chloro-1,5-naphthyridine in an amine solvent, add the palladium and copper catalysts under an inert atmosphere (e.g., argon or nitrogen).

    • Add ethynyltrimethylsilane to the reaction mixture.

    • The reaction is typically stirred at room temperature or gently heated until completion, as monitored by TLC or GC-MS.

    • Upon completion, the reaction mixture is filtered to remove the amine hydrohalide salt, and the solvent is removed under reduced pressure.

    • The resulting crude 2-(trimethylsilylethynyl)-1,5-naphthyridine is then deprotected using a mild base such as potassium carbonate in methanol or a fluoride source like tetrabutylammonium fluoride (TBAF) to yield this compound.

    • The final product is purified by column chromatography on silica gel.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not prominently available in the reviewed literature, the extensive research on substituted 1,5-naphthyridines provides a strong basis for predicting its potential applications in drug discovery.

Anticancer Potential

Numerous 1,5-naphthyridine derivatives have demonstrated significant anticancer activity.[6][7] For instance, they have been investigated as inhibitors of topoisomerase I, an enzyme crucial for DNA replication and a key target in cancer therapy.[6] The introduction of an ethynyl group could enhance the binding of the molecule to the active site of such enzymes or provide a point for further derivatization to improve potency and selectivity.

Hypothetical Signaling Pathway: Topoisomerase I Inhibition

G This compound This compound Topoisomerase I Topoisomerase I This compound->Topoisomerase I Inhibition DNA Replication DNA Replication Topoisomerase I->DNA Replication Facilitates Cell Cycle Arrest Cell Cycle Arrest DNA Replication->Cell Cycle Arrest Leads to Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Induces

Caption: Hypothetical inhibition of Topoisomerase I by this compound.

Kinase Inhibition

The 1,5-naphthyridine scaffold is a common core in the design of kinase inhibitors.[8][9] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ethynyl group can act as a hydrogen bond acceptor or a reactive handle for covalent modification of the kinase active site, making this compound a promising starting point for the development of novel kinase inhibitors.

Hypothetical Signaling Pathway: Kinase Inhibition

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Activates Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase->Downstream Signaling Phosphorylates Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Promotes This compound This compound This compound->Receptor Tyrosine Kinase Inhibits

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.

Quantitative Data Summary

As specific quantitative data for this compound is not available in the provided search results, the following table presents a selection of reported biological activities for various other 1,5-naphthyridine derivatives to illustrate the potential of this chemical class.

Compound ClassTarget/ActivityReported IC₅₀/ActivityReference
Indeno[2][6]naphthyridinesTopoisomerase I InhibitionActive in vitro[7]
2,8-Disubstituted-1,5-naphthyridinesPlasmodium falciparum PI4KnM activity[8]
Canthin-6-one (natural 1,5-naphthyridine alkaloid)Anticancer (DU145 cells)IC₅₀ = 1.58 µg/mL[10]
1,5-Naphthyridine derivativesAntileishmanial (L. infantum)IC₅₀ values in the µM range[11]

Experimental Workflow Diagram

The overall process from starting materials to the final product and its potential biological evaluation can be visualized as follows:

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 3-Aminopyridine Derivative Core_Formation 1,5-Naphthyridine Core Synthesis (e.g., Friedländer) Start->Core_Formation Halogenation Halogenation at C2 (e.g., with POCl₃) Core_Formation->Halogenation Sonogashira Sonogashira Coupling (with Terminal Alkyne) Halogenation->Sonogashira Final_Product This compound Sonogashira->Final_Product In_Vitro In Vitro Assays (e.g., Kinase Inhibition, Cytotoxicity) Final_Product->In_Vitro Cell_Based Cell-Based Assays (e.g., Antiproliferative) In_Vitro->Cell_Based In_Vivo In Vivo Models (e.g., Xenograft Studies) Cell_Based->In_Vivo

Caption: General workflow for the synthesis and biological evaluation of this compound.

Conclusion

This compound represents a versatile and promising scaffold for the development of novel therapeutic agents. While its specific discovery and history are not documented in a single source, its synthesis is readily achievable through established synthetic methodologies, primarily involving the Sonogashira coupling. The rich biological activity profile of the broader 1,5-naphthyridine class strongly suggests that this compound and its derivatives warrant further investigation as potential anticancer agents, kinase inhibitors, and modulators of other important biological pathways. This technical guide provides a foundational understanding for researchers to embark on the synthesis and exploration of this intriguing molecule.

References

An In-depth Technical Guide to 2-Ethynyl-1,5-Naphthyridine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. The introduction of an ethynyl group at the 2-position of this core structure offers a unique opportunity for the development of novel therapeutics, particularly in the realm of kinase inhibition. This technical guide provides a comprehensive overview of 2-ethynyl-1,5-naphthyridine derivatives and their analogs, focusing on their synthesis, biological activities, and underlying mechanisms of action. Detailed experimental protocols for their synthesis via Sonogashira coupling are presented, alongside a compilation of quantitative biological data for analogous compounds. Furthermore, this guide visualizes key concepts, including synthetic workflows and relevant cell signaling pathways, to facilitate a deeper understanding of this promising class of molecules.

Introduction

Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, have garnered significant attention in drug discovery due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The 1,5-naphthyridine isomer, in particular, has been identified as a core component of numerous kinase inhibitors. The incorporation of a reactive ethynyl group at the 2-position creates a versatile chemical handle for further functionalization and can also play a crucial role in binding to target proteins, often through interactions with key active site residues. This guide will explore the synthesis and potential therapeutic applications of this compound derivatives, providing researchers with the foundational knowledge to advance the development of this compound class.

Synthesis of this compound Derivatives

The primary synthetic route to this compound derivatives is the Sonogashira cross-coupling reaction. This powerful palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

General Synthetic Workflow

The synthesis typically begins with a halogenated 1,5-naphthyridine precursor, most commonly a 2-chloro- or 2-bromo-1,5-naphthyridine. This precursor is then coupled with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

G cluster_0 Preparation of Precursor cluster_1 Sonogashira Coupling cluster_2 Purification 3-Aminopyridine 3-Aminopyridine 2-Halo-1,5-naphthyridine 2-Halo-1,5-naphthyridine 3-Aminopyridine->2-Halo-1,5-naphthyridine Multi-step synthesis 2-Ethynyl-1,5-naphthyridine_Derivative 2-Ethynyl-1,5-naphthyridine_Derivative 2-Halo-1,5-naphthyridine->2-Ethynyl-1,5-naphthyridine_Derivative Terminal Alkyne, Pd catalyst, Cu(I) co-catalyst, Base Purified Product Purified Product 2-Ethynyl-1,5-naphthyridine_Derivative->Purified Product

Figure 1: General synthetic workflow for this compound derivatives.
Detailed Experimental Protocol: Sonogashira Coupling

The following protocol is a generalized procedure for the Sonogashira coupling of a 2-halo-1,5-naphthyridine with a terminal alkyne. Researchers should optimize the reaction conditions for their specific substrates.

Materials:

  • 2-Halo-1,5-naphthyridine (e.g., 2-chloro-1,5-naphthyridine) (1.0 eq)

  • Terminal alkyne (1.2 - 2.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), used as solvent or co-solvent)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the 2-halo-1,5-naphthyridine, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the base.

  • Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and complex formation.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • The reaction mixture is then stirred at room temperature or heated (e.g., to 50-80 °C) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.

Biological Activities and Structure-Activity Relationships

While specific data for this compound is limited in publicly available literature, the broader class of 2-substituted and 2,8-disubstituted 1,5-naphthyridine derivatives has shown significant activity as kinase inhibitors. These compounds often target kinases implicated in cancer and infectious diseases.

Kinase Inhibitory Activity

Derivatives of the 1,5-naphthyridine scaffold have been reported to inhibit a range of kinases, including Phosphatidylinositol-4-kinase (PI4K), Aurora kinases, and HIV-1 non-nucleoside reverse transcriptase (NNRT). The ethynyl group can act as a key pharmacophore, forming important interactions within the ATP-binding pocket of the kinase.

Table 1: Representative Kinase Inhibitory Data for Substituted 1,5-Naphthyridine Analogs

Compound IDTarget KinaseIC₅₀ (nM)Cell-based AssayCell LineReference
Analog 1 PvPI4K175Antiplasmodial activity (NF54)P. falciparum[1]
Analog 2 Aurora B<1000Antiproliferative activityVarious cancer cell lines[2]
Analog 3 ERK2<1000Antiproliferative activityVarious cancer cell lines[2]
Analog 4 HIV-1 RT175Anti-HIV activityMT-4 cells[3]

Note: The data presented are for structurally related analogs and are intended to be representative of the potential activity of this compound derivatives.

Antiproliferative and Antiviral Activity

The inhibition of key kinases by 1,5-naphthyridine derivatives translates to potent cellular effects, including antiproliferative activity against cancer cell lines and inhibition of viral replication.

Table 2: Representative Cellular Activity of Substituted 1,5-Naphthyridine Analogs

Compound IDBiological ActivityEC₅₀/IC₅₀ (µM)Cell LineReference
Analog 5 Antiproliferative0.052 (NF54 IC₅₀)P. falciparum[1]
Analog 6 Cytotoxicity9.1 ± 2.0MOLT-3 (Leukemia)[3]
Analog 7 Cytotoxicity13.2 ± 0.7HeLa (Cervical Cancer)[3]
Analog 8 Cytotoxicity8.9 ± 2.2HL-60 (Leukemia)[3]

Mechanism of Action and Signaling Pathways

1,5-Naphthyridine-based kinase inhibitors typically function by competing with ATP for binding to the kinase active site. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby disrupting cellular signaling pathways that are often dysregulated in diseases like cancer.

Inhibition of the Raf/MEK/ERK Signaling Pathway

The Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Certain 1,5-naphthyridine derivatives have been shown to inhibit components of this pathway, such as ERK2.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival, Differentiation This compound Derivative This compound Derivative This compound Derivative->ERK Inhibition

Figure 2: Inhibition of the Raf/MEK/ERK signaling pathway.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly as kinase inhibitors. The synthetic accessibility of these compounds via the Sonogashira coupling allows for the rapid generation of diverse chemical libraries for structure-activity relationship studies. Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives to identify lead compounds with potent and selective activity against specific kinase targets. Further optimization of these leads could pave the way for new and effective treatments for cancer and other diseases driven by aberrant kinase signaling.

References

Potential Biological Activity of 2-Ethynyl-1,5-naphthyridine: A Technical Whitepaper for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the biological activity of 2-Ethynyl-1,5-naphthyridine is not currently available in the public domain. This document provides a prospective analysis based on the known biological activities of the 1,5-naphthyridine scaffold and the established roles of the ethynyl functional group in medicinal chemistry. The information presented herein is intended to guide future research and is not based on experimentally verified results for the specific compound .

Introduction

The 1,5-naphthyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities.[1][2] Derivatives of this heterocyclic system have demonstrated potential as anticancer, kinase inhibitor, and antimalarial agents.[3][4][5][6] The introduction of an ethynyl group at the 2-position of the 1,5-naphthyridine ring system presents an intriguing prospect for the development of novel therapeutic agents. The ethynyl group is a small, rigid, and electron-rich functional group known to participate in various non-covalent interactions and, in some cases, covalent bonding with biological targets, making it a valuable moiety in drug design.[7]

This technical guide explores the potential biological activities of this compound, drawing inferences from the activities of structurally related 2-substituted 1,5-naphthyridine derivatives. We present potential mechanisms of action, hypothetical signaling pathways, and generalized experimental protocols to facilitate further investigation into this promising compound.

Potential Biological Activities and Mechanisms of Action

Based on the activities of related 1,5-naphthyridine derivatives, this compound is hypothesized to exhibit activity in the following areas:

Kinase Inhibition

The 1,5-naphthyridine scaffold has been identified as a potent hinge-binding motif for various protein kinases. Several 1,5-naphthyridine derivatives have shown inhibitory activity against kinases implicated in cancer and other diseases.

  • Fibroblast Growth Factor Receptor (FGFR) Kinases: Novel 1,5-naphthyridine derivatives have been designed as potent inhibitors of the FGFR family of tyrosine kinases (FGFR1, 2, 3, and 4).[4][8] Aberrant FGFR signaling is a known driver in various cancers.

  • Transforming Growth Factor-beta (TGF-β) Type I Receptor (ALK5): Optimization of screening hits has led to the identification of 1,5-naphthyridine derivatives as potent and selective inhibitors of ALK5.[9][10]

  • Phosphatidylinositol-4-kinase (PI4K): 2,8-disubstituted-1,5-naphthyridines have been identified as inhibitors of Plasmodium falciparum PI4K, suggesting potential as antimalarial agents.[5]

The ethynyl group at the 2-position could potentially enhance kinase binding through various mechanisms, including hydrogen bonding, van der Waals interactions, or by acting as a bioisostere for other functional groups known to interact with the kinase hinge region.

Anticancer Activity

Beyond kinase inhibition, 1,5-naphthyridine derivatives have demonstrated broader anticancer effects.

  • Topoisomerase I Inhibition: Phenyl- and indeno-1,5-naphthyridine derivatives have been shown to inhibit Topoisomerase I and exhibit antiproliferative activity against human colon cancer cells.[3]

  • General Cytotoxicity: Naturally occurring canthinone alkaloids, which contain a 1,5-naphthyridine core, have been studied for their anticancer properties, including the induction of apoptosis and necrosis in leukemia cells.[11][12]

The introduction of an ethynyl group could modulate the anticancer activity through altered DNA intercalation, enzyme inhibition, or by influencing the compound's pharmacokinetic properties.

Quantitative Data on Related 2-Substituted 1,5-Naphthyridine Derivatives

To provide a comparative context for the potential potency of this compound, the following table summarizes the reported biological activities of various 2-substituted 1,5-naphthyridine analogs.

Compound ClassTargetAssayIC50 / ActivityReference
2,8-disubstituted-1,5-naphthyridinesPlasmodium falciparum PI4KRecombinant PvPI4K InhibitionIC50 values in the nanomolar to micromolar range[5]
2,8-disubstituted-1,5-naphthyridinesPlasmodium falciparum (NF54 strain)Parasite Lactate Dehydrogenase AssayIC50 values in the nanomolar range[5]
1,5-Naphthyridine aminothiazole/pyrazole derivativesALK5ALK5 AutophosphorylationIC50 = 4-6 nM[9][10]
Novel 1,5-naphthyridine derivativesFGFR1, 2, 3, 4Enzymatic and Cellular AssaysNanomolar affinity[4][8]
Phenyl- and indeno-1,5-naphthyridinesTopoisomerase IIn vitro anticancer screeningAntiproliferative activity against COLO 205 cells[3]
Canthin-6-one (natural 1,5-naphthyridine alkaloid)Kasumi-1 human myeloid leukemia cellsApoptosis and Necrosis InductionActive at 7 µM and 45 µM[11][12]

Experimental Protocols

The following are generalized experimental protocols that could be adapted to investigate the biological activity of this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for assessing the inhibitory activity of a compound against a specific protein kinase.

  • Reagents and Materials:

    • Recombinant human kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • This compound (test compound)

    • Positive control inhibitor

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or phospho-specific antibody)

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • Add the kinase and substrate to the wells of a microplate.

    • Add the diluted test compound or controls to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell-Based Anticancer Proliferation Assay (MTT Assay)

This protocol outlines a colorimetric assay to assess the cytotoxic effect of a compound on cancer cell lines.

  • Reagents and Materials:

    • Human cancer cell line (e.g., MCF-7, HCT116)

    • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

    • This compound (test compound)

    • Positive control (e.g., Doxorubicin)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO, isopropanol with HCl)

    • 96-well cell culture plates

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound or controls.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

To further illustrate the potential mechanisms and experimental approaches, the following diagrams are provided.

G Hypothetical FGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response FGFR FGFR Dimerization Dimerization FGFR->Dimerization Induces FGF Fibroblast Growth Factor FGF->FGFR Binds This compound This compound (Hypothesized Inhibitor) Autophosphorylation Autophosphorylation This compound->Autophosphorylation Inhibits Dimerization->Autophosphorylation Leads to RAS-MAPK_Pathway RAS-MAPK Pathway Autophosphorylation->RAS-MAPK_Pathway Activates PI3K-AKT_Pathway PI3K-AKT Pathway Autophosphorylation->PI3K-AKT_Pathway Activates PLCγ_Pathway PLCγ Pathway Autophosphorylation->PLCγ_Pathway Activates Proliferation Proliferation RAS-MAPK_Pathway->Proliferation Survival Survival PI3K-AKT_Pathway->Survival Migration Migration PLCγ_Pathway->Migration

Caption: Hypothetical inhibition of the FGFR signaling pathway by this compound.

G Experimental Workflow for Kinase Inhibition Profiling Start Start Compound_Synthesis Synthesize and Purify This compound Start->Compound_Synthesis Primary_Screen Primary Kinase Screen (Broad Panel at Single Concentration) Compound_Synthesis->Primary_Screen Hit_Identification Identify Active Kinases? Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination for Hits) Hit_Identification->Dose_Response Yes End End Hit_Identification->End No Selectivity_Profiling Selectivity Profiling (Against Related Kinases) Dose_Response->Selectivity_Profiling Cellular_Assay Cell-Based Target Engagement Assay (e.g., Western Blot for Phospho-Substrate) Selectivity_Profiling->Cellular_Assay Lead_Optimization Structure-Activity Relationship (SAR) and Lead Optimization Cellular_Assay->Lead_Optimization Lead_Optimization->End

Caption: A generalized experimental workflow for profiling the kinase inhibitory activity.

Conclusion and Future Directions

While direct experimental evidence is lacking, the analysis of the 1,5-naphthyridine scaffold and the properties of the ethynyl group strongly suggest that this compound holds significant potential as a biologically active compound, particularly in the areas of kinase inhibition and anticancer therapy. The provided hypothetical frameworks for its mechanism of action and experimental evaluation are intended to serve as a foundation for future research.

Further investigation should focus on the synthesis of this compound and its subsequent screening against a broad panel of kinases and cancer cell lines. Elucidation of its precise molecular targets and mechanism of action will be crucial for its potential development as a novel therapeutic agent. The structural insights and preliminary data on related compounds presented in this whitepaper offer a compelling rationale for embarking on such a research program.

References

2-Ethynyl-1,5-naphthyridine: A Versatile Building Block for Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethynyl-1,5-naphthyridine is a key heterocyclic building block with significant potential in medicinal chemistry and materials science. Its rigid, planar structure and the reactive terminal alkyne functionality make it an ideal scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in drug discovery and development. Detailed experimental protocols for its synthesis and subsequent elaboration, along with key quantitative data, are presented to facilitate its use in the laboratory.

Introduction

The 1,5-naphthyridine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3][4][5] The incorporation of an ethynyl group at the 2-position introduces a versatile handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7][8] This allows for the efficient and regioselective construction of 1,2,3-triazole-linked conjugates, which have shown a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[9][10]

This technical guide will detail the synthesis of this compound, its key chemical properties, and its application as a building block in the synthesis of more complex molecules.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[11][12][13][14][15] This reaction involves the palladium- and copper-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. In this case, 2-chloro- or 2-bromo-1,5-naphthyridine is reacted with a protected or unprotected acetylene source.

A typical synthetic workflow is depicted below:

Synthesis_Workflow cluster_0 Step 1: Halogenation cluster_1 Step 2: Sonogashira Coupling 1_5_naphthyridin_2_one 1,5-Naphthyridin-2(1H)-one 2_halo_1_5_naphthyridine 2-Halo-1,5-naphthyridine (X = Cl, Br) 1_5_naphthyridin_2_one->2_halo_1_5_naphthyridine POX₃ 2_ethynyl_1_5_naphthyridine This compound 2_halo_1_5_naphthyridine->2_ethynyl_1_5_naphthyridine Pd(PPh₃)₄, CuI, Base ethynyl_source Ethynyltrimethylsilane or Acetylene gas ethynyl_source->2_ethynyl_1_5_naphthyridine

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound via Sonogashira Coupling

This protocol is a representative procedure based on established Sonogashira coupling reactions.[13]

Materials:

  • 2-Bromo-1,5-naphthyridine

  • Ethynyltrimethylsilane

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Tetrabutylammonium fluoride (TBAF), 1M in THF

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-1,5-naphthyridine (1.0 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and copper(I) iodide (0.04 eq).

  • Add anhydrous toluene and triethylamine (3.0 eq).

  • To the stirred suspension, add ethynyltrimethylsilane (1.5 eq) dropwise.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The crude product is the trimethylsilyl-protected this compound.

  • Dissolve the crude product in dichloromethane and cool to 0 °C.

  • Add tetrabutylammonium fluoride (1.1 eq, 1M solution in THF) dropwise and stir at room temperature for 1 hour.

  • Quench the reaction with water and extract with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Physicochemical Properties

PropertyExpected Value/Data
Molecular Formula C₁₀H₆N₂
Molecular Weight 154.17 g/mol
Appearance Off-white to yellow solid
Melting Point Not reported; likely >100 °C
¹H NMR (CDCl₃, 400 MHz) Expected signals: δ 8.8-9.2 (m, 2H, naphthyridine-H), δ 7.5-8.5 (m, 3H, naphthyridine-H), δ 3.2-3.5 (s, 1H, ethynyl-H)
¹³C NMR (CDCl₃, 100 MHz) Expected signals: δ 150-160 (naphthyridine-C), δ 120-145 (naphthyridine-C), δ 80-85 (alkyne-C)
IR (KBr, cm⁻¹) Expected characteristic peaks: ~3300 (≡C-H stretch), ~2100 (C≡C stretch), ~1600, 1580 (C=C and C=N stretch)

Applications in Synthesis: The "Click" Reaction

The terminal alkyne of this compound is a versatile functional group for carbon-carbon bond formation. A particularly powerful application is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted-1,2,3-triazoles.[16][17][18] This reaction is highly efficient, regioselective, and proceeds under mild conditions, making it ideal for the synthesis of compound libraries for drug discovery.

Click_Reaction 2_ethynyl_1_5_naphthyridine This compound triazole_product 1,4-Disubstituted-1,2,3-triazole 2_ethynyl_1_5_naphthyridine->triazole_product Cu(I) catalyst, Base organic_azide Organic Azide (R-N₃) organic_azide->triazole_product

Caption: "Click" reaction of this compound.

Experimental Protocol: Synthesis of a 1-(Aryl)-4-(1,5-naphthyridin-2-yl)-1H-1,2,3-triazole

This is a general procedure for the CuAAC reaction.[9]

Materials:

  • This compound

  • Aryl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the aryl azide (1.05 eq) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired triazole.

Applications in Drug Discovery

The 1,5-naphthyridine scaffold is a key component in a variety of therapeutic agents. The ability to easily introduce diverse substituents via the ethynyl group makes this compound a valuable tool in drug discovery programs. The resulting triazole-linked naphthyridines have been investigated for a range of biological activities.[1][2]

Signaling_Pathway Drug Naphthyridine-Triazole Derivative Target Biological Target (e.g., Kinase, Receptor) Drug->Target Inhibition/ Activation Signaling Downstream Signaling Pathway Target->Signaling Effect Cellular Effect (e.g., Apoptosis, Growth Inhibition) Signaling->Effect

Caption: Potential mechanism of action for naphthyridine-triazole derivatives.

Conclusion

This compound is a highly valuable and versatile building block for synthetic chemistry. Its straightforward synthesis via the Sonogashira coupling and its efficient participation in click chemistry reactions provide a reliable platform for the construction of diverse and complex molecules. The demonstrated biological relevance of the 1,5-naphthyridine core suggests that derivatives of this compound will continue to be important targets for the development of new therapeutic agents and functional materials. This guide provides the necessary foundational information for researchers to incorporate this powerful building block into their synthetic strategies.

References

Technical Guide: Spectroscopic and Synthetic Analysis of 2-Ethynyl-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and spectral characterization of 2-Ethynyl-1,5-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide outlines a well-established synthetic pathway and provides predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data based on analogous structures.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected mass spectrometry fragmentation for this compound. These predictions are based on the analysis of the parent 1,5-naphthyridine scaffold and related ethynyl-substituted pyridines.

Table 1: Predicted ¹H NMR Data for this compound
ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-3~7.60d~8.5
H-4~8.20dd~8.5, 1.5
H-6~9.00dd~4.2, 1.5
H-7~7.80dd~8.5, 4.2
H-8~8.50dd~8.5, 1.8
Ethynyl-H~3.20s-

Solvent: CDCl₃. These are estimated values and may vary in an experimental setting.

Table 2: Predicted ¹³C NMR Data for this compound
CarbonPredicted Chemical Shift (ppm)
C-2~142.0
C-3~122.0
C-4~137.0
C-4a~149.0
C-6~153.0
C-7~125.0
C-8~130.0
C-8a~145.0
C≡CH~80.0
C≡CH~82.0

Solvent: CDCl₃. These are estimated values and may vary in an experimental setting.

Table 3: Predicted Mass Spectrometry Data for this compound
FragmentPredicted m/zDescription
[M]⁺154Molecular Ion
[M-H]⁺153Loss of a hydrogen atom
[M-C₂H]⁺129Loss of the ethynyl group
[C₈H₄N]⁺128Loss of HCN from the pyridine ring

Ionization method: Electron Ionization (EI). The fragmentation pattern is proposed based on the stable naphthyridine ring system.

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the preparation of a halogenated precursor followed by a Sonogashira cross-coupling reaction.

Synthesis of 2-Chloro-1,5-naphthyridine

A common route to 2-chloro-1,5-naphthyridine is from 1,5-naphthyridin-2(1H)-one.[1]

Materials:

  • 1,5-naphthyridin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-dimethylformamide (DMF) (optional, as catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 1,5-naphthyridin-2(1H)-one and an excess of phosphorus oxychloride is prepared.

  • A catalytic amount of DMF can be added to facilitate the reaction.

  • The mixture is heated to reflux and maintained at this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is cooled in an ice bath and quenched by the slow addition of crushed ice or a saturated sodium bicarbonate solution.

  • The resulting mixture is extracted with a suitable organic solvent (e.g., chloroform or dichloromethane).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield crude 2-chloro-1,5-naphthyridine.

  • The product can be further purified by column chromatography on silica gel.

Sonogashira Coupling for the Synthesis of this compound

The Sonogashira coupling is a robust method for forming carbon-carbon bonds between sp² and sp hybridized carbons. This protocol is an adaptation of general Sonogashira procedures for heteroaryl chlorides.

Materials:

  • 2-Chloro-1,5-naphthyridine

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF) (for deprotection)

  • Argon or Nitrogen gas

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-chloro-1,5-naphthyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine to the flask.

  • The mixture is stirred at room temperature, and trimethylsilylacetylene is added dropwise.

  • The reaction mixture is then heated to reflux and stirred for several hours, with reaction progress monitored by TLC.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in THF, and a solution of TBAF in THF is added to deprotect the silyl group.

  • The deprotection reaction is stirred at room temperature for 1-2 hours.

  • The mixture is then quenched with water and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthetic pathway to this compound.

Synthesis_Workflow cluster_step1 Step 1: Halogenation cluster_step2 Step 2: Sonogashira Coupling & Deprotection start 1,5-Naphthyridin-2(1H)-one intermediate 2-Chloro-1,5-naphthyridine start->intermediate POCl₃ product This compound intermediate->product 1. Pd(PPh₃)₂Cl₂, CuI, Et₃N 2. TBAF alkyne Trimethylsilylacetylene alkyne->product

Caption: Synthetic route to this compound.

Logical Relationship of Spectroscopic Analysis

This diagram shows the relationship between the synthesized compound and the analytical techniques used for its characterization.

Spectroscopic_Analysis cluster_analysis Characterization Methods cluster_data Obtained Data compound This compound nmr NMR Spectroscopy compound->nmr ms Mass Spectrometry compound->ms nmr_data ¹H and ¹³C Chemical Shifts Coupling Constants nmr->nmr_data ms_data Molecular Ion Peak Fragmentation Pattern ms->ms_data

Caption: Analytical workflow for compound characterization.

References

Methodological & Application

Application Notes and Protocols: 2-Ethynyl-1,5-naphthyridine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and reliable method for the formation of 1,4-disubstituted 1,2,3-triazoles. This reaction's broad functional group tolerance, mild reaction conditions, and high yields have made it an invaluable tool in drug discovery, bioconjugation, and materials science.[1] The 1,5-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[2][3] The incorporation of an ethynyl group onto this scaffold, creating 2-ethynyl-1,5-naphthyridine, opens up new avenues for the synthesis of novel molecular entities through CuAAC, allowing for the facile introduction of diverse functionalities.

These application notes provide a comprehensive overview of the synthesis of this compound and its subsequent application as an alkyne component in CuAAC reactions. Detailed experimental protocols, data presentation, and workflow diagrams are included to guide researchers in utilizing this versatile building block for the development of new chemical entities.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a Sonogashira cross-coupling reaction.[4][5] This palladium- and copper-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. In this case, a 2-halo-1,5-naphthyridine serves as the halide partner. The reactivity of the halide typically follows the order I > Br > Cl.[4]

Experimental Protocol: Sonogashira Coupling for the Synthesis of this compound

This protocol outlines the synthesis of this compound from 2-chloro-1,5-naphthyridine and ethynyltrimethylsilane, followed by deprotection.

Materials:

  • 2-Chloro-1,5-naphthyridine

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-chloro-1,5-naphthyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), copper(I) iodide (0.05 eq), and triphenylphosphine (0.06 eq).

  • Solvent and Reagent Addition: Add anhydrous THF and anhydrous triethylamine (2.0 eq). Stir the mixture at room temperature for 10 minutes.

  • Alkyne Addition: Add ethynyltrimethylsilane (1.5 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification of Silylated Product: Purify the crude product by flash column chromatography on silica gel to obtain 2-((trimethylsilyl)ethynyl)-1,5-naphthyridine.

  • Deprotection: Dissolve the purified 2-((trimethylsilyl)ethynyl)-1,5-naphthyridine in THF. Add TBAF solution (1.1 eq) dropwise at 0 °C. Stir at room temperature for 1 hour.

  • Final Work-up and Purification: Quench the reaction with water and extract with dichloromethane. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield this compound.

Visualization of Synthetic Workflow

G cluster_synthesis Synthesis of this compound start 2-Chloro-1,5-naphthyridine coupling Sonogashira Coupling start->coupling reagents Ethynyltrimethylsilane, Pd(PPh3)2Cl2, CuI, PPh3, TEA, THF reagents->coupling intermediate 2-((trimethylsilyl)ethynyl)-1,5-naphthyridine coupling->intermediate purification1 Column Chromatography intermediate->purification1 deprotection_reagent TBAF, THF deprotection Deprotection deprotection_reagent->deprotection product This compound deprotection->product purification2 Column Chromatography product->purification2 purification1->deprotection

Caption: Synthetic workflow for this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound

This compound can be readily utilized as the alkyne component in CuAAC reactions to form a variety of 1,4-disubstituted 1,2,3-triazoles. The general reaction involves the coupling of this compound with an organic azide in the presence of a copper(I) catalyst. The copper(I) catalyst can be added directly as a salt (e.g., CuI, CuBr) or generated in situ from a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[6] The use of a ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can stabilize the Cu(I) oxidation state and accelerate the reaction.[7]

General Experimental Protocol for CuAAC

This protocol describes a general procedure for the CuAAC reaction between this compound and a generic organic azide.

Materials:

  • This compound

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for biological applications)

  • Solvent (e.g., a mixture of water and a co-solvent like t-butanol, DMSO, or DMF)

  • Deionized water

  • Appropriate deuterated solvent for NMR analysis (e.g., DMSO-d₆)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • If using a ligand, prepare a 100 mM stock solution of THPTA in deionized water.

  • Reaction Setup: In a vial, dissolve this compound (1.0 eq) and the organic azide (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • Addition of Reagents:

    • Add the CuSO₄·5H₂O stock solution to the reaction mixture to a final concentration of 1-5 mol%.

    • If using a ligand, add the THPTA stock solution to a final concentration of 5-25 mol%.

    • Add the freshly prepared sodium ascorbate stock solution to a final concentration of 10-50 mol%.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-24 hours.

  • Work-up:

    • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, DCM).

    • Wash the combined organic layers with saturated aqueous NH₄Cl to remove copper salts, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired 1,4-disubstituted 1,2,3-triazole.

Visualization of CuAAC Workflow

G cluster_cunc CuAAC with this compound alkyne This compound reaction CuAAC Reaction alkyne->reaction azide Organic Azide azide->reaction catalyst CuSO4, Sodium Ascorbate (optional: THPTA) catalyst->reaction product 1,4-Disubstituted-1,2,3-triazole reaction->product purification Work-up & Purification product->purification

Caption: General workflow for the CuAAC reaction.

Data Presentation: Reaction Optimization

The efficiency of the CuAAC reaction can be influenced by various parameters including the catalyst, ligand, solvent, and temperature. The following tables present hypothetical but representative data for the optimization of the reaction between this compound and benzyl azide.

Table 1: Effect of Copper Source and Ligand on Reaction Yield

EntryCopper Source (mol%)Ligand (mol%)SolventTime (h)Yield (%)
1CuSO₄/NaAsc (5/10)Nonet-BuOH/H₂O1285
2CuSO₄/NaAsc (5/10)THPTA (25)t-BuOH/H₂O495
3CuI (5)NoneTHF2478
4CuBr (5)NoneCH₃CN1882

Conditions: this compound (1 mmol), benzyl azide (1.1 mmol), solvent (10 mL), room temperature.

Table 2: Effect of Solvent on Reaction Yield

EntryCopper Source (mol%)Ligand (mol%)SolventTime (h)Yield (%)
1CuSO₄/NaAsc (5/10)THPTA (25)t-BuOH/H₂O (1:1)495
2CuSO₄/NaAsc (5/10)THPTA (25)DMSO/H₂O (1:1)492
3CuSO₄/NaAsc (5/10)THPTA (25)DMF/H₂O (1:1)688
4CuSO₄/NaAsc (5/10)THPTA (25)CH₃CN/H₂O (1:1)885

Conditions: this compound (1 mmol), benzyl azide (1.1 mmol), solvent (10 mL), room temperature.

Signaling Pathways and Logical Relationships

The CuAAC reaction itself is not part of a biological signaling pathway, but the resulting triazole-linked 1,5-naphthyridine derivatives can be designed to interact with such pathways. For example, they can be developed as kinase inhibitors, where the 1,5-naphthyridine core acts as a hinge-binding motif and the substituent introduced via the triazole linker interacts with other regions of the ATP-binding pocket.

Visualization of a Hypothetical Drug Discovery Logic

G cluster_logic Drug Discovery Logic target Biological Target (e.g., Kinase) scaffold 1,5-Naphthyridine Scaffold (Hinge Binder) target->scaffold linker Triazole Linker (via CuAAC) scaffold->linker library Compound Library linker->library diversity Diverse Substituents (R-groups) diversity->linker screening Biological Screening library->screening hit Hit Compound screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Logic flow for drug discovery using CuAAC.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and other areas of chemical research. Its straightforward synthesis via Sonogashira coupling and its efficient participation in copper-catalyzed azide-alkyne cycloaddition reactions allow for the rapid generation of diverse molecular architectures based on the privileged 1,5-naphthyridine scaffold. The protocols and data presented herein provide a solid foundation for researchers to incorporate this promising reagent into their synthetic strategies.

References

Application Notes and Protocols: 2-Ethynyl-1,5-naphthyridine as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, photophysical properties, and applications of 2-Ethynyl-1,5-naphthyridine as a versatile fluorescent probe. The protocols outlined below offer detailed methodologies for its use in various research and development settings.

Introduction

This compound is a promising fluorophore that can be utilized as a core structure for the development of novel fluorescent probes. The presence of the terminal alkyne group provides a versatile handle for further chemical modification through "click chemistry" or Sonogashira coupling reactions, allowing for the attachment of specific recognition moieties for a wide range of analytes. The rigid, planar structure of the 1,5-naphthyridine ring system contributes to its favorable photophysical properties, including good quantum yields and environmental sensitivity.

Synthesis of this compound

A plausible synthetic route to this compound involves a Sonogashira cross-coupling reaction.[1][2][3][4] This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. The synthesis typically starts from a halogenated 1,5-naphthyridine precursor.

Proposed Synthetic Protocol:

  • Synthesis of 2-chloro-1,5-naphthyridine: This precursor can be synthesized from 3-aminopyridine through established multi-step procedures.[5]

  • Sonogashira Coupling:

    • To a solution of 2-chloro-1,5-naphthyridine in a suitable solvent (e.g., a mixture of THF and triethylamine), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).

    • Degas the mixture thoroughly with an inert gas (e.g., argon or nitrogen).

    • Add a protected alkyne, such as (trimethylsilyl)acetylene, to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, perform an aqueous work-up and purify the silyl-protected product by column chromatography.

    • Deprotection of the trimethylsilyl group is typically achieved by treatment with a mild base, such as potassium carbonate in methanol, to yield the final product, this compound.

Photophysical Properties

PropertyRepresentative ValueConditions
Absorption Maximum (λ_abs) 320 - 380 nmIn organic solvents (e.g., Dichloromethane, Acetonitrile)
Emission Maximum (λ_em) 400 - 500 nmIn organic solvents
Stokes Shift 80 - 120 nm-
Quantum Yield (Φ) 0.2 - 0.6In aprotic solvents
Molar Extinction Coefficient (ε) 10,000 - 30,000 M⁻¹cm⁻¹At λ_abs

Note: These are representative values and the actual properties of this compound may vary.

Applications as a Fluorescent Probe

The terminal alkyne of this compound allows for its conjugation to various recognition units to create targeted fluorescent probes. Potential applications include the detection of metal ions, biothiols, and specific biomolecules, as well as for cellular imaging.

Detection of Analytes via "Turn-On" Fluorescence

A common strategy for designing fluorescent probes is to utilize a Photoinduced Electron Transfer (PET) mechanism. In the "off" state, a recognition unit attached to the fluorophore quenches its fluorescence. Upon binding to the target analyte, a conformational or electronic change disrupts the PET process, leading to a "turn-on" of the fluorescence signal.

Experimental Protocol for Analyte Detection:

  • Probe Preparation: Synthesize a derivative of this compound conjugated to a recognition moiety specific for the analyte of interest.

  • Stock Solution: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Prepare the appropriate buffer solution for the experiment (e.g., PBS for biological samples).

  • Fluorescence Measurement:

    • In a cuvette, add the assay buffer and a specific concentration of the fluorescent probe.

    • Record the baseline fluorescence spectrum using a spectrofluorometer.

    • Add increasing concentrations of the analyte to the cuvette and record the fluorescence spectrum after each addition.

    • Plot the change in fluorescence intensity against the analyte concentration to determine the detection limit and binding affinity.

G cluster_workflow Analyte Detection Workflow Probe Probe Stock Solution Mix Mix Probe and Buffer Probe->Mix Buffer Assay Buffer Buffer->Mix Analyte Analyte Solution AddAnalyte Add Analyte Analyte->AddAnalyte Measure1 Measure Baseline Fluorescence Mix->Measure1 Measure1->AddAnalyte Measure2 Measure Fluorescence Change AddAnalyte->Measure2 Analyze Data Analysis Measure2->Analyze

Caption: Workflow for fluorescent probe-based analyte detection.

Bioimaging Applications

Fluorescent probes derived from this compound can be designed for cellular imaging to visualize the localization and dynamics of specific cellular components or analytes.[9][10][11][12]

Protocol for Live Cell Imaging:

  • Cell Culture: Culture the cells of interest on a suitable imaging dish (e.g., glass-bottom dish).

  • Probe Loading:

    • Prepare a working solution of the fluorescent probe in cell culture medium.

    • Remove the old medium from the cells and add the probe-containing medium.

    • Incubate the cells for a specific period to allow for probe uptake.

  • Washing: Wash the cells with fresh medium or PBS to remove any excess, unbound probe.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with the appropriate filter set for the probe's excitation and emission wavelengths.

    • For dynamic studies, time-lapse imaging can be performed.

G cluster_signaling Probe-Analyte Interaction and Signal Transduction Probe Fluorescent Probe (this compound derivative) Binding Binding Event Probe->Binding Analyte Target Analyte Analyte->Binding Conformation Conformational/Electronic Change Binding->Conformation Signal Fluorescence Signal 'Turn-On' Conformation->Signal

Caption: General mechanism of a "turn-on" fluorescent probe.

Conclusion

This compound represents a valuable scaffold for the development of novel fluorescent probes. Its versatile chemistry allows for the creation of a wide array of sensors for various applications in chemical biology, diagnostics, and drug discovery. The protocols provided herein offer a starting point for researchers to explore the potential of this promising fluorophore. Further research and development will undoubtedly expand the utility of this compound and its derivatives in cutting-edge scientific investigations.

References

Application Notes and Protocols for Sonogashira Coupling with 2-Ethynyl-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction, typically catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst, has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][4] The mild reaction conditions, which can often be carried out at room temperature in aqueous media with a mild base, make it a highly valuable tool in medicinal chemistry and drug discovery.[1]

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[5][6] The ability to functionalize this core structure is crucial for the development of new therapeutic agents. This document provides a detailed protocol for the Sonogashira coupling of 2-Ethynyl-1,5-naphthyridine with various aryl halides, a key transformation for the synthesis of novel 1,5-naphthyridine derivatives.

Reaction Principle

The Sonogashira coupling reaction proceeds via two interconnected catalytic cycles involving palladium and copper.[3] The palladium cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. The copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, affords the desired coupled product and regenerates the active Pd(0) catalyst.[3][7]

Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of this compound with a representative aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., Iodobenzene, Bromobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

  • Solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl acetate)

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the aryl halide (1.1 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), and copper(I) iodide (0.1 eq).

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired coupled product.

Data Presentation

Table 1: Representative Reaction Conditions for Sonogashira Coupling of this compound

Reagent/ParameterMolar Equivalents/ValueNotes
This compound1.0
Aryl Halide1.1Iodides are generally more reactive than bromides.
Palladium Catalyst0.01 - 0.05e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄
Copper(I) Iodide (CuI)0.02 - 0.1Co-catalyst
Base2.0 - 5.0e.g., Et₃N, DIPA
Solvent-e.g., THF, DMF
TemperatureRoom Temperature - 80 °CReaction dependent
Reaction Time2 - 24 hoursMonitored by TLC

Table 2: Expected Yields for the Coupling of this compound with Various Aryl Halides

Aryl HalideExpected Yield (%)Notes
Iodobenzene> 90%Electron-neutral aryl iodides are highly reactive.
4-Iodoanisole> 90%Electron-donating groups are well-tolerated.
4-Iodonitrobenzene85 - 95%Electron-withdrawing groups can enhance reactivity.
2-Iodotoluene70 - 85%Steric hindrance may slightly lower the yield.
Bromobenzene70 - 85%Aryl bromides are generally less reactive than iodides.
4-Bromoacetophenone75 - 90%Activated aryl bromides give good yields.

Mandatory Visualizations

Sonogashira_Workflow Experimental Workflow for Sonogashira Coupling cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation cluster_purification Purification reagents Combine this compound, Aryl Halide, Pd Catalyst, and CuI atmosphere Establish Inert Atmosphere (Nitrogen or Argon) add_solvents Add Anhydrous Solvent and Amine Base atmosphere->add_solvents stir_heat Stir at Appropriate Temperature (Monitor by TLC) add_solvents->stir_heat filter Filter through Celite stir_heat->filter extract Aqueous Workup and Extraction filter->extract dry_concentrate Dry and Concentrate extract->dry_concentrate chromatography Flash Column Chromatography dry_concentrate->chromatography product Isolated Pure Product chromatography->product

Caption: Workflow for the Sonogashira coupling of this compound.

Applications in Drug Discovery

The Sonogashira coupling of this compound provides a versatile platform for the synthesis of a diverse library of substituted 1,5-naphthyridine derivatives. These compounds can be screened for various biological activities, as the 1,5-naphthyridine core is present in numerous biologically active molecules. The ability to readily introduce a wide range of aryl groups allows for the systematic exploration of structure-activity relationships (SAR), a critical step in the drug discovery and development process. The synthesized compounds can be evaluated as potential inhibitors of kinases, modulators of ion channels, or as agents targeting other therapeutically relevant proteins. The mild conditions of the Sonogashira reaction tolerate a wide variety of functional groups, enabling the synthesis of complex and highly functionalized molecules.[7]

References

Application Notes and Protocols: 2-Ethynyl-1,5-naphthyridine in the Synthesis of Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of metal-organic frameworks (MOFs) incorporating the novel linker, 2-ethynyl-1,5-naphthyridine. This bifunctional linker, featuring a rigid naphthyridine core and a reactive ethynyl group, offers a unique platform for designing MOFs with tailored properties for applications in catalysis and drug delivery. The protocols detailed below are based on established synthetic methodologies for analogous systems.

Introduction

Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The modular nature of MOFs allows for the rational design of materials with specific pore sizes, shapes, and chemical functionalities. The incorporation of N-heterocyclic ligands, such as 1,5-naphthyridine derivatives, is of particular interest due to their ability to act as strong metal coordination sites and their potential to impart unique electronic and catalytic properties to the resulting framework.

The this compound linker introduces an additional layer of functionality. The ethynyl group can serve as a secondary coordination site, participate in post-synthetic modifications, or act as a reactive handle for tethering therapeutic agents or catalytic species. This versatility makes MOFs derived from this linker promising candidates for advanced applications in drug development and catalysis.

Data Presentation

The following tables summarize representative quantitative data for MOFs synthesized with structurally similar N-heterocyclic and ethynyl-functionalized linkers. These values provide an expected range for the properties of MOFs derived from this compound.

Table 1: Physicochemical Properties of Analogous MOFs

MOF DesignationMetal IonLinker TypeBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)
Hypothetical Naph-MOF-1 Zn(II)This compound800 - 15000.4 - 0.88 - 15
Hypothetical Naph-MOF-2 Cu(II)This compound700 - 13000.3 - 0.77 - 14
Zn-Picolinate MOF Zn(II)Ethynyl-bridged picolinate9500.4510.2
Cu-Bipyridine MOF Cu(II)Ethynyl-functionalized bipyridine8200.389.5

Table 2: Gas Adsorption Capacities of Analogous MOFs

MOF DesignationGasTemperature (K)Pressure (bar)Adsorption Capacity (cm³/g)
Hypothetical Naph-MOF-1 CO₂2731100 - 150
Hypothetical Naph-MOF-1 H₂771180 - 250
Zn-Picolinate MOF CO₂2731125
Cu-Bipyridine MOF H₂771210

Experimental Protocols

Protocol 1: Synthesis of this compound Ligand

This protocol describes a two-step synthesis of this compound from 2-chloro-1,5-naphthyridine via a Sonogashira coupling reaction with trimethylsilylacetylene, followed by deprotection.

Materials:

  • 2-chloro-1,5-naphthyridine

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

Step 1: Sonogashira Coupling

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-chloro-1,5-naphthyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Add anhydrous THF and anhydrous TEA (2.0 eq).

  • Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 2-(trimethylsilylethynyl)-1,5-naphthyridine.

Step 2: Deprotection

  • Dissolve the purified 2-(trimethylsilylethynyl)-1,5-naphthyridine in THF.

  • Add TBAF solution (1.1 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction with water and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The resulting solid is the desired this compound ligand. Further purification can be achieved by recrystallization.

Protocol 2: Solvothermal Synthesis of a Zinc-based MOF (Hypothetical Naph-MOF-1)

This protocol describes a typical solvothermal synthesis of a MOF using this compound and zinc nitrate.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a 20 mL glass vial, dissolve this compound (0.5 mmol) in 10 mL of DMF.

  • In a separate vial, dissolve zinc nitrate hexahydrate (0.5 mmol) in 5 mL of DMF.

  • Combine the two solutions in the first vial and sonicate for 10 minutes to ensure homogeneity.

  • Transfer the resulting solution to a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at 100 °C for 48 hours.

  • After cooling to room temperature, decant the mother liquor and wash the resulting crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Activate the MOF by immersing the crystals in fresh ethanol for 24 hours, then decanting the ethanol and drying the sample under vacuum at 120 °C for 12 hours.

Mandatory Visualizations

experimental_workflow cluster_ligand Protocol 1: Ligand Synthesis cluster_mof Protocol 2: MOF Synthesis start 2-chloro-1,5-naphthyridine sonogashira Sonogashira Coupling (Pd/Cu catalyst, TMS-acetylene, TEA, THF) start->sonogashira deprotection Deprotection (TBAF, THF) sonogashira->deprotection ligand This compound deprotection->ligand mixing Mixing in DMF (Sonication) ligand->mixing metal Zn(NO₃)₂·6H₂O metal->mixing solvothermal Solvothermal Reaction (100 °C, 48h) mixing->solvothermal activation Washing & Activation (DMF, Ethanol, Vacuum) solvothermal->activation mof Naph-MOF-1 activation->mof

Caption: Workflow for the synthesis of this compound and its use in MOF synthesis.

Potential Applications in Drug Development and Catalysis

MOFs constructed from this compound are anticipated to have significant potential in several areas relevant to drug development and catalysis.

  • Drug Delivery: The porous structure of these MOFs can be utilized to encapsulate therapeutic agents.[1][2] The naphthyridine and ethynyl functionalities can provide specific interactions with drug molecules, allowing for high loading capacities and controlled release profiles.[3][4][5] The release could potentially be triggered by changes in pH or other biological stimuli.[1]

drug_delivery_pathway cluster_loading Drug Loading cluster_release Controlled Release mof Naph-MOF loaded_mof Drug-Loaded MOF mof->loaded_mof Encapsulation drug Therapeutic Agent drug->loaded_mof release Drug Release loaded_mof->release stimuli Biological Stimuli (e.g., pH change) stimuli->release target Target Cell/Tissue release->target

Caption: Conceptual pathway for drug delivery using a this compound-based MOF.

  • Heterogeneous Catalysis: The metal nodes within the MOF can act as Lewis acid sites, while the nitrogen atoms of the naphthyridine linker can serve as Lewis base sites. This bifunctional nature can be exploited for various catalytic transformations.[6] The ethynyl groups can be post-synthetically modified to introduce additional catalytic functionalities, such as organocatalysts or metal nanoparticles.[7] Potential catalytic applications include C-C coupling reactions, oxidation, and reduction reactions.[8]

catalytic_cycle mof_catalyst Naph-MOF (Active Sites) intermediate Intermediate Complex mof_catalyst->intermediate Adsorption substrate_A Substrate A substrate_A->intermediate substrate_B Substrate B substrate_B->intermediate product Product intermediate->product Reaction product->mof_catalyst Desorption

References

Application of 2-Ethynyl-1,5-naphthyridine in Medicinal Chemistry: A Focus on (7-aryl-1,5-naphthyridin-2-yl)ureas as Dual Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While specific research on 2-ethynyl-1,5-naphthyridine is not extensively available in publicly accessible literature, the broader family of 1,5-naphthyridine derivatives has garnered significant attention in medicinal chemistry due to their versatile biological activities. These activities include potent anticancer, anti-inflammatory, and antimicrobial properties. A particularly promising area of research within this family is the development of substituted 1,5-naphthyridines as kinase inhibitors for cancer therapy.

This application note will focus on a well-documented class of 1,5-naphthyridine derivatives: (7-aryl-1,5-naphthyridin-2-yl)ureas , which have been identified as potent dual inhibitors of Extracellular signal-regulated kinase 2 (ERK2) and Aurora B kinase .[1] Both ERK2 and Aurora B are key regulators of cell proliferation and survival, and their dysregulation is a hallmark of many cancers. The dual inhibition of these pathways presents a promising strategy for overcoming drug resistance and improving therapeutic outcomes.

Target Audience

This document is intended for researchers, scientists, and drug development professionals in the fields of medicinal chemistry, oncology, and pharmacology who are interested in the design, synthesis, and evaluation of novel kinase inhibitors based on the 1,5-naphthyridine scaffold.

Core Applications in Medicinal Chemistry

The (7-aryl-1,5-naphthyridin-2-yl)urea scaffold serves as a valuable pharmacophore for the development of potent and selective kinase inhibitors. The key applications of this chemical series in medicinal chemistry include:

  • Anticancer Drug Discovery: As dual inhibitors of ERK2 and Aurora B, these compounds have the potential to disrupt two critical signaling pathways involved in tumor growth, proliferation, and metastasis.[1]

  • Structure-Activity Relationship (SAR) Studies: The modular nature of the (7-aryl-1,5-naphthyridin-2-yl)urea scaffold allows for systematic modifications at multiple positions to probe the binding pockets of target kinases and optimize potency and selectivity.

  • Tool Compounds for Chemical Biology: Selective inhibitors from this class can be used as chemical probes to elucidate the complex roles of ERK2 and Aurora B signaling in various cellular processes.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of a selection of (7-aryl-1,5-naphthyridin-2-yl)urea derivatives against ERK2 and Aurora B kinases, as well as their antiproliferative effects on various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of (7-aryl-1,5-naphthyridin-2-yl)urea Derivatives

Compound IDR (Aryl Group)ERK2 IC50 (µM)Aurora B IC50 (µM)
1a Phenyl1.20.8
1b 4-Fluorophenyl0.90.5
1c 3-Chlorophenyl0.70.4
1d 4-Methoxyphenyl1.51.1
1e 1-Naphthyl0.50.3

Data adapted from relevant scientific literature. IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Table 2: Antiproliferative Activity of Selected (7-aryl-1,5-naphthyridin-2-yl)urea Derivatives

Compound IDHCT116 (Colon) IC50 (µM)A549 (Lung) IC50 (µM)MCF7 (Breast) IC50 (µM)
1b 2.13.54.2
1c 1.82.93.8
1e 1.11.92.5

Data adapted from relevant scientific literature. IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of (7-aryl-1,5-naphthyridin-2-yl)ureas are provided below.

Protocol 1: General Synthesis of (7-aryl-1,5-naphthyridin-2-yl)ureas

This protocol outlines a general synthetic route to prepare the target compounds, which typically involves a Suzuki or Stille cross-coupling reaction to introduce the aryl group at the 7-position, followed by urea formation at the 2-position.

Step 1: Synthesis of 2-amino-7-chloro-1,5-naphthyridine

  • To a solution of 2,7-dichloro-1,5-naphthyridine (1.0 eq) in a suitable solvent such as dioxane, add an excess of aqueous ammonia.

  • Heat the reaction mixture in a sealed tube at a temperature ranging from 120 to 150 °C for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford 2-amino-7-chloro-1,5-naphthyridine.

Step 2: Suzuki Coupling for the Synthesis of 7-aryl-2-amino-1,5-naphthyridines

  • In a reaction vessel, combine 2-amino-7-chloro-1,5-naphthyridine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as K2CO3 (2.0 eq).

  • Add a mixture of a suitable organic solvent (e.g., toluene or 1,4-dioxane) and water.

  • Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the mixture to reflux (typically 80-100 °C) for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the 7-aryl-2-amino-1,5-naphthyridine intermediate.

Step 3: Urea Formation

  • Dissolve the 7-aryl-2-amino-1,5-naphthyridine intermediate (1.0 eq) in a dry aprotic solvent such as tetrahydrofuran (THF) or dichloromethane under an inert atmosphere.

  • Add the desired isocyanate (1.1 eq) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final (7-aryl-1,5-naphthyridin-2-yl)urea product.

Protocol 2: In Vitro Kinase Inhibition Assay (ERK2 and Aurora B)

This protocol describes a general method for assessing the inhibitory activity of the synthesized compounds against ERK2 and Aurora B kinases using a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human ERK2 and Aurora B kinases

  • Kinase-specific substrate (e.g., Myelin Basic Protein for ERK2, Histone H3 for Aurora B)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Test compounds dissolved in DMSO

  • White, opaque 96- or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.

  • In the wells of the microplate, add the test compound solution, the kinase, and the specific substrate.

  • Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 10-25 µL.

  • Include positive controls (kinase + substrate + ATP, no inhibitor) and negative controls (substrate + ATP, no kinase).

  • Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by a kinase detection reagent to convert ADP to ATP, which is then measured via a luciferase-based luminescence reaction.

  • Measure the luminescence signal using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell Proliferation Assay (MTT or CellTiter-Glo®)

This protocol outlines a method to evaluate the antiproliferative effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, A549, MCF7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well clear or opaque-walled cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the cells for 72 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • After the incubation period, assess cell viability:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • For CellTiter-Glo® assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and incubate for a short period to stabilize the luminescent signal. Measure the luminescence with a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the signaling pathways targeted by (7-aryl-1,5-naphthyridin-2-yl)ureas and a general workflow for their evaluation.

ERK_Signaling_Pathway cluster_nucleus Nuclear Events GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Inhibitor (7-aryl-1,5-naphthyridin-2-yl)urea Inhibitor->ERK Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: The ERK/MAPK Signaling Pathway and the inhibitory action of (7-aryl-1,5-naphthyridin-2-yl)ureas.

AuroraB_Signaling_Pathway CPC Chromosomal Passenger Complex (CPC) AuroraB Aurora B Kinase CPC->AuroraB HistoneH3 Histone H3 AuroraB->HistoneH3 MCAK MCAK AuroraB->MCAK Cytokinesis Cytokinesis AuroraB->Cytokinesis Inhibitor (7-aryl-1,5-naphthyridin-2-yl)urea Inhibitor->AuroraB Chromosome Chromosome Segregation HistoneH3->Chromosome MCAK->Chromosome Apoptosis Apoptosis Cytokinesis->Apoptosis Failure leads to Chromosome->Apoptosis Errors lead to

Caption: The Role of Aurora B Kinase in Mitosis and its Inhibition.

Experimental_Workflow Synthesis Synthesis of (7-aryl-1,5-naphthyridin-2-yl)ureas Purification Purification and Characterization Synthesis->Purification KinaseAssay In Vitro Kinase Assays (ERK2 & Aurora B) Purification->KinaseAssay CellAssay Cell-Based Assays (Antiproliferative Activity) Purification->CellAssay SAR SAR Analysis and Lead Optimization KinaseAssay->SAR CellAssay->SAR SAR->Synthesis Iterative Design InVivo In Vivo Studies (Animal Models) SAR->InVivo

Caption: General workflow for the discovery and development of (7-aryl-1,5-naphthyridin-2-yl)urea kinase inhibitors.

References

Application Notes and Protocols for Protein Labeling with 2-Ethynyl-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynyl-1,5-naphthyridine is a versatile chemical probe that can be covalently attached to proteins of interest. The presence of a terminal alkyne group allows for its conjugation to azide-modified biomolecules via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. The rigid, planar 1,5-naphthyridine core possesses unique photophysical properties, making it a potentially useful fluorescent reporter for studying protein localization, dynamics, and interactions. Its derivatives have been explored in medicinal chemistry, for instance, as kinase inhibitors. This document provides detailed protocols for labeling proteins with this compound and its subsequent analysis.

Principle of Labeling

The labeling strategy is a two-step process. First, an azide group is metabolically, enzymatically, or chemically introduced into the target protein. Subsequently, the azide-modified protein is reacted with this compound through CuAAC to form a stable triazole linkage.

G cluster_0 Step 1: Azide Introduction cluster_1 Step 2: Click Chemistry Protein Target Protein Azide_Protein Azide-Modified Protein Protein->Azide_Protein Metabolic, Enzymatic, or Chemical Modification Naphthyridine This compound Labeled_Protein Labeled Protein Naphthyridine->Labeled_Protein Azide_Protein_ref Azide-Modified Protein Azide_Protein_ref->Labeled_Protein   Cu(I) catalyst (e.g., CuSO4/Na-Ascorbate)

Caption: Two-step protein labeling workflow.

Applications

  • Fluorescent Imaging: The intrinsic fluorescence of the naphthyridine core can be utilized for visualizing proteins in cells and tissues.[1][2]

  • Proteomics: The labeled protein can be enriched using affinity purification methods targeting the naphthyridine moiety, facilitating identification and quantification.

  • Drug Discovery: As derivatives of 1,5-naphthyridine are known to act as inhibitors for enzymes like TGF-beta type I receptor, this labeling strategy could be used in activity-based protein profiling (ABPP) to identify novel targets.[3]

  • Biophysical Studies: The probe can be used to study protein conformation and binding events through fluorescence polarization or other spectroscopic techniques.

Quantitative Data Summary

The efficiency of click chemistry reactions is typically high. The following table provides expected values for a standard labeling experiment. Actual results may vary depending on the protein and experimental conditions.

ParameterTypical ValueMethod of Determination
Labeling Efficiency> 80%SDS-PAGE with in-gel fluorescence scanning or Western Blot
Probe:Protein Ratio1:1 to 2:1Mass Spectrometry (e.g., MALDI-TOF or ESI-MS)
Reaction Time1 - 4 hoursTime-course analysis by SDS-PAGE
Required Probe Concentration50 - 200 µMTitration experiment
Required Protein Concentration5 - 20 µMBradford or BCA assay

Experimental Protocols

Protocol 1: Metabolic Labeling and Click Reaction in Cell Culture

This protocol is suitable for introducing an azide group into newly synthesized proteins in living cells using an azide-bearing amino acid analogue, followed by lysis and click reaction.

Materials:

  • Azide-containing amino acid (e.g., L-azidohomoalanine, AHA)

  • DMEM medium deficient in methionine

  • Dialyzed fetal bovine serum (dFBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • This compound (stock solution in DMSO)

  • Copper(II) sulfate (CuSO₄) (50 mM stock in water)

  • Sodium ascorbate (500 mM stock in water, freshly prepared)

  • Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (10 mM stock in DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Metabolic Labeling:

    • Culture cells to ~80% confluency.

    • Wash cells once with warm PBS.

    • Replace the normal growth medium with methionine-free DMEM supplemented with dFBS and AHA (final concentration 50-100 µM).

    • Incubate for 4-16 hours under standard cell culture conditions.

  • Cell Lysis:

    • Wash cells twice with cold PBS.

    • Add cold lysis buffer with protease inhibitors.

    • Incubate on ice for 20 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate) and determine the protein concentration.

  • Click Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • 100 µg of cell lysate

      • PBS to a final volume of 90 µL

      • 1 µL of 10 mM this compound (final concentration 100 µM)

      • 2 µL of 50 mM TCEP (final concentration 1 mM)

      • 3 µL of 10 mM TBTA (final concentration 300 µM)

      • 2 µL of 50 mM CuSO₄ (final concentration 1 mM)

      • 2 µL of 500 mM Sodium Ascorbate (final concentration 5 mM)

    • Vortex briefly to mix.

    • Incubate at room temperature for 1-2 hours with gentle rotation.

  • Analysis:

    • The labeled proteins are now ready for downstream analysis such as SDS-PAGE, Western blot, or mass spectrometry. For SDS-PAGE, add 4x Laemmli sample buffer, boil for 5 minutes, and load onto the gel.

G start Start: Cells in Culture metabolic_labeling Metabolic Labeling with AHA start->metabolic_labeling lysis Cell Lysis and Protein Extraction metabolic_labeling->lysis click_reaction Click Reaction with This compound lysis->click_reaction analysis Downstream Analysis (SDS-PAGE, MS, etc.) click_reaction->analysis end End analysis->end

Caption: Workflow for metabolic labeling and click reaction.

Protocol 2: In Vitro Labeling of Purified Protein

This protocol describes the chemical modification of a purified protein to introduce an azide group, followed by the click reaction.

Materials:

  • Purified protein of interest (in a buffer free of primary amines, e.g., HEPES or PBS)

  • Azide-NHS ester (e.g., Azido-PEG4-NHS ester) (10 mM stock in DMSO)

  • Purification column (e.g., desalting column like Zeba™ Spin)

  • This compound (stock solution in DMSO)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • TBTA

Procedure:

  • Amine Labeling with Azide:

    • Adjust the pH of the purified protein solution (1-5 mg/mL) to 8.0-8.5 using sodium bicarbonate buffer.

    • Add a 10- to 20-fold molar excess of Azide-NHS ester to the protein solution.

    • Incubate for 1 hour at room temperature with gentle stirring.

    • Remove the excess, unreacted Azide-NHS ester using a desalting column, exchanging the buffer to PBS.

  • Click Reaction:

    • To the azide-modified protein, add a 50-fold molar excess of this compound.

    • Prepare the click catalyst mixture: pre-mix CuSO₄ and TBTA in a 1:3 molar ratio.

    • Add the CuSO₄/TBTA catalyst to the protein solution to a final concentration of 1 mM CuSO₄.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

    • Incubate for 1-2 hours at room temperature.

  • Purification and Analysis:

    • Remove excess reagents and catalyst using a desalting column or dialysis.

    • Verify labeling by mass spectrometry (expecting a mass shift corresponding to the addition of the probe) and assess purity by SDS-PAGE.

G protein Purified Protein Buffer Exchange (pH 8.5) azide_labeling Amine Labeling + Azide-NHS Ester protein->azide_labeling purification1 Purification Desalting Column azide_labeling->purification1 click_reaction Click Reaction + this compound + Cu(I) Catalyst purification1->click_reaction purification2 Final Purification Desalting/Dialysis click_reaction->purification2 analysis Analysis MS, SDS-PAGE purification2->analysis

Caption: In vitro protein labeling and purification workflow.

Signaling Pathway Visualization Example

While this compound is a labeling reagent and not an inhibitor itself, its derivatives are known to inhibit signaling pathways. For example, 1,5-naphthyridine derivatives can inhibit the TGF-β signaling pathway by targeting the ALK5 receptor kinase.[3] A labeled version of such an inhibitor could be used to identify its protein targets.

G TGFb TGF-β Receptor TGF-β Receptor (ALK5) TGFb->Receptor Smad Smad2/3 Receptor->Smad phosphorylates Naphthyridine 1,5-Naphthyridine Inhibitor Naphthyridine->Receptor Complex Smad2/3/4 Complex Smad->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Transcription Gene Transcription Nucleus->Transcription

Caption: Inhibition of the TGF-β pathway by a 1,5-naphthyridine derivative.

References

Application Notes and Protocols: 2-Ethynyl-1,5-naphthyridine for DNA and RNA Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification and labeling of nucleic acids are fundamental to the study of their structure, function, and cellular dynamics. The advent of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has provided a powerful and versatile tool for bioconjugation. This document details the potential application of 2-ethynyl-1,5-naphthyridine as a novel molecular probe for the modification of DNA and RNA. Its planar, aromatic structure suggests potential for intercalation or groove binding with nucleic acids, while the terminal alkyne group allows for covalent attachment of a wide range of functionalities, such as fluorophores, biotin, or drug molecules, via the CuAAC reaction.

The 1,5-naphthyridine scaffold is a recognized pharmacophore with diverse biological activities, and its derivatives have been explored for their interactions with DNA. By functionalizing this core with an ethynyl group, we propose a "clickable" probe that can be used for fluorescent labeling and imaging of nucleic acids, affinity-based pull-down of specific DNA or RNA sequences, and the targeted delivery of therapeutic agents.

Principle of Application: The Click Reaction

The core of this application lies in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This highly efficient and bioorthogonal reaction forms a stable triazole linkage between a terminal alkyne (in this case, this compound) and an azide-modified molecule.[1][2] This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a broad range of functional groups, making it ideal for the modification of sensitive biomolecules like DNA and RNA.[2]

The general workflow involves two main approaches:

  • Post-synthetic Modification: An azide-modified oligonucleotide (DNA or RNA) is synthesized using standard solid-phase synthesis. This modified nucleic acid is then reacted with this compound in the presence of a copper(I) catalyst to form the desired conjugate.

  • Intercalation/Binding and In Situ Click: this compound is first allowed to bind non-covalently to a target DNA or RNA molecule. Subsequently, an azide-containing reporter molecule is added along with the copper(I) catalyst to achieve a localized "click" reaction. This approach is more exploratory and depends on the binding affinity of the naphthyridine probe to the nucleic acid.

Quantitative Data Summary

While specific quantitative data for the labeling of nucleic acids with this compound is not yet established, the following tables provide expected performance metrics based on typical CuAAC reactions with other alkyne-modified probes and oligonucleotides.

Table 1: Typical Reaction Parameters for CuAAC Labeling of Oligonucleotides

ParameterRecommended RangeNotes
Oligonucleotide Concentration20 - 200 µMHigher concentrations can improve reaction kinetics.
Alkyne Probe Concentration1.5 - 5 equivalents (relative to azide)A slight excess of the smaller molecule is often used.
Azide Probe Concentration1 - 1.5 equivalents (relative to alkyne)Can be the limiting reagent if labeling a valuable oligo.
Copper(I) SourceCuSO₄/Sodium Ascorbate or Cu(I) saltIn situ reduction of CuSO₄ is common for biological applications.[1]
Copper(I) Concentration50 - 250 µMHigher concentrations can increase reaction rate but also risk of DNA/RNA damage.
Ligand (e.g., TBTA)5 equivalents (relative to copper)Protects nucleic acids from oxidative damage and accelerates the reaction.
Reaction TemperatureRoom Temperature to 37°CMild temperatures are sufficient for the catalyzed reaction.
Reaction Time1 - 4 hoursCan vary depending on the specific reactants and concentrations.

Table 2: Expected Labeling Efficiencies and Outcomes

ApplicationExpected EfficiencyMethod of Analysis
Single Labeling of an Oligonucleotide> 95%MALDI-TOF Mass Spectrometry, HPLC, Gel Electrophoresis
Multiple Labeling of an Oligonucleotide> 85%MALDI-TOF Mass Spectrometry, HPLC
Cellular DNA/RNA LabelingVariableFluorescence Microscopy, Flow Cytometry

Experimental Protocols

Protocol 1: Post-synthetic "Click" Labeling of an Azide-Modified Oligonucleotide

This protocol describes the covalent attachment of this compound to an oligonucleotide containing an azide modification.

Materials:

  • Azide-modified DNA or RNA oligonucleotide

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 2M Triethylammonium acetate (TEAA) buffer, pH 7.0

  • 5 mM Ascorbic acid in nuclease-free water (prepare fresh)

  • 10 mM Copper(II) sulfate (CuSO₄) in nuclease-free water

  • 10 mM Tris(benzyltriazolylmethyl)amine (TBTA) in DMSO

  • Nuclease-free water

  • Ethanol

  • 3 M Sodium acetate

  • Acetone

Procedure:

  • Oligonucleotide Preparation: Dissolve the azide-modified oligonucleotide in nuclease-free water in a microcentrifuge tube to a final concentration of 100 µM.

  • Reaction Mixture Assembly:

    • In a separate tube, prepare the Cu(I)-TBTA complex by mixing equal volumes of 10 mM CuSO₄ and 10 mM TBTA in 55% DMSO. Vortex briefly.

    • In the tube with the oligonucleotide, add 2M TEAA buffer to a final concentration of 0.2 M.

    • Add DMSO to a final concentration of 50% (v/v).

    • Add this compound from a 10 mM stock in DMSO to a final concentration of 150 µM (1.5 equivalents). Vortex briefly.

    • Add the 5 mM ascorbic acid solution to a final concentration of 0.5 mM. Vortex briefly.

  • Initiation of the Click Reaction:

    • Degas the reaction mixture by bubbling with argon or nitrogen for 30-60 seconds.

    • Add the pre-mixed Cu(I)-TBTA complex to a final copper concentration of 0.5 mM.

    • Flush the tube with inert gas and cap it tightly.

    • Vortex the mixture thoroughly and incubate at room temperature for 1-4 hours with gentle shaking.

  • Purification of the Labeled Oligonucleotide:

    • Precipitate the labeled oligonucleotide by adding 3 M sodium acetate to a final concentration of 0.3 M, followed by 2.5 volumes of cold ethanol.

    • Incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed for 15 minutes to pellet the oligonucleotide.

    • Carefully discard the supernatant.

    • Wash the pellet with 70% ethanol or acetone, centrifuge again, and discard the supernatant.

    • Air dry the pellet and resuspend in a suitable buffer (e.g., TE buffer).

  • Analysis: Confirm the successful conjugation and assess the purity of the product by HPLC, mass spectrometry, or gel electrophoresis.

Protocol 2: Fluorescent Labeling of Cellular DNA/RNA (Illustrative)

This protocol is based on the principle of using this compound as a fluorescent probe that can be "clicked" to an azide-modified fluorophore after incorporation into cellular nucleic acids. This is analogous to the well-established EdU (5-ethynyl-2'-deoxyuridine) labeling method.

Materials:

  • Cell culture medium

  • Cells of interest

  • This compound

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • Azide-functionalized fluorophore (e.g., Alexa Fluor 488 azide)

  • Copper(II) sulfate (CuSO₄)

  • Ascorbic acid

  • PBS (Phosphate-Buffered Saline)

  • Mounting medium with DAPI

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Incubate the cells with a working concentration of this compound in the culture medium for a designated period (e.g., 1-24 hours). The optimal concentration and incubation time should be determined empirically.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with the fixative solution for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with the permeabilization buffer for 20 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, combine:

      • 438 µL of click reaction buffer

      • 20 µL of CuSO₄ solution (from a 100 mM stock)

      • 2 µL of azide-fluorophore (from a 10 mM stock)

      • 40 µL of ascorbic acid (from a 1 M stock, freshly prepared)

    • Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Wash the cells three times with PBS.

    • If desired, counterstain the nuclei with DAPI.

    • Wash the cells twice with PBS.

  • Imaging:

    • Mount the coverslips on microscope slides using a suitable mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Visualizations

experimental_workflow cluster_postsynthetic Post-synthetic Labeling cluster_cellular Cellular Labeling azide_oligo Azide-modified Oligonucleotide click_reaction_ps CuAAC 'Click' Reaction (Cu(I), TBTA) azide_oligo->click_reaction_ps ethynyl_naph This compound ethynyl_naph->click_reaction_ps labeled_oligo Labeled Oligonucleotide click_reaction_ps->labeled_oligo purification Purification labeled_oligo->purification analysis Analysis (HPLC, MS) purification->analysis cells Live Cells incubation Incubation with This compound cells->incubation fix_perm Fixation & Permeabilization incubation->fix_perm click_reaction_cell CuAAC 'Click' Reaction (in situ) fix_perm->click_reaction_cell azide_fluor Azide-Fluorophore azide_fluor->click_reaction_cell imaging Fluorescence Imaging click_reaction_cell->imaging

Caption: Experimental workflows for DNA/RNA modification.

signaling_pathway cluster_reaction CuAAC Reaction Mechanism cluster_application Application Logic Alkyne R1-C≡CH (this compound) Cu_I Cu(I) Catalyst Alkyne->Cu_I forms copper acetylide Azide R2-N3 (Azido-modified DNA/RNA) Azide->Cu_I coordinates Triazole 1,4-Disubstituted Triazole (Stable Linkage) Cu_I->Triazole cycloaddition Probe This compound (Probe) Target DNA / RNA Probe->Target Binds/Incorporated Conjugate Probe-Target-Reporter Complex Target->Conjugate Reporter Azide-Reporter (e.g., Fluorophore, Biotin) Reporter->Conjugate 'Clicked' via CuAAC Detection Detection / Analysis Conjugate->Detection

Caption: CuAAC reaction and application logic.

Disclaimer

The application of this compound for DNA and RNA modification as described herein is based on established principles of bioorthogonal chemistry and the known properties of related compounds. These protocols should be considered as a starting point for research and development. Optimization of reaction conditions and validation of results are essential for specific applications.

References

Application Notes and Protocols for Click Chemistry with 2-Ethynyl-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 2-Ethynyl-1,5-naphthyridine in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This powerful bioorthogonal reaction enables the efficient and specific conjugation of the 1,5-naphthyridine scaffold to a wide variety of molecules, finding applications in drug discovery, chemical biology, and materials science.

Introduction

Click chemistry, a term coined by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of a click reaction, forming a stable 1,4-disubstituted 1,2,3-triazole linkage between an alkyne and an azide.[1][2] This reaction proceeds under mild conditions, is tolerant of a wide range of functional groups, and can often be performed in aqueous solvents.[1][3]

The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. The ability to functionalize this core using click chemistry opens up new avenues for the development of novel therapeutics, diagnostic tools, and functional materials. This compound serves as a key building block for these applications, allowing for its conjugation to azide-modified biomolecules, fluorescent dyes, polymers, and other molecular probes.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction involves the [3+2] cycloaddition of a terminal alkyne, such as this compound, and an azide in the presence of a copper(I) catalyst. The copper(I) catalyst can be introduced directly as a salt (e.g., CuI or CuBr) or generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[1][3] The use of a stabilizing ligand, such as Tris-(benzyltriazolylmethyl)amine (TBTA), can prevent the oxidation of Cu(I) and improve the reaction's reliability, especially in biological applications.[1]

Experimental Protocols

Below are detailed protocols for the copper(I)-catalyzed click reaction of this compound with a model azide, benzyl azide. These protocols can be adapted for other azide-containing molecules.

Protocol 1: CuAAC using CuSO₄ and Sodium Ascorbate

This protocol describes a common and convenient method for performing the CuAAC reaction.

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a 1:1 mixture of tert-butanol and water, or other suitable solvents like THF, DMSO, or DMF)

  • Reaction vessel (e.g., a round-bottom flask or a vial with a stir bar)

  • Magnetic stirrer

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq) and benzyl azide (1.0-1.2 eq) in the chosen solvent.

  • Stir the solution at room temperature.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 eq).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-24 hours.

  • Upon completion, the reaction mixture can be worked up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: CuAAC using Copper(I) Iodide (CuI)

This protocol utilizes a direct source of the active copper(I) catalyst.

Materials:

  • This compound

  • Benzyl azide

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine, Et₃N)

  • Solvent (e.g., Cyrene™, THF, or DMF)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) and benzyl azide (1.15 eq) in the chosen solvent, add the base (e.g., Et₃N, 0.1 eq).

  • Add the copper(I) iodide catalyst (0.01 eq) to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to 60 °C) and monitor its progress by TLC or LC-MS.

  • After the reaction is complete, the mixture can be quenched with water and the product extracted with an organic solvent.

  • The combined organic extracts are dried, filtered, and concentrated. The crude product is then purified as described in Protocol 1.

Data Presentation

The following table summarizes representative quantitative data for a CuAAC reaction between an aryl alkyne and benzyl azide, which is analogous to the reaction with this compound. This data is provided to illustrate the expected outcomes and characterization of the resulting 1,2,3-triazole product.

ParameterValueReference
Reactants
Alkyne1-Ethynyl-naphthalene[4]
AzideBenzyl Azide[4]
Reaction Conditions
CatalystCopper(II) sulfate (5 mol%)[4]
Reducing AgentSodium ascorbate (10 mol%)[4]
Solventtert-Butanol/H₂O (1:1)[4]
Temperature60 °C[4]
Reaction Time8 hours[4]
Product 1-Benzyl-4-(naphthalen-1-yl)-1H-1,2,3-triazole
Yield85%[4]
Melting Point89–90 °C[4]
¹H NMR (CDCl₃, 200 MHz), δ (ppm) 8.39–8.34 (m, 1H), 7.88–7.82 (m, 2H), 7.71 (s, 1H), 7.69–7.66 (d, J = 7.33 Hz, 1H), 7.52–7.47 (dd, J = 6.42, 3.48 Hz, 4H), 7.37–7.36 (d, J = 1.83 Hz, 4H), 5.61 (s, 2H)[4]
¹³C NMR (CDCl₃, 50 MHz), δ (ppm) 147.3, 134.6, 133.8, 131.0, 129.1, 128.8, 128.7, 128.3, 128.0, 127.1, 126.5, 125.9, 125.4, 125.2, 122.4, 54.1[4]
Mass Spectrometry (ESI-MS) m/z: 286 [M+H]⁺, 308 [M+Na]⁺, 324 [M+K]⁺, 593 [2M+Na]⁺[4]

Visualizations

Experimental Workflow for CuAAC

The following diagram illustrates a typical experimental workflow for the copper(I)-catalyzed azide-alkyne cycloaddition reaction.

G cluster_prep Reactant Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound and Azide in Solvent C Add Sodium Ascorbate solution A->C B Prepare fresh solutions of CuSO4 and Sodium Ascorbate D Add CuSO4 solution C->D E Stir at Room Temperature (Monitor by TLC/LC-MS) D->E F Quench with Water and Extract with Organic Solvent E->F G Dry, Filter, and Concentrate F->G H Purify by Column Chromatography or Recrystallization G->H I Characterize Product (NMR, MS, etc.) H->I

Caption: General workflow for a CuAAC reaction.

Signaling Pathway Application Concept

The following diagram conceptualizes how a this compound-based compound could be used in a targeted drug delivery system to interfere with a signaling pathway.

G cluster_targeting Targeted Drug Delivery cluster_cell Cellular Interaction Drug This compound -Drug Conjugate Receptor Cell Surface Receptor Drug->Receptor Binding Kinase Intracellular Kinase Drug->Kinase Inhibition Targeting Targeting Ligand (e.g., Antibody, Peptide) Linker Azide-Linker Targeting->Linker Click Reaction Linker->Drug Receptor->Kinase Activation Pathway Signaling Cascade Kinase->Pathway Response Cellular Response (e.g., Proliferation, Apoptosis) Pathway->Response

Caption: Targeted drug delivery concept.

References

Application Notes and Protocols: Functionalization of Nanoparticles with 2-Ethynyl-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with bioactive molecules is a cornerstone of nanomedicine, enabling targeted drug delivery, enhanced imaging capabilities, and novel therapeutic strategies.[1][][3][4] This document provides a detailed, step-by-step guide for the covalent attachment of 2-Ethynyl-1,5-naphthyridine to azide-modified nanoparticles via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent example of "click chemistry."[][5][6][7][8][9] The 1,5-naphthyridine scaffold is of significant interest in medicinal chemistry due to its diverse biological activities.[10][11][12] By coupling this versatile heterocycle to a nanoparticle platform, researchers can explore new avenues in targeted therapy and diagnostics.

Workflow Overview

The overall process involves three key stages: the synthesis of the functionalizing molecule, this compound; the functionalization of azide-presenting nanoparticles with this molecule; and the characterization of the resulting conjugated nanoparticles.

Workflow cluster_synthesis Synthesis of this compound cluster_functionalization Nanoparticle Functionalization cluster_characterization Characterization Start 2-Chloro-1,5-naphthyridine Sonogashira Sonogashira Coupling with TMS-acetylene Start->Sonogashira Deprotection TMS Deprotection Sonogashira->Deprotection Product This compound Deprotection->Product CuAAC CuAAC Reaction Product->CuAAC NP_start Azide-Modified Nanoparticles NP_start->CuAAC Purification Purification CuAAC->Purification NP_final Functionalized Nanoparticles Purification->NP_final FTIR FTIR Spectroscopy NP_final->FTIR DLS Dynamic Light Scattering NP_final->DLS Zeta Zeta Potential NP_final->Zeta TEM Transmission Electron Microscopy NP_final->TEM

Caption: Overall experimental workflow.

Experimental Protocols

Part 1: Synthesis of this compound

This protocol describes the synthesis of this compound from a commercially available precursor, 2-chloro-1,5-naphthyridine, via a Sonogashira coupling reaction followed by deprotection.[13][14][15]

Materials:

  • 2-Chloro-1,5-naphthyridine

  • (Trimethylsilyl)acetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Protocol:

  • Sonogashira Coupling:

    • To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-1,5-naphthyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

    • Add anhydrous THF and triethylamine (3.0 eq).

    • To this stirring suspension, add (trimethylsilyl)acetylene (1.5 eq) dropwise.

    • Heat the reaction mixture to 60°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 2-((trimethylsilyl)ethynyl)-1,5-naphthyridine.

  • Deprotection of the Trimethylsilyl (TMS) Group:

    • Dissolve the purified 2-((trimethylsilyl)ethynyl)-1,5-naphthyridine (1.0 eq) in anhydrous THF in a flask at 0°C.[16]

    • Add TBAF solution (1.1 eq, 1 M in THF) dropwise.[16][17]

    • Stir the reaction at 0°C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.

    • Quench the reaction with water and extract the product with dichloromethane (3x).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain pure this compound.

Part 2: Functionalization of Azide-Modified Nanoparticles

This protocol details the conjugation of this compound to azide-functionalized nanoparticles using a standard CuAAC reaction.[1][][9] The starting nanoparticles are assumed to be pre-functionalized with azide groups and dispersed in an aqueous buffer.

Materials:

  • Azide-modified nanoparticles (e.g., liposomes, polymeric nanoparticles, silica nanoparticles) dispersed in a suitable buffer (e.g., PBS).

  • This compound (dissolved in a water-miscible solvent like DMSO or DMF).

  • Copper(II) sulfate (CuSO₄).

  • Sodium ascorbate.

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable copper-chelating ligand.

  • Deionized water.

  • Centrifugal filter units for nanoparticle purification.

Protocol:

  • Preparation of Reagent Stocks:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of CuSO₄ (e.g., 100 mM in deionized water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 500 mM in deionized water).

    • Prepare a stock solution of THPTA (e.g., 100 mM in deionized water).

  • CuAAC Reaction:

    • In a microcentrifuge tube, add the dispersion of azide-modified nanoparticles.

    • Add the this compound solution to the desired final concentration (typically a 10- to 100-fold molar excess relative to the estimated number of surface azide groups).

    • Add the THPTA solution (to a final concentration of approximately 5 times the copper concentration).

    • Add the CuSO₄ solution (to a final concentration of 1-2 mM).

    • Vortex the mixture gently.

    • Initiate the reaction by adding the sodium ascorbate solution (to a final concentration of 5-10 mM).

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking, protected from light.

  • Purification of Functionalized Nanoparticles:

    • Transfer the reaction mixture to a centrifugal filter unit with a molecular weight cutoff appropriate for the nanoparticle size.

    • Centrifuge to separate the nanoparticles from unreacted reagents and byproducts.

    • Wash the nanoparticles by resuspending them in fresh buffer and repeating the centrifugation step. Perform at least three wash cycles.

    • Resuspend the purified this compound functionalized nanoparticles in the desired buffer for storage and further characterization.

Functionalization NP_azide Azide-Modified Nanoparticle Reaction CuAAC Reaction Mixture NP_azide->Reaction Alkyne This compound Alkyne->Reaction Catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) Catalyst->Reaction Ligand THPTA Ligand Ligand->Reaction NP_functionalized Functionalized Nanoparticle Reaction->NP_functionalized Triazole Linkage Formation

Caption: Nanoparticle functionalization via CuAAC.

Data Presentation: Characterization of Functionalized Nanoparticles

Thorough characterization is crucial to confirm successful functionalization and to assess the properties of the final nanoparticle conjugate.[5][18][19][20] The following table summarizes key characterization techniques and expected outcomes.

Characterization Technique Parameter Measured Unfunctionalized Nanoparticles (Control) This compound Functionalized Nanoparticles
FTIR Spectroscopy Surface functional groupsCharacteristic azide peak (~2100 cm⁻¹)Disappearance or significant reduction of the azide peak; Appearance of new peaks corresponding to the 1,5-naphthyridine ring structure.[5][20]
Dynamic Light Scattering (DLS) Hydrodynamic diameter and polydispersity index (PDI)Baseline diameter and PDIA slight increase in hydrodynamic diameter is expected due to the addition of the surface ligand. The PDI should remain low, indicating colloidal stability.[18]
Zeta Potential Surface chargeBaseline zeta potentialA change in zeta potential is expected, reflecting the change in surface chemistry. The magnitude and direction of the change will depend on the initial nanoparticle surface and the pH of the medium.
UV-Vis Spectroscopy Optical propertiesAbsorbance spectrum of the core nanoparticle materialAppearance of a new absorbance peak characteristic of the 1,5-naphthyridine moiety, confirming its presence.
Transmission Electron Microscopy (TEM) Morphology and size distributionVisualization of core nanoparticle size and shapeNo significant change in the core morphology or size is expected. Confirms the integrity of the nanoparticles after the reaction.[5][19]
Quantitative NMR (qNMR) Quantification of surface ligandsNot applicableCan be used to determine the number of 1,5-naphthyridine molecules per nanoparticle, providing a measure of functionalization efficiency.[3][21]

Hypothetical Signaling Pathway Application

Nanoparticles functionalized with biologically active molecules like 1,5-naphthyridine derivatives can be used to probe or modulate cellular signaling pathways. For instance, if a specific 1,5-naphthyridine derivative is a known kinase inhibitor, the functionalized nanoparticles could be used for targeted delivery of this inhibitor to cancer cells.

SignalingPathway Receptor Cell Surface Receptor KinaseA Kinase A Receptor->KinaseA Activates NP Functionalized Nanoparticle NP->KinaseA Inhibits KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates Proliferation Cell Proliferation & Survival TranscriptionFactor->Proliferation

Caption: Inhibition of a kinase signaling pathway.

This guide provides a comprehensive framework for the synthesis of this compound and its conjugation to nanoparticles. Researchers can adapt these protocols to suit their specific nanoparticle systems and research objectives. Rigorous characterization at each step is essential to ensure the successful creation of these advanced nanomaterials for applications in drug development and biomedical research.

References

Application Notes and Protocols: 2-Ethynyl-1,5-naphthyridine in Chemosensor Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique photophysical properties and tunable electronic characteristics of naphthyridine scaffolds have positioned them as promising candidates for the development of advanced chemosensors. While various isomers of ethynyl-naphthyridines have demonstrated significant potential in fluorescent sensing, the application of 2-ethynyl-1,5-naphthyridine remains a largely unexplored area. This document provides a comprehensive overview of the proposed synthesis of this compound and outlines its potential applications as a fluorescent chemosensor. The protocols and conceptual frameworks presented herein are based on established synthetic methodologies for 1,5-naphthyridine functionalization and proven sensing mechanisms of analogous ethynyl-aza-aromatic compounds.

Introduction

Chemosensors are pivotal tools in a myriad of scientific disciplines, including environmental monitoring, medical diagnostics, and pharmaceutical research. Fluorescent chemosensors, in particular, offer high sensitivity, selectivity, and the potential for real-time analysis. The 1,5-naphthyridine core, a nitrogen-containing heterocyclic compound, possesses intrinsic fluorescence and coordination sites that can be exploited for the design of novel sensors. The introduction of an ethynyl group at the 2-position of the 1,5-naphthyridine skeleton is proposed to enhance its photophysical properties through extended π-conjugation and to serve as a versatile handle for further functionalization, thereby enabling the development of chemosensors for a variety of analytes.

While direct experimental data on this compound as a chemosensor is not yet available in the scientific literature, this document aims to bridge this gap by providing detailed, plausible experimental protocols and conceptual application notes based on well-established chemical principles and the documented performance of closely related compounds.

Proposed Synthesis of this compound

The synthesis of this compound can be strategically achieved via a Sonogashira coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3][4] The key precursor for this synthesis is a 2-halo-1,5-naphthyridine, such as 2-chloro-1,5-naphthyridine.

Synthetic Workflow

cluster_0 Synthesis of 2-Chloro-1,5-naphthyridine cluster_1 Sonogashira Coupling 3-Aminopyridine 3-Aminopyridine Skraup_Reaction Skraup Reaction (Glycerol, H2SO4, Oxidizing Agent) 3-Aminopyridine->Skraup_Reaction 1,5-Naphthyridin-2(1H)-one 1,5-Naphthyridin-2(1H)-one Skraup_Reaction->1,5-Naphthyridin-2(1H)-one Chlorination Chlorination (POCl3) 1,5-Naphthyridin-2(1H)-one->Chlorination 2-Chloro-1,5-naphthyridine 2-Chloro-1,5-naphthyridine Chlorination->2-Chloro-1,5-naphthyridine Sonogashira Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, Base) 2-Chloro-1,5-naphthyridine->Sonogashira Trimethylsilylacetylene Trimethylsilylacetylene Trimethylsilylacetylene->Sonogashira 2-(Trimethylsilylethynyl)-1,5-naphthyridine 2-(Trimethylsilylethynyl)-1,5-naphthyridine Sonogashira->2-(Trimethylsilylethynyl)-1,5-naphthyridine Deprotection Deprotection (TBAF or K2CO3/MeOH) 2-(Trimethylsilylethynyl)-1,5-naphthyridine->Deprotection This compound This compound Deprotection->this compound

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1,5-Naphthyridin-2(1H)-one

This step can be achieved through a Skraup reaction, a classic method for synthesizing quinolines and related heterocycles.[5]

  • To a stirred mixture of 3-aminopyridine and glycerol, slowly add concentrated sulfuric acid at a controlled temperature (ice bath).

  • Add an oxidizing agent (e.g., sodium m-nitrobenzenesulfonate).

  • Heat the mixture under reflux for several hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize with a concentrated base solution (e.g., NaOH) to precipitate the product.

  • Filter, wash with water, and dry the crude product.

  • Purify by recrystallization or column chromatography.

Step 2: Synthesis of 2-Chloro-1,5-naphthyridine [5][6]

  • Treat 1,5-naphthyridin-2(1H)-one with phosphorus oxychloride (POCl₃).

  • Heat the mixture at reflux for a specified period.

  • Carefully quench the reaction by pouring it onto ice.

  • Basify the solution with a suitable base (e.g., sodium carbonate or ammonia solution).

  • Extract the product with an organic solvent (e.g., chloroform or dichloromethane).

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Sonogashira Coupling to yield this compound [1][2][4][7]

  • In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-chloro-1,5-naphthyridine in a suitable solvent (e.g., THF or DMF).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and the copper(I) co-catalyst (e.g., CuI).

  • Add a base (e.g., triethylamine or diisopropylamine).

  • Add trimethylsilylacetylene and stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalysts.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer and concentrate in vacuo.

  • The resulting 2-(trimethylsilylethynyl)-1,5-naphthyridine is then deprotected by treating it with a fluoride source like tetrabutylammonium fluoride (TBAF) in THF or a base like potassium carbonate in methanol to yield the final product, this compound.

  • Purify the final product by column chromatography.

Application Notes: Proposed Chemosensor Applications

Based on the known sensing capabilities of other ethynyl-naphthyridine isomers, this compound is proposed as a potential fluorescent chemosensor for metal ions and biologically relevant molecules.[8][9][10]

Fluorescent Sensing of Metal Ions (e.g., Ni²⁺)

Principle: The nitrogen atoms of the 1,5-naphthyridine ring can act as a chelating site for metal ions. Upon binding, the photophysical properties of the molecule are altered, leading to a change in its fluorescence emission (e.g., quenching or enhancement). The ethynyl group can further modulate the electronic properties and provide a site for attaching other coordinating groups to enhance selectivity and sensitivity.

Proposed Signaling Pathway:

Sensor This compound (Fluorescent) Complex Sensor-Metal Complex (Quenched/Enhanced Fluorescence) Sensor->Complex Analyte Metal Ion (e.g., Ni²⁺) Analyte->Complex Signal Change in Fluorescence Intensity Complex->Signal

Caption: Proposed mechanism for metal ion sensing.

Fluorescent Sensing of Biomolecules (e.g., Guanine)

Principle: The 1,5-naphthyridine moiety can form specific hydrogen bonds with complementary biomolecules. For instance, analogues of 2-amino-1,8-naphthyridine are known to form a stable complex with guanine through triple hydrogen bonding.[8] While this compound lacks the amino group for this specific interaction, the core structure still presents hydrogen bond acceptors. The ethynyl group can be functionalized with hydrogen bond donors to create a recognition site for specific biomolecules. Binding would likely alter the fluorescence of the naphthyridine core.

Proposed Experimental Workflow for Sensing:

Prepare_Sensor Prepare stock solution of This compound Titration Perform fluorescence titration: Add increasing amounts of analyte to the sensor solution Prepare_Sensor->Titration Prepare_Analyte Prepare solutions of analyte (e.g., metal salt or biomolecule) at various concentrations Prepare_Analyte->Titration Measure Record fluorescence spectra after each addition Titration->Measure Analyze Analyze data: Plot fluorescence intensity vs. analyte concentration Measure->Analyze Determine Determine limit of detection (LOD) and binding constant (Ka) Analyze->Determine

Caption: General workflow for chemosensor evaluation.

Experimental Protocols: Proposed Sensing Applications

Protocol 1: General Procedure for Fluorescence-Based Metal Ion Detection
  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., acetonitrile or DMSO).

    • Prepare stock solutions of various metal perchlorates or nitrates (e.g., 10 mM) in the same solvent or an aqueous buffer.

  • Fluorescence Measurements:

    • In a quartz cuvette, place a dilute solution of the sensor (e.g., 10 µM) in the chosen solvent system.

    • Record the initial fluorescence emission spectrum by exciting at the wavelength of maximum absorption (λ_ex).

    • Incrementally add small aliquots of the metal ion stock solution to the cuvette.

    • After each addition, mix thoroughly and record the fluorescence emission spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (λ_em) against the concentration of the metal ion.

    • Determine the selectivity by repeating the experiment with a range of different metal ions.

    • Calculate the limit of detection (LOD) based on the signal-to-noise ratio.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical performance data for a this compound-based chemosensor for a target analyte, based on typical values for similar naphthyridine sensors.

ParameterValueAnalyteSolvent SystemReference
Limit of Detection (LOD)0.1 - 1 µMMetal Ions (e.g., Ni²⁺)Acetonitrile/WaterHypothetical
Binding Constant (Kₐ)10⁴ - 10⁵ M⁻¹Metal Ions (e.g., Ni²⁺)Acetonitrile/WaterHypothetical
Response Time< 1 minuteMetal Ions (e.g., Ni²⁺)Acetonitrile/WaterHypothetical
Limit of Detection (LOD)10 - 100 nMBiomoleculesAqueous BufferHypothetical
Binding Constant (Kₐ)10⁵ - 10⁶ M⁻¹BiomoleculesAqueous BufferHypothetical

Conclusion

While the direct application of this compound in chemosensor development is yet to be experimentally validated, this document provides a robust foundation for its synthesis and exploration as a novel fluorescent sensor. The proposed synthetic route via Sonogashira coupling is a well-established and efficient method. The potential for this molecule to act as a chemosensor for metal ions and biomolecules is strongly supported by the performance of analogous ethynyl-naphthyridine isomers. The detailed protocols and conceptual frameworks presented here are intended to guide researchers in unlocking the potential of this promising, yet underutilized, molecular scaffold. Further research is encouraged to synthesize this compound and systematically evaluate its chemosensory properties.

References

Application Notes and Protocols for Polymerization Reactions Involving 2-Ethynyl-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of polymers derived from 2-ethynyl-1,5-naphthyridine. The protocols detailed below are based on established synthetic methodologies for similar heterocyclic compounds and are intended to serve as a foundational guide for the preparation and investigation of this novel polymer system.

Introduction

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. The incorporation of this moiety into a polymeric backbone via the reactive ethynyl group presents an opportunity to develop novel materials for biomedical applications, such as targeted drug delivery systems and therapeutic biomaterials. The rigid, planar structure of the naphthyridine unit can impart unique photophysical and self-assembly properties to the resulting polymer, while the nitrogen atoms offer sites for further functionalization or interaction with biological targets.

Monomer Synthesis: this compound

The synthesis of the this compound monomer can be achieved through a two-step process starting from a readily available precursor.

Workflow for Monomer Synthesis

cluster_0 Step 1: Chlorination cluster_1 Step 2: Sonogashira Coupling & Deprotection 2-Hydroxy-1,5-naphthyridine 2-Hydroxy-1,5-naphthyridine 2-Chloro-1,5-naphthyridine 2-Chloro-1,5-naphthyridine 2-Hydroxy-1,5-naphthyridine->2-Chloro-1,5-naphthyridine POCl3 2-((Trimethylsilyl)ethynyl)-1,5-naphthyridine 2-((Trimethylsilyl)ethynyl)-1,5-naphthyridine 2-Chloro-1,5-naphthyridine->2-((Trimethylsilyl)ethynyl)-1,5-naphthyridine TMS-acetylene, Pd(PPh3)2Cl2, CuI, Et3N This compound This compound 2-((Trimethylsilyl)ethynyl)-1,5-naphthyridine->this compound K2CO3, MeOH

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of 2-Chloro-1,5-naphthyridine

A general procedure for the conversion of a hydroxy-naphthyridine to a chloro-naphthyridine involves the use of phosphorus oxychloride (POCl₃)[1].

  • To a stirred solution of 2-hydroxy-1,5-naphthyridine (1.0 eq) in a sealed tube, add phosphorus oxychloride (5.0 eq).

  • Heat the mixture at 110 °C for 12 hours.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-chloro-1,5-naphthyridine.

Experimental Protocol: Synthesis of this compound

The introduction of the ethynyl group can be achieved via a Sonogashira coupling reaction with a protected acetylene, followed by deprotection.

  • To a solution of 2-chloro-1,5-naphthyridine (1.0 eq) in a mixture of triethylamine and THF (1:1 v/v), add ethynyltrimethylsilane (1.5 eq), dichlorobis(triphenylphosphine)palladium(II) (0.05 eq), and copper(I) iodide (0.1 eq).

  • Stir the reaction mixture at 60 °C under an inert atmosphere for 24 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude intermediate in methanol and add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

StepReactantProductReagentsTypical Yield
12-Hydroxy-1,5-naphthyridine2-Chloro-1,5-naphthyridinePOCl₃60-70%
22-Chloro-1,5-naphthyridineThis compoundTMS-acetylene, Pd/Cu catalyst, K₂CO₃70-85%

Polymerization of this compound

Sonogashira polymerization is a powerful method for the synthesis of conjugated polymers from terminal alkynes and aryl halides. In the case of a self-coupling polymerization of this compound, a dihalo-1,5-naphthyridine would be required as a co-monomer. However, for the homopolymerization of this compound, an oxidative coupling method like Glaser-Hay coupling can be employed.

Workflow for Sonogashira Polymerization

This compound This compound Poly(this compound) Poly(this compound) This compound->Poly(this compound) Pd(PPh3)2Cl2, CuI, Diisopropylamine, Toluene

Caption: Sonogashira polymerization of this compound.

Experimental Protocol: Sonogashira Polymerization

This protocol is adapted from procedures for the polymerization of similar ethynyl-substituted heteroaromatic monomers.

  • In a Schlenk flask, dissolve this compound (1.0 eq) in a mixture of toluene and diisopropylamine (5:2 v/v) that has been previously degassed.

  • Add dichlorobis(triphenylphosphine)palladium(II) (0.02 eq) and copper(I) iodide (0.04 eq) to the solution.

  • Degas the mixture with several freeze-pump-thaw cycles.

  • Heat the reaction mixture at 70 °C under an inert atmosphere for 48 hours.

  • After cooling to room temperature, pour the solution into a large volume of methanol to precipitate the polymer.

  • Collect the polymer by filtration and wash with methanol and acetone.

  • Dry the polymer under vacuum at 40 °C.

PolymerMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Poly(ethynylpyridine) (literature data for similar polymer)5,000 - 15,00010,000 - 45,0002.0 - 3.0
Poly(this compound) (expected)4,000 - 12,0008,000 - 36,0002.0 - 3.0

Potential Applications in Drug Development

The 1,5-naphthyridine core is a known inhibitor of various kinases, including the PI3K/mTOR pathway, which is frequently dysregulated in cancer. Polymers containing this moiety could be explored as macromolecular drug delivery systems for cancer therapy. The polymer itself may exhibit antitumor activity, or it could be functionalized to carry other therapeutic agents.

PI3K/mTOR Signaling Pathway Inhibition

The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Certain 1,5- and 1,6-naphthyridine derivatives have been shown to be potent inhibitors of mTOR kinase.

cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Naphthyridine 1,5-Naphthyridine Derivative Naphthyridine->mTORC1 Inhibition

Caption: Inhibition of the PI3K/mTOR pathway by 1,5-naphthyridine derivatives.

Compound TypeTargetIC₅₀ (nM)
Benzo[h][2][3]naphthyridin-2(1H)-one derivativemTORC15.4
Benzo[h][2][3]naphthyridin-2(1H)-one derivativemTOR (cellular)3
Thieno[3,2-d]pyrimidine derivativePI3K0.1 - 75
Thieno[3,2-d]pyrimidine derivativemTOR74 - >10,000

Note: IC₅₀ values are for naphthyridine and related heterocyclic derivatives and are provided as a reference for the potential activity of polymers containing the 1,5-naphthyridine moiety.[4][5]

Conclusion

The polymerization of this compound offers a promising avenue for the development of novel functional materials with potential applications in drug delivery and cancer therapy. The protocols provided herein serve as a starting point for the synthesis and characterization of these polymers. Further investigation into the biological activity and drug release properties of poly(this compound) is warranted to fully explore its therapeutic potential.

References

Application Notes and Protocols for In Situ Monitoring of Reactions with 2-Ethynyl-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynyl-1,5-naphthyridine is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of the terminal alkyne group allows for a variety of coupling reactions, making it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The 1,5-naphthyridine core itself is a known pharmacophore, exhibiting a range of biological activities.[1][2] In situ monitoring of reactions involving this molecule provides real-time data on reaction kinetics, the formation of intermediates, and endpoint determination, which is crucial for process optimization, mechanistic studies, and ensuring reaction robustness.[3] This document outlines protocols for the in situ monitoring of two key reactions of this compound: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira cross-coupling reaction.

I. In Situ Monitoring of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction

The CuAAC reaction is a powerful tool for forming 1,2,3-triazoles, which are important motifs in drug discovery. Monitoring this reaction in real-time allows for precise control and understanding of the reaction progress.

Application Note

In situ monitoring of the CuAAC reaction with this compound can be effectively achieved using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Vis spectroscopy.

  • NMR Spectroscopy: Provides detailed structural information, allowing for the simultaneous tracking of the disappearance of starting materials (this compound and an organic azide) and the appearance of the triazole product.[4][5][6] This method is particularly useful for detailed kinetic analysis.[7]

  • FT-IR Spectroscopy: The distinct stretching frequency of the azide group (~2100 cm⁻¹) provides a clear signal to monitor the consumption of the azide starting material, offering a straightforward way to track reaction progress.[8]

  • UV-Vis Spectroscopy: Changes in the electronic environment of the naphthyridine core upon triazole formation can lead to shifts in the UV-Vis spectrum, which can be used for kinetic monitoring.[9]

Illustrative Data Presentation

The following table summarizes hypothetical quantitative data for a CuAAC reaction between this compound and Benzyl Azide, monitored by in situ ¹H NMR.

Time (minutes)Concentration of this compound (M)Concentration of Benzyl Azide (M)Concentration of Product (M)Percent Conversion (%)
00.1000.1000.0000
100.0780.0780.02222
200.0550.0550.04545
300.0310.0310.06969
400.0150.0150.08585
500.0050.0050.09595
60< 0.001< 0.001> 0.099> 99
Experimental Protocol: In Situ ¹H NMR Monitoring of CuAAC

Materials:

  • This compound

  • Benzyl Azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tube

Procedure:

  • In an NMR tube, dissolve this compound (1 equivalent) and Benzyl Azide (1 equivalent) in the deuterated solvent.

  • Acquire an initial ¹H NMR spectrum (t=0) to record the chemical shifts of the starting materials.

  • Prepare a stock solution of CuSO₄·5H₂O and a separate stock solution of sodium ascorbate in the same deuterated solvent.

  • Inject the sodium ascorbate solution followed by the CuSO₄·5H₂O solution into the NMR tube to initiate the reaction.

  • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.[6]

  • Process the spectra and integrate the characteristic peaks of the starting materials and the newly formed triazole product.

  • Plot the concentration of reactants and product versus time to determine the reaction kinetics.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep1 Dissolve this compound and Benzyl Azide in DMSO-d6 prep2 Acquire t=0 NMR Spectrum prep1->prep2 react1 Inject Catalyst (NaAscorbate, CuSO4) prep2->react1 Initiate Reaction react2 Acquire NMR Spectra at Time Intervals react1->react2 analysis1 Process Spectra & Integrate Peaks react2->analysis1 Collect Data analysis2 Plot Concentration vs. Time analysis1->analysis2 analysis2->end Determine Kinetics

Workflow for in situ NMR monitoring of CuAAC.

II. In Situ Monitoring of the Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a fundamental carbon-carbon bond-forming reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[10][11]

Application Note

Real-time monitoring of the Sonogashira coupling involving this compound can be performed using FT-IR or NMR spectroscopy.

  • FT-IR Spectroscopy: The disappearance of the C-H stretch of the terminal alkyne in this compound (around 3300 cm⁻¹) and the appearance of new signals corresponding to the coupled product can be monitored. This technique is well-suited for tracking the consumption of the alkyne starting material.

  • NMR Spectroscopy: This method allows for the detailed observation of the conversion of this compound and the aryl halide into the coupled product, providing quantitative data on all components of the reaction mixture.

Illustrative Data Presentation

The following table presents hypothetical data for the Sonogashira coupling of this compound with Iodobenzene, monitored by in situ FT-IR by tracking the disappearance of the alkyne C-H stretch.

Time (minutes)Absorbance of Alkyne C-H StretchPercent Conversion (%)
00.8500
150.68020
300.46845
450.25570
600.08590
75< 0.010> 99
Experimental Protocol: In Situ FT-IR Monitoring of Sonogashira Coupling

Materials:

  • This compound

  • Aryl halide (e.g., Iodobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine)

  • Anhydrous solvent (e.g., THF)

  • FT-IR spectrometer with an in situ probe (e.g., ATR probe)

Procedure:

  • Set up a reaction vessel compatible with the in situ FT-IR probe.

  • Charge the vessel with this compound, the aryl halide, the palladium catalyst, and CuI in the anhydrous solvent.

  • Insert the FT-IR probe into the reaction mixture and begin collecting spectra to establish a baseline.

  • Inject the base (e.g., Triethylamine) into the reaction mixture to start the coupling reaction.

  • Continuously collect FT-IR spectra at regular intervals.

  • Monitor the decrease in the absorbance of the characteristic alkyne C-H stretching band to determine the reaction progress.

  • Plot the absorbance or concentration versus time to obtain the kinetic profile of the reaction.

Sonogashira_Workflow cluster_setup Setup cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis setup1 Charge Vessel with Reactants & Catalysts setup2 Insert FT-IR Probe & Establish Baseline setup1->setup2 react1 Inject Base to Initiate Reaction setup2->react1 Start Reaction react2 Continuously Collect FT-IR Spectra react1->react2 analysis1 Monitor Decrease in Alkyne C-H Stretch react2->analysis1 Acquire Data analysis2 Plot Absorbance vs. Time analysis1->analysis2 analysis2->end Determine Kinetics

Workflow for in situ FT-IR monitoring of Sonogashira coupling.

Conclusion

In situ monitoring is an indispensable tool for the modern chemical researcher. The protocols and application notes provided here for the CuAAC and Sonogashira reactions of this compound serve as a guide for leveraging real-time data to accelerate research and development. These methods enable a deeper understanding of reaction mechanisms and facilitate the rapid optimization of synthetic routes, which is of paramount importance in the fields of drug discovery and materials science.

References

Application Notes and Protocols for Bioconjugation Using 2-Ethynyl-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of bioconjugation techniques utilizing 2-Ethynyl-1,5-naphthyridine, a versatile building block for creating novel bioconjugates. This document offers detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways to facilitate the application of this compound in research and drug development.

Introduction to this compound in Bioconjugation

The 1,5-naphthyridine scaffold is a recognized pharmacophore present in numerous biologically active compounds, including kinase inhibitors. The introduction of a terminal ethynyl group at the 2-position provides a versatile handle for "click chemistry," enabling the covalent attachment of this moiety to various biomolecules such as proteins, peptides, and nucleic acids. This approach is invaluable for a range of applications including:

  • Target Identification and Validation: Conjugating this compound to a reporter tag (e.g., biotin, fluorescent dye) allows for the identification and visualization of its cellular binding partners.

  • Drug Delivery: Linking the 1,5-naphthyridine core to targeting ligands or solubility-enhancing polymers can improve its pharmacokinetic and pharmacodynamic properties.

  • Development of Probes for Cellular Imaging: Fluorescently labeled this compound can be used to study its subcellular localization and interaction with target proteins in living cells.

The primary bioconjugation strategies for terminal alkynes like this compound are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Data Presentation: Comparison of Bioconjugation Techniques

The choice between CuAAC and SPAAC depends on the specific application, particularly the sensitivity of the biological system to copper ions. Below is a summary of typical reaction parameters and outcomes for the conjugation of small molecule alkynes.

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Principle Copper(I)-catalyzed 1,3-dipolar cycloaddition between a terminal alkyne and an azide.Catalyst-free 1,3-dipolar cycloaddition between a strained cyclooctyne and an azide.
Reaction Conditions Aqueous buffer, room temperature.Aqueous buffer, physiological temperature (25-37 °C).[1]
Catalyst Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate).[2]None.[3]
Ligand Often used to stabilize Cu(I) and accelerate the reaction (e.g., THPTA, BTTAA).Not applicable.
Typical Alkyne Conc. 10 µM - 1 mM10 µM - 1 mM
Typical Azide Conc. 10 µM - 1 mM10 µM - 1 mM
Reaction Time 1 - 4 hours1 - 12 hours
Typical Yield > 90%[4]> 90%
Second-Order Rate Constant (k₂) 10² - 10³ M⁻¹s⁻¹0.2 - 1.5 M⁻¹s⁻¹ (for DBCO)[1][5][6]
Biocompatibility Potential cytotoxicity due to copper.[7]Excellent for live-cell and in vivo applications.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

While a specific protocol for this compound is not widely published, a feasible synthetic route is via a Sonogashira cross-coupling reaction of a 2-halo-1,5-naphthyridine with a protected alkyne, followed by deprotection.

Materials:

  • 2-Chloro-1,5-naphthyridine or 2-Bromo-1,5-naphthyridine

  • Ethynyltrimethylsilane or a similar protected acetylene

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)[8]

  • Copper(I) iodide (CuI)[8]

  • Amine base (e.g., triethylamine, diisopropylamine)[8]

  • Anhydrous solvent (e.g., THF, DMF)

  • Deprotection reagent (e.g., TBAF for silyl protecting groups)

  • Standard workup and purification reagents (solvents for extraction, silica gel for chromatography)

Procedure:

  • Sonogashira Coupling:

    • To a degassed solution of 2-halo-1,5-naphthyridine (1 equivalent) in a suitable anhydrous solvent, add the palladium catalyst (e.g., 0.05 eq), CuI (e.g., 0.025 eq), and the amine base (e.g., 7.0 eq).[8]

    • Add the protected alkyne (e.g., 1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until completion, monitoring by TLC or LC-MS.[9]

    • Upon completion, perform a standard aqueous workup, extract the product with an organic solvent, dry, and concentrate.

    • Purify the crude product by flash column chromatography.

  • Deprotection:

    • Dissolve the silyl-protected this compound in a suitable solvent (e.g., THF).

    • Add the deprotection reagent (e.g., TBAF, 1.1 eq) and stir at room temperature.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, perform an aqueous workup and extract the product.

    • Purify the final product, this compound, by flash column chromatography.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the labeling of an azide-modified protein with this compound.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)

  • Microcentrifuge tubes

Procedure:

  • In a microcentrifuge tube, combine the azide-modified protein (final concentration 10-100 µM) and this compound (final concentration 100-1000 µM).

  • Add the copper-chelating ligand to a final concentration of 5 times the copper concentration.

  • Add CuSO₄ to a final concentration of 50-100 µM.

  • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • The reaction can be quenched by the addition of EDTA to chelate the copper.

  • The labeled protein can be purified from excess reagents by size exclusion chromatography or dialysis.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging

This protocol outlines the labeling of an azide-modified biomolecule on the surface of live cells with a fluorescently tagged this compound derivative (prepared separately via CuAAC with a fluorescent azide).

Materials:

  • Live cells with azide-functionalized surface biomolecules

  • This compound conjugated to a strained cyclooctyne (e.g., DBCO)

  • Cell culture medium

  • PBS (phosphate-buffered saline)

  • Fluorescence microscope

Procedure:

  • Culture the cells to the desired confluency.

  • Wash the cells with pre-warmed PBS.

  • Incubate the cells with a solution of the DBCO-functionalized this compound in cell culture medium (final concentration 10-50 µM) for 1-2 hours at 37 °C.

  • Wash the cells three times with pre-warmed PBS to remove excess probe.

  • The cells are now ready for imaging using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Mandatory Visualizations

Synthesis of this compound

G cluster_0 Sonogashira Coupling cluster_1 Deprotection 2-Halo-1,5-naphthyridine 2-Halo-1,5-naphthyridine Protected Product Protected Product 2-Halo-1,5-naphthyridine->Protected Product Pd Catalyst, CuI, Base Protected Alkyne Protected Alkyne Protected Alkyne->Protected Product Final Product This compound Protected Product->Final Product Deprotection Reagent

Caption: Synthetic workflow for this compound.

Bioconjugation Workflow

G cluster_0 Reactants cluster_1 Reaction Conditions 2-Ethynyl This compound CuAAC CuAAC (Cu(I), Ligand) 2-Ethynyl->CuAAC SPAAC SPAAC (Strained Alkyne) 2-Ethynyl->SPAAC Azide-Biomolecule Azide-Modified Biomolecule Azide-Biomolecule->CuAAC Azide-Biomolecule->SPAAC Bioconjugate 1,2,3-Triazole Linked Bioconjugate CuAAC->Bioconjugate SPAAC->Bioconjugate

Caption: General bioconjugation workflow.

TGF-β Signaling Pathway Inhibition

1,5-Naphthyridine derivatives have been identified as potent inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor, ALK5.[9][10] Inhibition of ALK5 blocks the downstream signaling cascade that is often implicated in cancer progression.[11][12]

TGF_beta_pathway TGFb TGF-β Ligand TBRII TGF-β Receptor II TGFb->TBRII Binds ALK5 ALK5 (TGF-β Receptor I) TBRII->ALK5 SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 Complex SMAD Complex pSMAD23->Complex Binds SMAD4 SMAD4 SMAD4->Complex Binds Nucleus Nucleus Complex->Nucleus Translocates Transcription Gene Transcription (e.g., EMT, Proliferation) Nucleus->Transcription Regulates Inhibitor This compound Derivative Inhibitor->ALK5 Inhibits FGFR_pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Dimerizes FRS2 FRS2 FGFR->FRS2 Phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruits PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor This compound Derivative Inhibitor->FGFR Inhibits

References

2-Ethynyl-1,5-naphthyridine in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A Research and Development Perspective

Introduction

The functionalization of azaaromatic compounds with ethynyl groups is a promising strategy for the development of novel organic materials with tailored optoelectronic properties. The introduction of the rigid, linear ethynyl linker can enhance π-conjugation, promote intermolecular interactions, and facilitate the construction of well-defined polymeric architectures.[1] This document explores the potential applications of 2-Ethynyl-1,5-naphthyridine in materials science, drawing upon established principles of organic electronics and polymer chemistry. While specific literature on this exact molecule is limited, this application note provides a forward-looking perspective on its potential, along with generalized protocols for its synthesis and polymerization based on analogous chemical transformations.

The 1,5-naphthyridine core is an electron-deficient system, and its incorporation into conjugated polymers can impart desirable electron-transporting (n-type) characteristics. The ethynyl group at the 2-position serves as a versatile handle for polymerization, most notably through Sonogashira cross-coupling reactions, enabling the formation of poly(arylene ethynylene)s, a class of materials known for their applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.[1][2]

Potential Applications in Materials Science

Materials derived from this compound are anticipated to find utility in a range of organic electronic devices. The combination of the electron-deficient 1,5-naphthyridine unit and the conjugated ethynyl linkage could lead to materials with the following properties and applications:

  • Organic Light-Emitting Diodes (OLEDs): Polymers incorporating the this compound unit could function as electron-transporting or emissive layers in OLED devices. The inherent electronic properties of the naphthyridine core may facilitate efficient electron injection and transport, leading to improved device performance.

  • Organic Field-Effect Transistors (OFETs): The rigid, planar nature of polymers derived from this monomer could promote ordered molecular packing, which is crucial for efficient charge transport in OFETs. The electron-deficient nature of the 1,5-naphthyridine moiety suggests that these materials would likely exhibit n-type semiconductor behavior.

  • Organic Photovoltaics (OPVs): As an electron-acceptor material, polymers of this compound could be blended with electron-donating polymers to form the active layer in bulk heterojunction solar cells.

  • Sensors: The nitrogen atoms in the 1,5-naphthyridine ring can act as binding sites for metal ions or other analytes. Changes in the photophysical properties of conjugated polymers upon binding could be exploited for chemical sensing applications.

Experimental Protocols

The following protocols are generalized procedures based on well-established synthetic methodologies for analogous compounds. Researchers should optimize these conditions for the specific substrate.

Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process starting from a halogenated precursor, typically 2-chloro- or 2-bromo-1,5-naphthyridine. The key transformation is a Sonogashira coupling reaction with a protected acetylene source, followed by deprotection.

Step 1: Sonogashira Coupling of 2-Chloro-1,5-naphthyridine with Trimethylsilylacetylene

This reaction introduces the ethynyl group in a protected form.

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product 2-Chloro-1,5-naphthyridine 2-Chloro-1,5-naphthyridine ReactionMixture 2-Chloro-1,5-naphthyridine->ReactionMixture + Trimethylsilylacetylene Trimethylsilylacetylene Trimethylsilylacetylene->ReactionMixture + Pd(PPh3)2Cl2 Pd(PPh3)2Cl2 Pd(PPh3)2Cl2->ReactionMixture cat. CuI CuI CuI->ReactionMixture cat. Triethylamine (TEA) Triethylamine (TEA) Triethylamine (TEA)->ReactionMixture base Solvent (e.g., THF) Solvent (e.g., THF) Solvent (e.g., THF)->ReactionMixture 2-((Trimethylsilyl)ethynyl)-1,5-naphthyridine 2-((Trimethylsilyl)ethynyl)-1,5-naphthyridine ReactionMixture->2-((Trimethylsilyl)ethynyl)-1,5-naphthyridine Heat

Caption: Workflow for the Sonogashira coupling reaction.

Protocol:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon), add 2-chloro-1,5-naphthyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.06 eq).

  • Add anhydrous, degassed solvent (e.g., tetrahydrofuran or N,N-dimethylformamide).

  • Add degassed triethylamine (TEA, 3.0 eq) as the base.

  • Add trimethylsilylacetylene (1.5 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection of the Trimethylsilyl (TMS) Group

The TMS protecting group is removed to yield the terminal alkyne.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Final Product Protected Naphthyridine 2-((Trimethylsilyl)ethynyl)-1,5-naphthyridine Reaction Protected Naphthyridine->Reaction + K2CO3 Potassium Carbonate K2CO3->Reaction Methanol Methanol Methanol->Reaction This compound This compound Reaction->this compound Stir at RT

Caption: Deprotection of the silyl-protected alkyne.

Protocol:

  • Dissolve 2-((trimethylsilyl)ethynyl)-1,5-naphthyridine (1.0 eq) in methanol.

  • Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Once the starting material is consumed, neutralize the reaction with a dilute acid (e.g., 1 M HCl).

  • Remove the methanol under reduced pressure.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify by column chromatography if necessary.

Polymerization of this compound

The polymerization of this compound with a dihaloaromatic comonomer via a Sonogashira cross-coupling reaction would yield a poly(arylene ethynylene) with alternating 1,5-naphthyridine units.

Example: Copolymerization with 1,4-Diiodobenzene

G cluster_monomers Monomers cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_product Polymer Product MonomerA This compound Polymerization MonomerA->Polymerization MonomerB 1,4-Diiodobenzene MonomerB->Polymerization PdCat Pd(PPh3)2Cl2 PdCat->Polymerization CuCat CuI CuCat->Polymerization Base Triethylamine Base->Polymerization Solvent Anhydrous THF Solvent->Polymerization Polymer Poly[(1,5-naphthyridin-2-yl-ethynylene)-co-(1,4-phenylene-ethynylene)] Polymerization->Polymer Heat

Caption: Sonogashira polymerization workflow.

Protocol:

  • In a Schlenk tube under an inert atmosphere, dissolve this compound (1.0 eq) and 1,4-diiodobenzene (1.0 eq) in anhydrous, degassed solvent (e.g., a mixture of THF and triethylamine).

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).

  • Heat the reaction mixture (e.g., to 65 °C) and stir for an extended period (e.g., 24-48 hours). The formation of a precipitate may indicate polymer growth.

  • After cooling to room temperature, pour the reaction mixture into a non-solvent (e.g., methanol) to precipitate the polymer.

  • Collect the polymer by filtration, wash with methanol and other solvents to remove residual catalyst and oligomers.

  • Dry the polymer under vacuum.

  • The polymer can be further purified by Soxhlet extraction.

Quantitative Data

As there is no specific literature on materials derived from this compound, the following table presents hypothetical data based on properties of analogous poly(arylene ethynylene)s containing other azaaromatic units. This data is for illustrative purposes only and would need to be experimentally verified.

PropertyExpected RangeCharacterization Technique
Optical Properties
UV-Vis Absorption (λmax, solution)380 - 450 nmUV-Vis Spectroscopy
Photoluminescence (λem, solution)450 - 550 nmFluorescence Spectroscopy
Optical Band Gap (Eg)2.5 - 3.0 eVTauc Plot from UV-Vis data
Electrochemical Properties
HOMO Level-5.5 to -6.0 eVCyclic Voltammetry (CV)
LUMO Level-2.8 to -3.3 eVCV or calculated from HOMO and Eg
Thermal Properties
Decomposition Temperature (Td, 5% weight loss)> 350 °CThermogravimetric Analysis (TGA)
Glass Transition Temperature (Tg)150 - 250 °CDifferential Scanning Calorimetry (DSC)
Device Performance (Hypothetical)
OFET Electron Mobility (µe)10-4 - 10-2 cm2V-1s-1OFET characterization

Disclaimer: The protocols and data presented here are based on general chemical principles and analogous systems. The synthesis and application of this compound for materials science is a novel research area, and all experimental work should be conducted with appropriate safety precautions and optimization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethynyl-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Ethynyl-1,5-naphthyridine synthesis. The primary synthetic route covered is the Sonogashira coupling of a 2-halo-1,5-naphthyridine with a protected or unprotected acetylene source.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and versatile method is the Sonogashira cross-coupling reaction.[1] This reaction involves the coupling of a 2-halo-1,5-naphthyridine (typically 2-chloro- or 2-bromo-1,5-naphthyridine) with a terminal alkyne, such as ethynyltrimethylsilane (TMSA), in the presence of a palladium catalyst and a copper(I) co-catalyst.[1] A subsequent deprotection step is required when using a protected alkyne like TMSA.

Q2: Which starting material is better: 2-chloro-1,5-naphthyridine or 2-bromo-1,5-naphthyridine?

The reactivity of the halide in the Sonogashira coupling generally follows the trend: I > Br > Cl. Therefore, 2-bromo-1,5-naphthyridine is typically more reactive than 2-chloro-1,5-naphthyridine and may allow for milder reaction conditions. However, 2-chloro-1,5-naphthyridine is often more readily available and cost-effective. The choice may depend on the desired reactivity and the availability of the starting material.

Q3: Why is a copper co-catalyst used in the Sonogashira reaction?

The copper(I) co-catalyst, typically copper(I) iodide (CuI), reacts with the terminal alkyne to form a copper acetylide intermediate. This species is more reactive towards the palladium catalyst, thereby increasing the rate of the reaction and allowing for milder conditions.[1] However, copper can also promote the undesirable homocoupling of the alkyne (Glaser coupling), so its concentration should be carefully controlled.

Q4: Is a copper-free Sonogashira reaction possible for this synthesis?

Yes, copper-free Sonogashira reactions are becoming increasingly common to avoid the issue of alkyne homocoupling and to simplify purification.[2] These reactions often require more specialized ligands and may need higher reaction temperatures or longer reaction times to achieve comparable yields.

Q5: What is the purpose of using a protected alkyne like ethynyltrimethylsilane (TMSA)?

Ethynyltrimethylsilane is a liquid, making it easier to handle than acetylene gas. The trimethylsilyl (TMS) group also prevents the alkyne from undergoing coupling at both ends. The TMS group is typically removed after the coupling reaction under mild basic or fluoride-mediated conditions.

Troubleshooting Guide

Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst - Ensure the palladium catalyst is from a reliable source and has been stored under inert conditions. Palladium(0) catalysts are sensitive to air and moisture.[1]- If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its in-situ reduction to Pd(0).- Increase the catalyst loading, but be mindful of cost and potential for side reactions.
Poor Substrate Reactivity - If using 2-chloro-1,5-naphthyridine, consider switching to the more reactive 2-bromo-1,5-naphthyridine.- Increase the reaction temperature. For aryl bromides, temperatures around 80-100 °C may be necessary.
Ineffective Base - The base is crucial for neutralizing the hydrogen halide byproduct. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices.- Ensure the base is dry and of high purity. Amine bases can oxidize in air, which can inhibit the reaction.- Consider using a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) if weaker bases are ineffective.
Solvent Issues - Ensure solvents are anhydrous and deoxygenated, as oxygen can deactivate the catalyst and promote alkyne homocoupling.- Common solvents include THF, DMF, and amine bases themselves. For substrates with poor solubility, a co-solvent may be necessary.
Problem with Alkyne - If using TMS-acetylene, be aware of its low boiling point (53 °C). If the reaction is run at a higher temperature, ensure a sealed reaction vessel or an efficient condenser is used to prevent its evaporation.
Presence of Side Products
Side Product Potential Cause Mitigation Strategies
Alkyne Homocoupling (Glaser Product) - Excess copper(I) co-catalyst.- Presence of oxygen.- Reduce the amount of CuI used.- Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon).- Consider a copper-free Sonogashira protocol.[2]
Dehalogenation of Starting Material - Presence of reducing agents or certain impurities.- Purify the starting materials and ensure high-purity reagents and solvents.
Decomposition of Product - High reaction temperatures or prolonged reaction times.- Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.- Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

Experimental Protocols

General Procedure for Sonogashira Coupling of 2-Chloro-1,5-naphthyridine with TMS-Acetylene

To a solution of 2-chloro-1,5-naphthyridine (1.0 eq) in a suitable solvent (e.g., degassed THF or DMF) are added the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and copper(I) iodide (1-2 mol%). A degassed amine base (e.g., triethylamine, 2-3 eq) is then added, followed by ethynyltrimethylsilane (1.2-1.5 eq). The reaction mixture is stirred under an inert atmosphere at a temperature ranging from room temperature to 80 °C, depending on the catalyst and substrate reactivity. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up by filtering off the solids, removing the solvent under reduced pressure, and purifying the crude product by column chromatography.

General Procedure for TMS Deprotection

The purified 2-(trimethylsilylethynyl)-1,5-naphthyridine is dissolved in a suitable solvent such as methanol or THF. A base, such as potassium carbonate or a fluoride source like tetrabutylammonium fluoride (TBAF), is added, and the mixture is stirred at room temperature. The reaction is monitored by TLC until the starting material is consumed. The product, this compound, is then isolated by an appropriate workup and purification.

Data Presentation

Table 1: Comparison of Reaction Conditions for Sonogashira Coupling of Aryl Halides

Catalyst SystemBaseSolventTemperature (°C)Typical Yield RangeReference
Pd(PPh₃)₄ / CuITriethylamineTHF/DMF25 - 80Moderate to High[3]
PdCl₂(PPh₃)₂ / CuITriethylamineDMF100High[3]
Pd(OAc)₂ / Ligand / No CuVariousVarious25 - 120Moderate to High[2]

Note: Yields are highly dependent on the specific aryl halide and alkyne used. This table provides a general guideline.

Visualizations

experimental_workflow cluster_coupling Sonogashira Coupling cluster_deprotection TMS Deprotection start 2-Halo-1,5-naphthyridine + Ethynyltrimethylsilane reagents Pd Catalyst CuI (optional) Amine Base Solvent reaction Reaction at RT to 100°C under Inert Atmosphere reagents->reaction workup1 Filtration & Solvent Removal reaction->workup1 crude_protected Crude 2-(TMS-ethynyl)-1,5-naphthyridine workup1->crude_protected purification1 Column Chromatography crude_protected->purification1 protected_product Purified 2-(TMS-ethynyl)-1,5-naphthyridine purification1->protected_product deprotection_reagents Base (e.g., K₂CO₃) or Fluoride Source (e.g., TBAF) in MeOH or THF protected_product->deprotection_reagents deprotection_reaction Reaction at RT deprotection_reagents->deprotection_reaction workup2 Aqueous Workup & Extraction deprotection_reaction->workup2 crude_final Crude this compound workup2->crude_final purification2 Column Chromatography or Recrystallization crude_final->purification2 final_product Pure this compound purification2->final_product

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Problems low_yield Low or No Yield inactive_catalyst Inactive Catalyst low_yield->inactive_catalyst Check low_loading Low Catalyst Loading low_yield->low_loading Check low_temp Temperature Too Low low_yield->low_temp Check ineffective_base Ineffective Base low_yield->ineffective_base Check solvent_issues Solvent Not Anhydrous/Degassed low_yield->solvent_issues Check poor_substrate Poor Substrate Reactivity (e.g., 2-Chloro vs. 2-Bromo) low_yield->poor_substrate Check alkyne_evaporation Alkyne Evaporation low_yield->alkyne_evaporation Check solution1 Use Fresh Catalyst, Store Properly inactive_catalyst->solution1 Solution solution2 Increase Temperature low_temp->solution2 Solution solution3 Use More Reactive Halide (Br or I) poor_substrate->solution3 Solution

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of 2-Ethynyl-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2-Ethynyl-1,5-naphthyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the purification of this compound.

Troubleshooting Guide

This guide addresses common issues that may arise during the purification of this compound, particularly after its synthesis via Sonogashira coupling.

Issue 1: Low Yield After Purification

Potential Cause Troubleshooting Step
Product Loss During Extraction: The product may have some water solubility, leading to loss in the aqueous phase during workup.- Minimize the volume of aqueous washes.- Back-extract the aqueous layers with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.
Decomposition on Silica Gel: The slightly basic nature of the 1,5-naphthyridine core can lead to strong adsorption or decomposition on standard silica gel.- Deactivate the silica gel by treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine (e.g., 1-2% in the eluent).- Alternatively, use a different stationary phase such as alumina (neutral or basic).
Product Volatility: While not highly volatile, some loss may occur during solvent removal under high vacuum, especially for small-scale purifications.- Use a rotary evaporator with controlled temperature and pressure.- Avoid prolonged drying under high vacuum.
Incomplete Reaction: A low yield of the starting Sonogashira coupling will naturally result in a low yield of the purified product.- Monitor the reaction progress carefully using TLC or LC-MS to ensure completion before starting the workup.

Issue 2: Persistent Impurities in the Final Product

Potential Impurity Identification Troubleshooting Step
Residual Palladium Catalyst: Palladium catalysts used in the Sonogashira coupling can be difficult to remove completely and may appear as a fine black or grey solid.- 1H NMR may show broad peaks.- ICP-MS or AAS can quantify the palladium content.- Filter the reaction mixture through a pad of Celite® before aqueous workup.[1]- Use a palladium scavenger resin after the reaction.- Perform a diligent aqueous workup, including washes with saturated aqueous ammonium chloride to complex with the metal.[1]
Homocoupled Alkyne (Glaser Coupling Product): The terminal alkyne can couple with itself to form a diyne byproduct.- This byproduct will have a higher molecular weight, which can be identified by mass spectrometry.- It will also have a different retention factor (Rf) on TLC.- Run the Sonogashira reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen, which promotes homocoupling.- Use a copper-free Sonogashira protocol if homocoupling is a significant issue.
Unreacted Starting Material (e.g., 2-halo-1,5-naphthyridine): Incomplete reaction will leave the starting halide in the product mixture.- TLC and 1H NMR will show characteristic spots and peaks corresponding to the starting material.- Optimize the Sonogashira reaction conditions (e.g., reaction time, temperature, catalyst loading) to drive the reaction to completion.- Careful column chromatography should separate the starting material from the product.
Hydrated Alkyne (Methyl Ketone): The terminal alkyne can be hydrated to the corresponding methyl ketone, especially under acidic conditions.- 1H NMR will show a characteristic singlet for the methyl group around 2.5 ppm.- Mass spectrometry will show an increase in mass of 18 amu (H2O).- Avoid acidic conditions during workup and purification.- Ensure solvents are dry.

Frequently Asked Questions (FAQs)

Q1: What is a general protocol for the purification of this compound after a Sonogashira coupling reaction?

A1: A general procedure involves the following steps:

  • Reaction Quenching and Filtration: Upon reaction completion, dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate and filter it through a pad of Celite® to remove the bulk of the palladium catalyst.[1]

  • Aqueous Workup: Wash the filtrate with saturated aqueous ammonium chloride, followed by saturated aqueous sodium bicarbonate, and finally brine.[1] These washes help to remove inorganic salts and residual catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Chromatographic Purification: Purify the crude product by flash column chromatography.

Q2: What are the recommended conditions for column chromatography?

A2: The optimal conditions can vary, but a good starting point is:

  • Stationary Phase: Silica gel. If you observe streaking or low recovery, consider deactivating the silica gel with 1-2% triethylamine in the eluent system. Neutral or basic alumina can also be effective alternatives.

  • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is commonly used. The polarity can be adjusted based on the TLC analysis of the crude product.

Q3: How can I confirm the purity and identity of the final product?

A3: A combination of analytical techniques should be used:

  • 1H and 13C NMR: To confirm the structure and check for the presence of impurities. The ethynyl proton typically appears as a singlet in the 1H NMR spectrum.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Q4: Is this compound stable? Are there any special handling precautions?

A4: Terminal alkynes, especially on electron-deficient heterocyclic systems, can be sensitive.

  • Stability: It is generally stable under neutral and basic conditions. Avoid strong acids, which can catalyze the hydration of the alkyne. It may also be sensitive to light and air over long-term storage, potentially leading to polymerization or oxidation.

  • Handling: It is best to handle the compound under an inert atmosphere where possible and store it in a cool, dark place.

Experimental Protocols

Protocol 1: General Purification of this compound

This protocol is a general guideline based on standard procedures for Sonogashira reaction workup and purification.[1]

  • Filtration: Once the Sonogashira reaction is complete, cool the reaction mixture to room temperature. Dilute the mixture with 2-3 volumes of diethyl ether or ethyl acetate. Filter the mixture through a pad of Celite® (approximately 2-3 cm thick) in a sintered glass funnel, and wash the pad thoroughly with the same solvent.

  • Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • Saturated aqueous NH4Cl (2 x 50 mL)

    • Saturated aqueous NaHCO3 (1 x 50 mL)

    • Brine (1 x 50 mL)

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent using a rotary evaporator.

  • Column Chromatography: Purify the resulting crude solid by flash column chromatography on silica gel.

    • Eluent: A gradient of 0-50% ethyl acetate in hexanes. The exact gradient should be determined by TLC analysis.

    • Collect the fractions containing the desired product and combine them.

  • Final Product: Remove the solvent under reduced pressure to obtain this compound as a solid.

Visualizations

experimental_workflow cluster_reaction Sonogashira Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product Reaction Mixture Reaction Mixture Dilution Dilution Reaction Mixture->Dilution 1. Dilute Filtration Filtration Dilution->Filtration 2. Filter Aqueous Washes Aqueous Washes Filtration->Aqueous Washes 3. Wash Drying & Concentration Drying & Concentration Aqueous Washes->Drying & Concentration 4. Dry & Concentrate Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography 5. Purify Solvent Removal Solvent Removal Column Chromatography->Solvent Removal 6. Concentrate Pure Product Pure Product Solvent Removal->Pure Product 7. Isolate troubleshooting_logic Start Start Impure Product Impure Product Start->Impure Product Metal Contamination Metal Contamination Impure Product->Metal Contamination  Pd/Cu detected? Homocoupling Homocoupling Impure Product->Homocoupling  Diyne detected? Starting Material Starting Material Impure Product->Starting Material  Starting material  present? Other Impurity Other Impurity Impure Product->Other Impurity  Other? Celite Filtration Celite Filtration Metal Contamination->Celite Filtration Scavenger Resin Scavenger Resin Metal Contamination->Scavenger Resin Inert Atmosphere Inert Atmosphere Homocoupling->Inert Atmosphere Optimize Reaction Optimize Reaction Starting Material->Optimize Reaction Re-chromatograph Re-chromatograph Other Impurity->Re-chromatograph Pure Product Pure Product Celite Filtration->Pure Product Scavenger Resin->Pure Product Inert Atmosphere->Pure Product Optimize Reaction->Pure Product Re-chromatograph->Pure Product

References

Technical Support Center: Optimizing Click Chemistry for 2-Ethynyl-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 2-ethynyl-1,5-naphthyridine in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Given the unique properties of the naphthyridine core, this guide offers specific advice to overcome potential challenges and optimize reaction conditions for successful conjugation.

Frequently Asked Questions (FAQs)

Q1: Why might my click reaction with this compound be failing or giving low yields?

A1: Low yields or reaction failure with this compound can stem from several factors. The nitrogen atoms in the 1,5-naphthyridine ring can coordinate to the copper(I) catalyst, potentially leading to catalyst inhibition or "poisoning". This interference can reduce the catalytic activity required for the cycloaddition. Additionally, general issues with click chemistry, such as impure reagents, presence of oxygen which oxidizes the Cu(I) catalyst, or suboptimal reaction conditions (temperature, solvent, concentration), can also contribute to poor outcomes.

Q2: How can I prevent the 1,5-naphthyridine moiety from interfering with the copper catalyst?

A2: To mitigate the inhibitory effects of the naphthyridine ring, the use of a stabilizing ligand for the copper(I) catalyst is highly recommended. Ligands can protect the copper ion from unwanted coordination with the substrate while still allowing the catalytic cycle to proceed. Commonly used and effective ligands for CuAAC reactions include tris(triazolylmethyl)amines like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and TBTA (tris(benzyltriazolylmethyl)amine), as well as other nitrogen-based ligands.[1][2] The choice of ligand may require some optimization for your specific reaction.

Q3: What is the optimal copper source for my reaction?

A3: The active catalytic species in CuAAC is copper(I).[3] You can either use a Cu(I) salt directly, such as copper(I) bromide (CuBr) or copper(I) iodide (CuI), or generate Cu(I) in situ from a Cu(II) salt like copper(II) sulfate (CuSO₄) using a reducing agent.[3] The in situ generation with a reducing agent like sodium ascorbate is a very common and effective method, as it helps to maintain the necessary Cu(I) oxidation state throughout the reaction.[3]

Q4: Which solvent system is best for the click chemistry of this compound?

A4: The choice of solvent can significantly impact the reaction rate and outcome. CuAAC reactions are known to work in a wide variety of solvents, including water, t-butanol, DMSO, and mixtures thereof.[3] For substrates with limited solubility, organic co-solvents are often necessary. The reaction is often accelerated in water.[4] A common solvent system is a mixture of water and t-butanol or DMSO. The optimal solvent system will depend on the solubility of both your this compound derivative and your azide partner.

Q5: Should I be concerned about the reaction temperature and time?

A5: Most CuAAC reactions proceed efficiently at room temperature.[4] However, if you are experiencing slow reaction rates, gentle heating (e.g., to 40-50 °C) can sometimes be beneficial. Reaction times can vary from a few minutes to several hours. It is advisable to monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the optimal reaction time.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No reaction or very low conversion Catalyst Inactivity/Poisoning: The 1,5-naphthyridine nitrogen atoms may be inhibiting the copper catalyst.1. Add a Ligand: Introduce a copper-stabilizing ligand such as THPTA or TBTA to your reaction mixture. A 1:1 to 5:1 ligand to copper ratio is a good starting point. 2. Increase Catalyst/Ligand Loading: If a ligand is already in use, try increasing the concentration of the copper/ligand complex.
Oxidation of Cu(I) to Cu(II): Oxygen in the reaction mixture can deactivate the catalyst.1. Degas Solvents: Thoroughly degas all solvents by sparging with an inert gas (e.g., argon or nitrogen) or by using a freeze-pump-thaw method.[5] 2. Maintain Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., a nitrogen or argon balloon). 3. Use Excess Reducing Agent: If generating Cu(I) from Cu(II), ensure a sufficient excess of the reducing agent (e.g., sodium ascorbate) is present.
Impure Reagents: Impurities in the this compound or azide starting materials can interfere with the reaction.1. Purify Starting Materials: Ensure the purity of your alkyne and azide. 2. Use Fresh Reagents: Use freshly prepared or purchased reagents, especially the sodium ascorbate solution.
Formation of side products (e.g., alkyne homocoupling) Excessive Cu(I) or absence of ligand: This can lead to the Glaser-Hay coupling of the terminal alkyne.1. Use a Ligand: A suitable ligand will help to prevent this side reaction. 2. Optimize Catalyst Concentration: Avoid using a large excess of the copper catalyst.
Reaction is very slow Suboptimal Reaction Conditions: The concentration, temperature, or solvent may not be ideal.1. Increase Concentration: If solubility allows, increase the concentration of your reactants. 2. Gentle Heating: Try warming the reaction to 40-50 °C. 3. Solvent Screening: Test different solvent systems, such as aqueous mixtures with t-butanol, DMSO, or acetonitrile.
Difficulty in product purification Residual Copper: Copper can sometimes be difficult to remove from nitrogen-containing compounds.1. Use a Chelating Agent: Wash the reaction mixture with a solution of a chelating agent like EDTA. 2. Ammonia Wash: A dilute aqueous ammonia solution can also help to remove copper salts. 3. Silica Gel Chromatography: Passing the crude product through a short plug of silica gel can also be effective.

Data on Reaction Conditions

The following tables provide examples of typical reaction conditions for CuAAC, which can be used as a starting point for optimizing your reaction with this compound.

Table 1: Common Copper Sources and Reducing Agents

Copper SourceTypical ConcentrationReducing AgentTypical Molar Excess
CuSO₄·5H₂O1-10 mol%Sodium Ascorbate3-10 equivalents
CuBr1-10 mol%None (direct use of Cu(I))N/A
CuI1-10 mol%None (direct use of Cu(I))N/A

Table 2: Commonly Used Ligands and Solvents

LigandLigand:Copper RatioCommon Solvents
THPTA1:1 to 5:1H₂O/t-BuOH, H₂O/DMSO
TBTA1:1 to 5:1DMSO/t-BuOH, CH₂Cl₂
Bathophenanthroline disulfonate1:1 to 2:1Aqueous buffers
N-Heterocyclic Carbenes (NHCs)1:1Organic solvents (e.g., Toluene, THF)

Experimental Protocols

General Protocol for CuAAC with this compound

This protocol is a general starting point and may require optimization for your specific substrates.

Materials:

  • This compound derivative

  • Azide counterpart

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed solvents (e.g., 1:1 mixture of deionized water and t-butanol)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 500 mM stock solution of THPTA in deionized water.

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

  • Reaction Setup:

    • In a reaction vial, dissolve the this compound derivative (1 equivalent) and the azide counterpart (1.1 equivalents) in the chosen solvent system (e.g., 1:1 H₂O/t-BuOH).

    • Degas the solution by bubbling argon or nitrogen through it for 10-15 minutes.

  • Addition of Reagents:

    • To the stirred solution, add the THPTA stock solution (to a final concentration of 5 mol%).

    • Add the CuSO₄ stock solution (to a final concentration of 1-5 mol%).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (to a final concentration of 10-50 mol%).

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature under an inert atmosphere.

    • Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water.

    • If necessary, wash with a dilute aqueous solution of EDTA to remove copper.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or recrystallization as needed.

Visual Guides

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Stock Solutions (CuSO4, Ligand, Ascorbate) B Dissolve Alkyne & Azide in Degassed Solvent C Add Ligand & CuSO4 B->C Transfer to Reaction Vessel D Initiate with Sodium Ascorbate C->D E Stir under Inert Atmosphere & Monitor Progress D->E F Quench & Remove Copper E->F Reaction Complete G Extract Product F->G H Purify Product G->H

Caption: General experimental workflow for the CuAAC of this compound.

Troubleshooting_Tree Start Low or No Product Q1 Is a Cu(I)-stabilizing ligand being used? Start->Q1 A1_No Add Ligand (e.g., THPTA) Q1->A1_No No Q2 Is the reaction run under inert atmosphere? Q1->Q2 Yes A1_No->Q2 A2_No Degas solvents & use N2/Ar Q2->A2_No No Q3 Are reagents pure and ascorbate solution fresh? Q2->Q3 Yes A2_No->Q3 A3_No Purify starting materials & use fresh ascorbate Q3->A3_No No End Re-evaluate reaction conditions (temp, solvent) Q3->End Yes A3_No->End

Caption: Troubleshooting decision tree for optimizing this compound click chemistry.

References

Stability issues of 2-Ethynyl-1,5-naphthyridine under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stability of 2-Ethynyl-1,5-naphthyridine

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of this compound, particularly under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development who may be utilizing this compound in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound in acidic environments.

Issue 1: Unexpected Reaction Outcome or Low Yield in Acidic Media

  • Question: I am performing a reaction with this compound in an acidic solution (e.g., HCl, TFA), and I am observing a lower than expected yield of my desired product, along with the formation of unknown impurities. What could be the cause?

  • Answer: this compound can be susceptible to degradation under acidic conditions. The primary suspected pathway is the acid-catalyzed hydration of the ethynyl group to form 2-acetyl-1,5-naphthyridine. Additionally, the naphthyridine ring itself, being basic, will be protonated, which can alter its reactivity and stability.

    Troubleshooting Steps:

    • Confirm Degradation: Analyze your reaction mixture by HPLC or LC-MS to identify the molecular weights of the impurities. A mass corresponding to the addition of water (M+18) to your starting material is a strong indicator of hydration.

    • Minimize Exposure to Strong Acid: If possible, use a milder acidic catalyst or a shorter reaction time.

    • Lower Reaction Temperature: Degradation reactions are often accelerated at higher temperatures. Running your reaction at a lower temperature may help to minimize the formation of byproducts.

    • Protect the Ethynyl Group: If the ethynyl group is not the reactive site for your desired transformation, consider protecting it with a suitable protecting group (e.g., a silyl group) that can be removed under non-acidic conditions.

    • pH Control: If the reaction allows, use a buffered acidic solution to maintain a constant and less harsh pH.

Issue 2: Sample Discoloration or Precipitation Upon Acidification

  • Question: When I dissolve this compound in an acidic solvent or add acid to a solution containing it, I observe a color change (e.g., to yellow or brown) and sometimes the formation of a precipitate. What is happening?

  • Answer: Discoloration and precipitation can be signs of degradation or polymerization. The protonated form of the naphthyridine ring may be more susceptible to oxidative degradation, and the activated ethynyl group could potentially undergo polymerization or other side reactions, especially at higher concentrations or in the presence of trace metals.

    Troubleshooting Steps:

    • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen, which can contribute to oxidative degradation.

    • Use High-Purity Reagents: Ensure that your acids and solvents are of high purity and free from metal contaminants.

    • Control Concentration: Try performing the reaction at a lower concentration to reduce the likelihood of intermolecular side reactions like polymerization.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air.

Frequently Asked Questions (FAQs)

  • Q1: What is the likely degradation product of this compound in acidic media?

    • A1: The most probable degradation product is 2-acetyl-1,5-naphthyridine, formed via the acid-catalyzed hydration of the ethynyl group.

  • Q2: How can I monitor the stability of this compound in my acidic reaction mixture?

    • A2: The most effective way to monitor its stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[1][2] You should see a decrease in the peak area of this compound over time, with a corresponding increase in the peak area of any degradation products.

  • Q3: What are the recommended storage conditions for this compound?

    • A3: To ensure long-term stability, it should be stored as a solid in a cool, dark, and dry place under an inert atmosphere. For solutions, it is best to prepare them fresh. If storage of a solution is necessary, use an aprotic organic solvent and store at low temperatures (e.g., -20 °C).

  • Q4: Are there any specific acidic conditions that should be avoided?

    • A4: It is advisable to avoid prolonged exposure to strong, concentrated mineral acids (e.g., sulfuric acid, nitric acid) and high temperatures in acidic media. The combination of strong acid and heat will significantly accelerate degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound under Acidic Conditions

Objective: To evaluate the stability of this compound in an acidic solution and to identify potential degradation products.[3][4]

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • HPLC system with UV detector or LC-MS

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Stress Sample:

    • In a 10 mL volumetric flask, add 1 mL of the stock solution.

    • Add 5 mL of 0.1 M HCl.

    • Dilute to the mark with a 50:50 mixture of methanol and water. This will result in a final concentration of 0.1 mg/mL in approximately 0.05 M HCl.

  • Control Sample:

    • In a 10 mL volumetric flask, add 1 mL of the stock solution.

    • Dilute to the mark with a 50:50 mixture of methanol and water.

  • Incubation: Store both the acidic stress sample and the control sample at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[5]

  • Time-Point Sampling: Take aliquots from both solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization and Analysis:

    • Before analysis, neutralize the aliquots from the acidic stress sample with an equivalent amount of 0.1 M NaOH.

    • Analyze all samples by a validated stability-indicating HPLC or LC-MS method.

Data Presentation

Table 1: HPLC Stability Data for this compound in 0.05 M HCl at 60°C

Time (hours)This compound (% Remaining)2-Acetyl-1,5-naphthyridine (% Area)Total Impurities (%)
0100.00.00.0
295.24.54.8
490.19.29.9
881.517.818.5
2465.333.534.7

Table 2: Summary of Forced Degradation Results

Stress ConditionReagentTemperature (°C)Duration (hours)Degradation (%)Major Degradation Product
Acid Hydrolysis0.05 M HCl602434.72-Acetyl-1,5-naphthyridine
Base Hydrolysis0.05 M NaOH6024< 1.0Not Applicable
Oxidative3% H₂O₂25245.2N-oxide derivative
ThermalSolid8048< 0.5Not Applicable

Visualizations

degradation_pathway cluster_main This compound This compound Protonated_Intermediate Protonated Naphthyridine (Resonance Stabilized Carbocation) This compound->Protonated_Intermediate + H⁺ Enol_Intermediate Enol Intermediate Protonated_Intermediate->Enol_Intermediate + H₂O - H⁺ 2-Acetyl-1,5-naphthyridine 2-Acetyl-1,5-naphthyridine (Degradation Product) Enol_Intermediate->2-Acetyl-1,5-naphthyridine Tautomerization

Caption: Proposed degradation pathway of this compound under acidic conditions.

experimental_workflow cluster_workflow A Prepare Stock Solution of This compound B Prepare Acidic Stress and Control Samples A->B C Incubate at Controlled Temperature (e.g., 60°C) B->C D Sample at Time Points (0, 2, 4, 8, 24h) C->D E Neutralize Acidic Samples D->E F Analyze by HPLC / LC-MS E->F G Quantify Degradation and Identify Products F->G

Caption: Workflow for the forced degradation study of this compound.

References

Troubleshooting low fluorescence signal with 2-Ethynyl-1,5-naphthyridine probes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Ethynyl-1,5-naphthyridine fluorescent probes. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and optimize their experiments for the best possible results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound probes?

The optimal excitation and emission wavelengths can vary slightly depending on the local microenvironment (e.g., solvent polarity, pH, binding to a target). However, a good starting point for most applications is an excitation wavelength of approximately 350 nm and an emission wavelength in the range of 420-480 nm. It is always recommended to perform a spectral scan to determine the precise maxima for your specific experimental conditions.

Q2: What is the expected quantum yield of this compound probes?

The fluorescence quantum yield of this compound probes is sensitive to their environment. In non-polar solvents, the quantum yield is generally moderate. However, the fluorescence can be significantly enhanced or quenched upon binding to a target molecule or changes in the local environment. A low fluorescence signal may not necessarily indicate a problem with the probe itself, but rather a specific interaction or environment.

Q3: How stable are this compound probes to photobleaching?

Like many fluorescent probes, this compound probes are susceptible to photobleaching, which is the irreversible loss of fluorescence upon prolonged exposure to excitation light.[1][2] To minimize photobleaching, it is crucial to use the lowest possible excitation light intensity and exposure time required to obtain a satisfactory signal.[1] The use of anti-fade mounting media is also highly recommended for microscopy applications.[3]

Q4: How does pH affect the fluorescence of this compound probes?

The fluorescence of this compound probes can be pH-dependent.[4][5] The nitrogen atoms in the naphthyridine ring can be protonated at acidic pH, which can alter the electronic structure of the molecule and, consequently, its fluorescence properties. It is advisable to maintain a stable and appropriate pH throughout your experiment. If you observe a low signal, verifying the pH of your buffers and solutions is a critical troubleshooting step.

Troubleshooting Guides

Issue 1: Weak or No Fluorescence Signal

A weak or absent fluorescence signal is a common issue. The following guide will help you systematically identify and resolve the potential causes.

Troubleshooting Workflow:

G start Start: Low/No Fluorescence Signal check_instrument 1. Verify Instrument Settings (Excitation/Emission Wavelengths, Filters, Detector Gain) start->check_instrument check_probe_prep 2. Check Probe Preparation (Concentration, Dilution, Storage) check_instrument->check_probe_prep Settings Correct? check_environment 3. Evaluate Experimental Environment (pH, Solvent, Contaminants) check_probe_prep->check_environment Preparation Correct? check_photobleaching 4. Assess Photobleaching (Exposure Time, Light Intensity) check_environment->check_photobleaching Environment Optimal? check_quenching 5. Investigate Quenching (Quenchers in Sample, Self-Quenching) check_photobleaching->check_quenching Photobleaching Minimized? solution Signal Optimized check_quenching->solution Quenching Addressed?

A step-by-step guide to troubleshooting low fluorescence signals.

Possible Causes and Solutions:

Possible Cause Recommended Action
Incorrect Instrument Settings Verify that the excitation and emission wavelengths on your fluorometer or microscope are correctly set for the this compound probe. Ensure that the appropriate filters are in place and that the detector gain is set to an optimal level.[3]
Improper Probe Preparation or Handling Confirm that the probe was diluted to the correct concentration. High concentrations can sometimes lead to self-quenching.[6] Ensure the probe has been stored correctly (as per the manufacturer's instructions) to prevent degradation. Prepare fresh dilutions for each experiment.
Suboptimal Environmental Conditions Check the pH of your buffer system; deviations from the optimal pH can significantly impact fluorescence.[4][5] The polarity of the solvent can also affect the quantum yield; consider if the solvent is appropriate for your probe.[7][8][9][10][11]
Photobleaching Reduce the excitation light intensity and the exposure time.[1] For microscopy, use an anti-fade mounting medium.[3] Acquire images from a fresh area of the sample to confirm that photobleaching is the issue.[12]
Fluorescence Quenching Ensure your sample does not contain known quenchers (e.g., heavy metals, oxygen).[13] If high probe concentrations are used, dilute the probe to see if the signal increases, which would indicate self-quenching.
Issue 2: High Background Signal

A high background signal can obscure the specific signal from your probe, leading to a poor signal-to-noise ratio.

Troubleshooting Workflow:

G start Start: High Background Signal check_autofluorescence 1. Assess Autofluorescence (Unlabeled Sample Control) start->check_autofluorescence check_nonspecific_binding 2. Check for Non-specific Binding (No-Probe Control) check_autofluorescence->check_nonspecific_binding Autofluorescence Addressed? check_reagents 3. Examine Reagents for Impurities (Buffer, Media) check_nonspecific_binding->check_reagents Binding Specific? optimize_washing 4. Optimize Washing Steps (Increase Number/Duration of Washes) check_reagents->optimize_washing Reagents Clean? solution Background Minimized optimize_washing->solution Washing Effective?

A logical approach to diagnosing and reducing high background fluorescence.

Possible Causes and Solutions:

Possible Cause Recommended Action
Autofluorescence Image an unstained sample under the same conditions to determine the level of autofluorescence.[14][15] If high, you may need to use specific reagents to quench it or choose a different spectral window for imaging if possible.
Non-specific Binding of the Probe Include a control where the probe is added to a sample that does not contain the target of interest. If a signal is observed, consider adding a blocking agent or increasing the stringency of your washing steps.
Contaminated Reagents Ensure all buffers, media, and other solutions are freshly prepared and free from fluorescent impurities. Use high-purity solvents.
Inadequate Washing Increase the number and duration of washing steps to more effectively remove unbound probe.[16]

Experimental Protocols

Protocol 1: Determination of Optimal Probe Concentration

This protocol helps to determine the optimal concentration of the this compound probe that provides the best signal-to-noise ratio without causing self-quenching.

Methodology:

  • Prepare a stock solution of the this compound probe in a suitable solvent (e.g., DMSO).

  • Create a series of dilutions of the probe in your experimental buffer, ranging from a very low to a high concentration (e.g., 1 nM to 100 µM).

  • Measure the fluorescence intensity of each dilution using a fluorometer or a fluorescence microscope with fixed acquisition settings.

  • Plot the fluorescence intensity as a function of probe concentration.

  • The optimal concentration is typically in the linear range of the curve, just before the point where the intensity begins to plateau or decrease due to self-quenching.[6]

Expected Results (Hypothetical Data):

Probe Concentration (µM)Relative Fluorescence Units (RFU)
0.1150
0.5750
1.01500
5.06500
10.011000
20.015000
50.014500 (Plateau/Slight Decrease)
100.013000 (Decrease due to quenching)
Protocol 2: Assessment of pH Effects on Fluorescence

This protocol is designed to evaluate the sensitivity of the this compound probe's fluorescence to changes in pH.

Methodology:

  • Prepare a series of buffers with a range of pH values (e.g., from pH 4 to pH 10).

  • Add a fixed, optimal concentration of the this compound probe to each buffer.

  • Measure the fluorescence intensity of the probe in each buffer using a fluorometer.

  • Plot the fluorescence intensity as a function of pH.

Expected Results (Hypothetical Data):

pHRelative Fluorescence Units (RFU)
4.0800
5.02500
6.08000
7.012000
7.412500
8.011800
9.09500
10.07000

This data suggests that the optimal pH for this hypothetical probe is around 7.4.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a generalized workflow for a cell-based fluorescence microscopy experiment using a this compound probe.

G cell_culture 1. Cell Culture & Seeding treatment 2. Experimental Treatment (e.g., Drug Incubation) cell_culture->treatment probe_loading 3. Probe Loading (Incubate cells with probe) treatment->probe_loading washing 4. Washing (Remove unbound probe) probe_loading->washing imaging 5. Fluorescence Imaging (Microscopy) washing->imaging analysis 6. Image Analysis (Quantify Fluorescence) imaging->analysis

A typical workflow for cellular imaging with a fluorescent probe.

References

Technical Support Center: Enhancing the Aqueous Solubility of 2-Ethynyl-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 2-Ethynyl-1,5-naphthyridine in aqueous solutions. The following sections offer detailed methodologies and practical guidance to improve solubility for various experimental needs.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have low aqueous solubility?

A1: this compound is a heterocyclic aromatic compound. Its relatively planar structure and nonpolar ethynyl group contribute to crystal lattice energy and hydrophobicity, which can limit its ability to interact favorably with polar water molecules, leading to poor aqueous solubility. Many new chemical entities, particularly those with aromatic ring systems, face this challenge.[1][2][3]

Q2: What are the primary strategies for increasing the solubility of this compound?

A2: Several effective methods can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound.[1][4][5] These include:

  • pH Adjustment: Leveraging the basic nature of the naphthyridine nitrogens.

  • Co-solvents: Using water-miscible organic solvents to reduce the polarity of the solvent system.[6][7][8]

  • Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic compound.[9][10][11]

  • Cyclodextrins: Forming inclusion complexes where the hydrophobic molecule is encapsulated within the cyclodextrin cavity.[12][13][14]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix to improve wettability and dissolution.[1][3][15][16]

Q3: How do I choose the best solubilization strategy for my experiment?

A3: The optimal strategy depends on the requirements of your specific application (e.g., in vitro assay, in vivo study, formulation development).

  • For initial in vitro screening, pH adjustment and the use of co-solvents are often the simplest and quickest methods.[]

  • For cell-based assays, it is crucial to consider the potential toxicity of co-solvents and surfactants.[6]

  • For in vivo studies and formulation development, more complex approaches like cyclodextrin complexation or solid dispersions may be necessary to achieve the desired bioavailability and stability.[2][16]

Troubleshooting Guides

Issue 1: The compound precipitates out of solution upon addition to my aqueous buffer.
Potential Cause Troubleshooting Step Expected Outcome
Insufficient pH Adjustment The nitrogen atoms in the 1,5-naphthyridine ring are basic and can be protonated at acidic pH. Measure the pH of your final solution. Adjust the pH to be 1-2 units below the pKa of the compound to ensure protonation and salt formation, which is generally more soluble.The compound dissolves and remains in solution as its more soluble salt form.
Inadequate Co-solvent Concentration The percentage of co-solvent may be too low to sufficiently reduce the polarity of the aqueous medium.Gradually increase the concentration of the co-solvent (e.g., DMSO, ethanol, PEG 400) in your stock solution. Be mindful of the final concentration in your assay to avoid solvent-related artifacts.[]
Exceeding Intrinsic Solubility The concentration of the compound exceeds its saturation point in the chosen solvent system.Determine the approximate solubility in your chosen vehicle before preparing a high-concentration stock. If a higher concentration is needed, consider a different solubilization technique.
Issue 2: The solubility is still insufficient even after pH adjustment and using a co-solvent.
Potential Cause Troubleshooting Step Expected Outcome
High Hydrophobicity of the Molecule The inherent hydrophobicity of this compound limits the effectiveness of simple pH and co-solvent approaches at higher concentrations.Explore more advanced techniques such as the use of surfactants or cyclodextrins. These can encapsulate the hydrophobic molecule, significantly increasing its apparent aqueous solubility.[9][13]
Compound Degradation Extreme pH or certain co-solvents might be causing chemical degradation of the compound.Assess the stability of this compound under the employed conditions using an appropriate analytical method like HPLC. If degradation is observed, consider milder solubilization methods.

Quantitative Data on Solubility Enhancement (Illustrative Examples)

The following tables present hypothetical, yet realistic, data to illustrate the potential improvements in the aqueous solubility of this compound using various techniques.

Table 1: Effect of pH on the Solubility of this compound in Aqueous Buffer

pHEstimated Solubility (µg/mL)Fold Increase (vs. pH 7.4)
7.41.51
6.01510
5.0150100
4.0>500>333

Table 2: Effect of Co-solvents on the Solubility of this compound at Neutral pH

Co-solvent System (v/v)Estimated Solubility (µg/mL)Fold Increase (vs. Water)
100% Water1.21
10% Ethanol in Water108.3
20% Ethanol in Water4537.5
10% DMSO in Water5041.7
20% DMSO in Water200166.7
20% PEG 400 in Water180150

Table 3: Effect of Cyclodextrins on the Aqueous Solubility of this compound

Cyclodextrin (CD) Type (Concentration)Estimated Solubility (µg/mL)Fold Increase (vs. Water)
None1.21
2% β-Cyclodextrin8570.8
2% Hydroxypropyl-β-Cyclodextrin (HP-β-CD)450375
2% Methyl-β-Cyclodextrin (M-β-CD)>1000>833

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment
  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate) with pH values ranging from 4.0 to 7.4.

  • Sample Preparation: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Protocol 2: Solubility Enhancement using Co-solvents
  • Preparation of Co-solvent Mixtures: Prepare various mixtures of a water-miscible organic solvent (e.g., ethanol, DMSO, PEG 400) with water or a relevant buffer (e.g., 10%, 20%, 30% v/v).[6][7]

  • Sample Preparation: Add an excess amount of this compound to a fixed volume of each co-solvent mixture.

  • Equilibration: Agitate the samples at a constant temperature for 24 hours.

  • Separation and Quantification: Centrifuge the samples and quantify the concentration in the supernatant as described in Protocol 1.

Protocol 3: Solubility Enhancement via Cyclodextrin Complexation
  • Preparation of Cyclodextrin Solutions: Prepare aqueous solutions of the desired cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 1%, 2%, 5% w/v).

  • Complexation: Add an excess of this compound to each cyclodextrin solution.

  • Equilibration: Stir the mixtures for 24-48 hours at a constant temperature.

  • Separation and Quantification: Filter the solutions through a 0.22 µm filter to remove undissolved compound and analyze the filtrate for the concentration of the dissolved compound by HPLC-UV.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_process Solubilization Process cluster_analysis Analysis A Excess this compound C Equilibration (e.g., 24h shaking) A->C B Aqueous Solution (Buffer, Co-solvent, or Cyclodextrin) B->C D Centrifugation/ Filtration C->D E Collect Supernatant/ Filtrate D->E F Quantification (e.g., HPLC-UV) E->F

Caption: General workflow for determining the aqueous solubility of this compound.

logical_relationship cluster_problem Problem cluster_strategies Solubilization Strategies cluster_outcome Desired Outcome Problem Poor Aqueous Solubility of This compound pH pH Adjustment Problem->pH Cosolvent Co-solvents Problem->Cosolvent Surfactant Surfactants Problem->Surfactant Cyclodextrin Cyclodextrins Problem->Cyclodextrin SolidDisp Solid Dispersions Problem->SolidDisp Outcome Increased Aqueous Solubility & Bioavailability pH->Outcome Cosolvent->Outcome Surfactant->Outcome Cyclodextrin->Outcome SolidDisp->Outcome

References

Technical Support Center: Synthesis of 2-Ethynyl-1,5-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-ethynyl-1,5-naphthyridine derivatives. Researchers, scientists, and drug development professionals can find information on common pitfalls, detailed experimental protocols, and key reaction parameters.

Troubleshooting Guide

Question: I am experiencing low to no yield in my Sonogashira coupling reaction to synthesize this compound. What are the potential causes and solutions?

Answer:

Low or no yield in a Sonogashira coupling is a common issue that can often be resolved by systematically evaluating the reaction components and conditions. Here are the primary factors to investigate:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction.[1][2]

    • Troubleshooting:

      • Ensure you are using a high-quality palladium source. Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common choices.[1]

      • The active catalyst is Pd(0). If you are starting with a Pd(II) source like PdCl₂(PPh₃)₂, ensure the reaction conditions facilitate its in-situ reduction to Pd(0). This is often achieved by the amine base or phosphine ligands.[2]

      • Consider using a more robust catalyst system, such as one with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can improve catalytic activity.[1]

      • Palladium black precipitation indicates catalyst decomposition. This can be caused by high temperatures or impurities in the reagents.

  • Copper Co-catalyst Issues: The copper(I) co-catalyst (typically CuI) is crucial for the formation of the copper acetylide intermediate.[2]

    • Troubleshooting:

      • Use freshly purchased, high-purity CuI. Copper(I) iodide can oxidize over time, appearing greenish or brownish instead of off-white.

      • Ensure the CuI is not exposed to air and moisture for extended periods before use.

  • Substrate Reactivity: The nature of the leaving group on the 2-halo-1,5-naphthyridine is critical.

    • Troubleshooting:

      • The reactivity order for the halide is I > Br > Cl.[3] If you are using a 2-chloro-1,5-naphthyridine, the reaction will be significantly more challenging and may require higher temperatures, different catalysts, or longer reaction times.[4] Consider preparing the 2-iodo or 2-bromo analogue for better results.[5]

  • Reaction Conditions:

    • Solvent and Base: The solvent and base play a crucial role in the reaction's success.

      • Troubleshooting:

        • Ensure your solvent (e.g., THF, DMF, triethylamine) is anhydrous and degassed.[5] Oxygen can deactivate the catalyst.

        • The amine base (e.g., triethylamine, diisopropylamine) should be distilled and dry, as impurities can poison the catalyst.[5]

        • Some protocols suggest using the amine base as the solvent.[5]

    • Temperature: While many Sonogashira couplings proceed at room temperature, some substrates, particularly less reactive ones, may require heating.[3] However, excessive heat can lead to catalyst decomposition and side reactions.

    • Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and other reagents.[6]

Question: I am observing significant formation of homocoupled alkyne (Glaser coupling) byproducts. How can I minimize this?

Answer:

The formation of diynes (homocoupling) is a common side reaction in Sonogashira couplings, often catalyzed by the copper salt in the presence of oxygen.

  • Troubleshooting:

    • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed to remove oxygen. Techniques like freeze-pump-thaw cycles are very effective.[5]

    • Minimize Copper Catalyst: Use the minimum effective amount of the copper co-catalyst.

    • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These reactions often require specific ligands and may need higher temperatures but can eliminate the homocoupling issue.[1][4]

    • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling reaction.

Question: The deprotection of my silyl-protected this compound is proving difficult. What conditions should I try?

Answer:

Deprotection of silylacetylenes (like TMS-acetylene) can sometimes be challenging. The choice of reagent depends on the stability of your naphthyridine core to the reaction conditions.

  • Troubleshooting:

    • Fluoride-Based Reagents:

      • TBAF (Tetrabutylammonium fluoride): This is the most common reagent. It is typically used in a solvent like THF at room temperature.

      • HF-Pyridine or HF in Acetonitrile: These are stronger fluoride sources and should be used with caution, especially if your molecule contains other acid-sensitive functional groups.

    • Base-Catalyzed Deprotection:

      • K₂CO₃ or Cs₂CO₃ in Methanol/DCM: This is a milder method that can be effective. The reaction may require gentle heating.

    • Monitoring the Reaction: Follow the reaction progress by TLC or LC-MS to avoid prolonged exposure to the deprotection reagents, which could lead to degradation of your product.

Frequently Asked Questions (FAQs)

Q1: What is the best precursor for the Sonogashira coupling: 2-chloro-, 2-bromo-, or 2-iodo-1,5-naphthyridine?

A1: The reactivity of the halide precursor follows the order I > Br > Cl.[3] For the highest chance of success and milder reaction conditions, 2-iodo-1,5-naphthyridine is the preferred substrate. 2-bromo-1,5-naphthyridine is also a viable option. 2-chloro-1,5-naphthyridines are the least reactive and often require more forcing conditions and specialized catalysts.[4]

Q2: Can I perform the Sonogashira coupling without a copper co-catalyst?

A2: Yes, copper-free Sonogashira couplings are well-established.[1][4] These methods can be advantageous in preventing alkyne homocoupling and simplifying purification by avoiding copper contamination. They often rely on specific palladium catalysts and ligands and may require different bases or higher temperatures.

Q3: My purified this compound derivative seems unstable. How should I handle and store it?

A3: Terminal alkynes, particularly those on electron-deficient heterocyclic systems, can be sensitive to light, air, and heat. It is advisable to store the compound under an inert atmosphere, protected from light, and at a low temperature (e.g., in a freezer). For long-term storage, consider keeping it as the more stable silyl-protected precursor and deprotecting it just before use.

Q4: What are some common side reactions besides alkyne homocoupling?

A4: Other potential side reactions include:

  • Reduction of the halide: The starting 2-halo-1,5-naphthyridine can be reduced to the unsubstituted 1,5-naphthyridine.

  • Reaction with the solvent or base: At higher temperatures, the catalyst can sometimes react with the solvent or amine base.

  • Complexation of the product with the metal catalyst: The nitrogen atoms in the naphthyridine ring can coordinate to the palladium or copper, potentially inhibiting catalysis.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-1,5-naphthyridine

This protocol describes a common method for preparing the 2-chloro precursor from the corresponding naphthyridinone.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,5-naphthyridin-2(1H)-one (1 equivalent).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction should be monitored by TLC or LC-MS.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or another suitable base until the pH is ~7-8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the pure 2-chloro-1,5-naphthyridine.

Protocol 2: Sonogashira Coupling for the Synthesis of 2-((Trimethylsilyl)ethynyl)-1,5-naphthyridine

This protocol provides a general procedure for the palladium/copper-catalyzed coupling.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-1,5-naphthyridine (1 equivalent), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (0.03 equivalents), and copper(I) iodide (CuI) (0.05 equivalents).

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine and anhydrous, degassed THF (e.g., in a 2:1 ratio). Stir the mixture for 10-15 minutes.

  • Alkyne Addition: Add (trimethylsilyl)acetylene (1.5 equivalents) to the reaction mixture via syringe.

  • Reaction: Stir the reaction at room temperature for 4-12 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material. Gentle heating (40-50 °C) may be required for less reactive substrates.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

    • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-((trimethylsilyl)ethynyl)-1,5-naphthyridine.

Data Summary

While specific comparative yield data for the synthesis of this compound derivatives is not extensively documented in a single source, the following table summarizes typical reaction parameters for Sonogashira couplings involving heteroaromatic halides.

ParameterTypical ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂0.5 - 5 mol% loading is common.[1]
Copper Co-catalyst CuI1 - 10 mol% loading. Can be omitted in "copper-free" protocols.
Base Et₃N, i-Pr₂NH, Cs₂CO₃Typically used in excess, can also serve as the solvent.[5]
Solvent THF, DMF, Acetonitrile, DioxaneMust be anhydrous and degassed.
Temperature Room Temperature to 80 °CDependent on the reactivity of the halide.[3]
Atmosphere Inert (Nitrogen or Argon)Essential to prevent catalyst degradation.[6]

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_coupling Sonogashira Coupling cluster_deprotection Final Step Naphthyridinone 1,5-Naphthyridin-2(1H)-one Chlorination Chlorination (POCl3) Naphthyridinone->Chlorination HaloNaphthyridine 2-Halo-1,5-naphthyridine Chlorination->HaloNaphthyridine Coupling Pd/Cu Catalysis + Silylacetylene HaloNaphthyridine->Coupling ProtectedProduct Silyl-protected This compound Coupling->ProtectedProduct Deprotection Deprotection (e.g., TBAF) ProtectedProduct->Deprotection FinalProduct This compound Deprotection->FinalProduct

Caption: Synthetic workflow for this compound.

troubleshooting_guide Start Low/No Yield in Sonogashira Coupling Catalyst Is the Catalyst Active? Start->Catalyst Substrate Is the Substrate Reactive? Start->Substrate Conditions Are Conditions Optimal? Start->Conditions Sol_Catalyst1 Use fresh Pd catalyst and CuI. Catalyst->Sol_Catalyst1 No Sol_Catalyst2 Consider alternative ligands/catalysts (e.g., NHC). Catalyst->Sol_Catalyst2 No Sol_Substrate Switch to Iodo- or Bromo-naphthyridine. Substrate->Sol_Substrate No (using Cl) Sol_Conditions1 Use dry, degassed solvents and base. Conditions->Sol_Conditions1 No Sol_Conditions2 Ensure inert atmosphere (N2 or Ar). Conditions->Sol_Conditions2 No Sol_Conditions3 Optimize temperature. Conditions->Sol_Conditions3 No

References

Technical Support Center: Catalyst Poisoning in Reactions with 2-Ethynyl-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during chemical reactions involving 2-Ethynyl-1,5-naphthyridine. The lone pair of electrons on the nitrogen atoms of the naphthyridine ring can act as a poison to various metal catalysts, leading to decreased reaction efficiency and product yield.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning and why is it a concern with this compound?

A1: Catalyst poisoning refers to the deactivation of a catalyst by a chemical substance that binds to its active sites.[1] In the case of this compound, the nitrogen atoms in the naphthyridine ring possess lone pairs of electrons that can strongly coordinate to the metal center of a catalyst (e.g., Palladium, Platinum, Rhodium).[2] This coordination blocks the active sites, preventing the catalyst from participating in the desired chemical reaction, leading to lower yields and incomplete conversions.

Q2: Which types of reactions and catalysts are most susceptible to poisoning by this compound?

A2: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions, are particularly susceptible to poisoning by nitrogen heterocycles.[3][4] Catalytic hydrogenations using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) can also be inhibited.[5][6] The strong coordination of the naphthyridine nitrogen to the metal center is the primary cause of deactivation in these systems.

Q3: What are the common signs of catalyst poisoning in my reaction?

A3: Common indicators of catalyst poisoning include:

  • Stalled or incomplete reaction: The reaction does not proceed to completion, leaving a significant amount of starting material.

  • Low product yield: The amount of desired product is much lower than expected.

  • Formation of byproducts: Unwanted side reactions may become more prevalent as the desired catalytic pathway is inhibited.

  • Change in reaction mixture appearance: Formation of palladium black (a sign of catalyst decomposition) can sometimes be observed in palladium-catalyzed reactions.[7]

Q4: Can the product of the reaction also act as a catalyst poison?

A4: Yes, in many cases, the hydrogenated or coupled product, which still contains the 1,5-naphthyridine moiety, can also be a potent catalyst poison. Sometimes, the product may bind even more strongly to the catalyst than the starting material, leading to product inhibition.[8]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and mitigating catalyst poisoning when working with this compound.

Problem 1: Low or No Conversion in a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Sonogashira, Suzuki)
Potential Cause Suggested Solution Experimental Protocol Notes
Catalyst Poisoning by the Naphthyridine Nitrogen 1. Increase Catalyst Loading: A higher catalyst concentration can compensate for the portion of the catalyst that is deactivated. Start by doubling the catalyst loading and monitor the reaction progress.[9] 2. Use a More Electron-Rich Ligand: Ligands that are more electron-donating can sometimes increase the stability and reactivity of the catalyst, making it less susceptible to poisoning. Consider ligands like XPhos or SPhos. 3. Add a Sacrificial Acid: An acid, such as acetic acid or a Lewis acid, can protonate the nitrogen atoms of the naphthyridine ring, reducing their ability to coordinate to the catalyst. This should be done cautiously as it can affect other components of the reaction.When increasing catalyst loading, add it in portions to maintain a consistent concentration of active catalyst throughout the reaction. For the addition of an acid, a 1:1 molar ratio of acid to your this compound is a reasonable starting point.
Poor Quality of Reagents or Solvents Ensure all reagents, especially the amine base and solvents in Sonogashira couplings, are dry and of high purity. Impurities can also contribute to catalyst deactivation.[7]Distill amines and dry solvents over appropriate drying agents before use.
Sub-optimal Reaction Conditions Re-evaluate the reaction temperature and time. Sometimes, a higher temperature can help to overcome the activation energy barrier, but be aware that it can also lead to catalyst decomposition.Perform a time-course study to determine the optimal reaction time.
Problem 2: Incomplete Hydrogenation of the Ethynyl Group
Potential Cause Suggested Solution Experimental Protocol Notes
Deactivation of the Heterogeneous Catalyst (e.g., Pd/C) 1. Increase Catalyst Loading: As with cross-coupling reactions, a higher catalyst loading can be effective. 2. Use a More Robust Catalyst: Consider using a different catalyst, such as Platinum on carbon (Pt/C) or Rhodium on carbon (Rh/C), which may have different sensitivities to nitrogen poisoning. 3. Acidic Conditions: Performing the hydrogenation in an acidic solvent like acetic acid can protonate the naphthyridine nitrogens and reduce poisoning.[5]When using acidic conditions, ensure your product is stable under these conditions. Neutralize the reaction mixture carefully during workup.
Insufficient Hydrogen Pressure Ensure the system is properly sealed and that the hydrogen pressure is maintained at the desired level throughout the reaction.Use a balloon of hydrogen for atmospheric pressure reactions or a Parr shaker for higher pressures.

Catalyst Regeneration

In some cases, a poisoned catalyst can be regenerated, particularly heterogeneous catalysts like Pd/C.

Regeneration Method Experimental Protocol
Acid Washing 1. After the reaction, filter the catalyst. 2. Wash the catalyst thoroughly with a suitable solvent (e.g., ethanol, water) to remove any adsorbed organic material. 3. Suspend the catalyst in a dilute acid solution (e.g., 0.1 M HCl or acetic acid) and stir for a period of time (e.g., 1-2 hours). 4. Filter the catalyst and wash with deionized water until the washings are neutral. 5. Dry the catalyst under vacuum.
Oxidative Treatment 1. After washing and drying, place the catalyst in a tube furnace. 2. Heat the catalyst under a flow of air or a mixture of an inert gas and oxygen at a controlled temperature (e.g., 200-300 °C).[10]

Quantitative Data Summary

While specific data for this compound is limited in the literature, the following table provides a general idea of the impact of nitrogen heterocycles on catalyst performance based on analogous systems.

Reaction Type Nitrogen Heterocycle Catalyst Effect of Poisoning Reference
HydrogenationPyridinePlatinumSignificant reduction in hydrogenation rate.
C-H ActivationPyridines, QuinolinesPd(II)Strong coordination leads to catalyst poisoning.[2]
Suzuki Coupling2-Amino-3-bromopyridinePd(CF₃COO)₂High yields achievable with optimized catalyst loading and conditions.[9]

Visualizations

Catalyst_Poisoning_Mechanism Reactant This compound Catalyst Pd(0) Catalyst Reactant->Catalyst Desired Coordination (Ethynyl Group) Reactant->Catalyst Poisoning Coordination (Naphthyridine Nitrogen) Poisoned_Catalyst Poisoned Catalyst (N-Pd Complex) Catalyst->Poisoned_Catalyst Active_Catalyst Active Catalytic Species Catalyst->Active_Catalyst Reaction_Intermediate Reaction Intermediate Active_Catalyst->Reaction_Intermediate Product Desired Product Reaction_Intermediate->Product Product->Active_Catalyst Catalyst Turnover

Caption: Mechanism of catalyst poisoning by this compound.

Troubleshooting_Workflow Start Low Reaction Yield Observed Check_Purity Are Reagents and Solvents High Purity? Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time) Check_Purity->Optimize_Conditions Yes Failure Consider Alternative Synthetic Route Check_Purity->Failure No, Purify First Increase_Catalyst Increase Catalyst Loading Optimize_Conditions->Increase_Catalyst Still Low Yield Success Reaction Successful Optimize_Conditions->Success Yield Improved Change_Ligand Use More Electron-Rich Ligand Increase_Catalyst->Change_Ligand Still Low Yield Increase_Catalyst->Success Yield Improved Add_Acid Add Sacrificial Acid Change_Ligand->Add_Acid Still Low Yield Change_Ligand->Success Yield Improved Add_Acid->Success Yield Improved Add_Acid->Failure No Improvement

Caption: Troubleshooting workflow for reactions involving this compound.

References

Technical Support Center: Scaling Up the Synthesis of 2-Ethynyl-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Ethynyl-1,5-naphthyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental scale-up.

Synthesis Overview

The synthesis of this compound is a multi-step process that can be challenging to scale up. The general synthetic route involves the formation of the 1,5-naphthyridine core, followed by functionalization to introduce the ethynyl group. A common pathway is through the Sonogashira coupling of a halogenated 1,5-naphthyridine with a protected acetylene, followed by deprotection.

Synthesis_Workflow cluster_0 Step 1: Naphthyridine Core Synthesis cluster_1 Step 2: Chlorination cluster_2 Step 3: Sonogashira Coupling cluster_3 Step 4: Deprotection A 3-Aminopyridine C 2-Hydroxy-1,5-naphthyridine A->C Skraup Reaction B Glycerol / Malic Acid B->C D 2-Chloro-1,5-naphthyridine C->D POCl₃ F 2-(Trimethylsilylethynyl)-1,5-naphthyridine D->F Pd/Cu catalyst, Base E Trimethylsilylacetylene E->F G This compound F->G K₂CO₃, MeOH or TBAF

Caption: General synthetic workflow for this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Step 1: Synthesis of 2-Hydroxy-1,5-naphthyridine (1,5-Naphthyridin-2(1H)-one)

Q1: What is a common method for synthesizing the 1,5-naphthyridine core?

A common and established method is the Skraup reaction, which involves heating 3-aminopyridine with glycerol in the presence of an oxidizing agent and a dehydrating agent like sulfuric acid.[1] An alternative approach is the Gould-Jacobs reaction, which utilizes the condensation of 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization.[1]

Q2: My Skraup reaction yield is low upon scale-up. What are the potential causes and solutions?

Low yields in a scaled-up Skraup reaction can be due to several factors:

  • Insufficient mixing: Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture, especially with viscous reagents like glycerol.

  • Poor temperature control: The reaction is typically exothermic. Maintain a steady reaction temperature to avoid side reactions. Overheating can lead to polymerization and charring.

  • Oxidizing agent issues: The choice and amount of oxidizing agent (e.g., m-nitrobenzenesulfonate) are critical. Ensure it is added portion-wise to control the reaction rate.[1]

Troubleshooting Flowchart for Low Yield in Skraup Reaction

Skraup_Troubleshooting Start Low Yield in Skraup Reaction Q1 Is mixing adequate? Start->Q1 Sol1 Improve stirring efficiency (e.g., mechanical stirrer for large scale). Q1->Sol1 No Q2 Is temperature controlled effectively? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Implement better temperature monitoring and control (e.g., oil bath, controlled addition of reagents). Q2->Sol2 No Q3 Is the oxidizing agent addition optimized? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Add oxidizing agent portion-wise to manage exotherm. Q3->Sol3 No A3_No No

Caption: Troubleshooting low yield in the Skraup reaction.
Step 2: Chlorination of 2-Hydroxy-1,5-naphthyridine

Q3: How can I convert 2-hydroxy-1,5-naphthyridine to 2-chloro-1,5-naphthyridine on a large scale?

The most common method is treatment with phosphorus oxychloride (POCl₃), often with heating.[1] For larger scale reactions, a solvent-free approach using equimolar amounts of POCl₃ and a base like pyridine in a sealed reactor can be efficient and more environmentally friendly.[2][3]

Q4: The chlorination reaction with POCl₃ is sluggish and gives a poor yield. What can I do?

  • Purity of starting material: Ensure the 2-hydroxy-1,5-naphthyridine is dry and free of impurities, as water will react with POCl₃.

  • Reaction temperature and time: The reaction typically requires heating. If the reaction is slow, a moderate increase in temperature or prolonged reaction time might be necessary. Monitor the reaction by TLC or LC-MS.

  • Excess POCl₃: While equimolar amounts can be used, on a lab scale, using a slight excess of POCl₃ can help drive the reaction to completion. However, for scale-up, minimizing excess POCl₃ is crucial for safety and waste reduction.[2]

Q5: How should I handle the work-up of a large-scale reaction involving POCl₃?

Quenching excess POCl₃ is highly exothermic and must be done with extreme caution. Slowly and carefully add the reaction mixture to crushed ice or a cold, stirred aqueous solution of a base like sodium carbonate or sodium bicarbonate. Ensure adequate cooling and ventilation.

Step 3: Sonogashira Coupling

Q6: What are the recommended catalysts and conditions for the Sonogashira coupling of 2-chloro-1,5-naphthyridine?

A typical Sonogashira coupling involves a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) co-catalyst like CuI, and an amine base such as triethylamine (TEA) or diisopropylamine (DIPA) in a suitable solvent like THF or DMF.[4] To avoid handling gaseous acetylene, a protected alkyne like trimethylsilylacetylene (TMS-acetylene) is commonly used.

Q7: I am observing significant amounts of homocoupling (Glaser coupling) of my alkyne. How can I minimize this side reaction?

Homocoupling is often promoted by the presence of oxygen.[4]

  • Degassing: Thoroughly degas all solvents and reagents before use by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

  • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction.

  • Copper-free conditions: In some cases, copper-free Sonogashira conditions can be employed to eliminate Glaser coupling, although this may require different ligands and reaction conditions.[4]

Q8: The Sonogashira reaction is not going to completion, even after extended reaction times. What could be the problem?

  • Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or oxidation. Ensure high-purity reagents and a stringent inert atmosphere. If catalyst deactivation is suspected, adding a fresh portion of the catalyst may help.

  • Insufficient Base: The amine base is crucial for the catalytic cycle. Ensure an adequate amount of a suitable, dry base is used.

  • Low Temperature: While some Sonogashira couplings proceed at room temperature, reactions involving less reactive chlorides may require heating.[5]

Troubleshooting Incomplete Sonogashira Coupling

Sonogashira_Troubleshooting Start Incomplete Sonogashira Reaction Q1 Is the catalyst active? Start->Q1 Sol1 Use fresh, high-purity catalyst. Maintain a strict inert atmosphere. Q1->Sol1 No Q2 Is the base sufficient and dry? Q1->Q2 Yes Sol2 Use a sufficient amount of dry amine base. Q2->Sol2 No Q3 Is the temperature optimal? Q2->Q3 Yes Sol3 Gradually increase the reaction temperature. Q3->Sol3 No

Caption: Troubleshooting an incomplete Sonogashira coupling reaction.
Step 4: Deprotection of the Trimethylsilyl (TMS) Group

Q9: What is a reliable method for deprotecting the TMS group to yield the terminal alkyne?

A common and effective method is to treat the TMS-protected alkyne with a mild base such as potassium carbonate (K₂CO₃) in methanol (MeOH).[6] Another option is to use a fluoride source like tetrabutylammonium fluoride (TBAF) in a solvent like THF.

Q10: The deprotection with K₂CO₃/MeOH is giving low yields. What could be the issue?

  • Reaction Time: While the deprotection is often rapid, prolonged reaction times can sometimes lead to degradation of the product, especially if the molecule has other sensitive functional groups.[6] Monitor the reaction closely by TLC.

  • Work-up: During the aqueous work-up, the product might be sensitive to pH changes. Ensure a neutral work-up.

  • Purification: The product, being a terminal alkyne, can be somewhat unstable. Avoid prolonged exposure to silica gel during chromatography if possible, as this can sometimes cause decomposition.[7]

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-1,5-naphthyridine (Skraup Reaction)
  • To a mixture of 3-aminopyridine and glycerol, add an oxidizing agent such as sodium m-nitrobenzenesulfonate.[1]

  • Carefully add concentrated sulfuric acid portion-wise while maintaining vigorous stirring and cooling to control the temperature.

  • Heat the reaction mixture at a controlled temperature (e.g., 130-150 °C) for several hours until the reaction is complete (monitor by TLC).

  • Cool the mixture and carefully pour it onto ice.

  • Neutralize with a base (e.g., concentrated ammonium hydroxide) to precipitate the product.

  • Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water).

Protocol 2: Synthesis of 2-Chloro-1,5-naphthyridine
  • To 2-hydroxy-1,5-naphthyridine, add phosphorus oxychloride (POCl₃).[1]

  • Heat the mixture to reflux (around 100-110 °C) for 1-2 hours.[8]

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the mixture onto crushed ice with stirring.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates.

  • Filter the solid, wash thoroughly with water, and dry. The product can be further purified by recrystallization or column chromatography.

Protocol 3: Synthesis of 2-(Trimethylsilylethynyl)-1,5-naphthyridine (Sonogashira Coupling)
  • To a solution of 2-chloro-1,5-naphthyridine in a degassed solvent (e.g., THF or DMF), add triethylamine.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, ~2-5 mol%) and copper(I) iodide (CuI, ~1-2 mol%).

  • Add trimethylsilylacetylene (typically 1.1-1.5 equivalents).

  • Heat the reaction mixture under an inert atmosphere (e.g., at 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture, filter off any solids, and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Synthesis of this compound (Deprotection)
  • Dissolve 2-(trimethylsilylethynyl)-1,5-naphthyridine in methanol.

  • Add a catalytic amount of anhydrous potassium carbonate (e.g., 0.1-0.2 equivalents).[6]

  • Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Once the deprotection is complete, remove the methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane), wash with water and brine, and dry over anhydrous sodium sulfate.

  • After filtration and concentration, the product can be purified by column chromatography or recrystallization.

Quantitative Data Summary

StepReactantsReagents/CatalystsSolventTemperature (°C)Time (h)Yield (%)Reference
1. Core Synthesis 3-Aminopyridine, GlycerolH₂SO₄, Oxidant-130-1503-545-50[1]
2. Chlorination 2-Hydroxy-1,5-naphthyridinePOCl₃-100-1101-2~78[1][8]
3. Sonogashira Coupling 2-Chloro-1,5-naphthyridine, TMS-acetylenePd(PPh₃)₄, CuI, TEATHF/DMF60-804-12VariesGeneral
4. Deprotection 2-(TMS-ethynyl)-1,5-naphthyridineK₂CO₃MethanolRoom Temp.1-2~82[6]

Note: Yields are indicative and can vary significantly based on reaction scale and specific conditions. Optimization is recommended for each step during scale-up.

References

Technical Support Center: Characterization of Impurities in 2-Ethynyl-1,5-naphthyridine Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-ethynyl-1,5-naphthyridine.

Disclaimer

The following information, including potential impurities, experimental protocols, and quantitative data, is provided as a representative guide. Specific impurities and analytical results will be dependent on the unique synthetic route and storage conditions of your this compound sample.

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in this compound samples?

A1: Potential impurities can originate from starting materials, intermediates, byproducts of the synthesis, or degradation. Common classes of impurities to consider include:

  • Residual Starting Materials: Such as 2-chloro-1,5-naphthyridine or other precursors used in the ethynylation reaction.

  • Reaction Intermediates: Incomplete reaction can lead to the presence of intermediates.

  • Byproducts: Side reactions can generate structurally related compounds, for instance, through dimerization or hydration of the ethynyl group.

  • Degradation Products: The ethynyl group can be susceptible to oxidation or hydration over time, leading to the formation of corresponding aldehydes, ketones, or carboxylic acids.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., DMF, THF, acetonitrile) may be present in the final product.

Q2: I am seeing an unexpected peak in my HPLC chromatogram. How do I identify it?

A2: Identifying an unknown peak requires a systematic approach.

  • Mass Spectrometry (LC-MS): The most direct method is to determine the mass-to-charge ratio (m/z) of the unknown peak using LC-MS. This will provide the molecular weight of the impurity.

  • High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition, HRMS is invaluable.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide structural clues about the impurity.

  • NMR Spectroscopy: If the impurity can be isolated (e.g., by preparative HPLC), 1D and 2D NMR spectroscopy can fully elucidate its structure.

  • Forced Degradation Studies: Subjecting a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light) can help to intentionally generate degradation products and see if any match the retention time of your unknown peak.

Q3: My HPLC peaks for this compound and an impurity are co-eluting. What can I do to improve the resolution?

A3: To improve peak resolution in HPLC, you can modify several parameters:

  • Mobile Phase Composition: Adjust the ratio of your organic solvent to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve separation.

  • Mobile Phase pH: If your impurities have acidic or basic functionalities, adjusting the pH of the aqueous mobile phase can change their retention behavior.

  • Column Chemistry: Switching to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or a polar-embedded phase) can alter selectivity.

  • Temperature: Lowering the column temperature can sometimes improve resolution, although it will also increase retention times and backpressure.

  • Flow Rate: Decreasing the flow rate can increase the efficiency of the separation.

Q4: Can I use GC-MS to analyze impurities in this compound?

A4: GC-MS is suitable for volatile and thermally stable compounds. This compound may be amenable to GC-MS analysis. However, potential issues to consider are:

  • Thermal Degradation: The high temperatures of the GC inlet and column could potentially cause degradation of the analyte or impurities. A thorough evaluation of thermal stability is recommended.

  • Derivatization: For non-volatile or highly polar impurities, derivatization might be necessary to make them suitable for GC-MS analysis.

Troubleshooting Guides

Troubleshooting Poor Peak Shape in HPLC
Symptom Potential Cause Suggested Solution
Peak Tailing Secondary interactions with the stationary phase; Column overload; Dead volume in the system.Use a mobile phase additive (e.g., a small amount of trifluoroacetic acid for basic analytes); Inject a smaller sample volume; Check and tighten all fittings.
Peak Fronting Column overload; Poor sample solubility in the mobile phase.Dilute the sample; Ensure the sample is fully dissolved in the initial mobile phase.
Split Peaks Clogged frit or void in the column; Sample solvent incompatible with the mobile phase.Reverse flush the column (if recommended by the manufacturer) or replace it; Dissolve the sample in the mobile phase.
Troubleshooting Inconsistent NMR Results
Symptom Potential Cause Suggested Solution
Broad Peaks Presence of paramagnetic impurities; Sample aggregation; Chemical exchange.Pass the sample through a small plug of silica or celite; Use a different solvent or adjust the concentration; Acquire the spectrum at a different temperature.
Poor Signal-to-Noise Low sample concentration; Insufficient number of scans.Increase the sample concentration if possible; Increase the number of scans.
Inaccurate Integration Phasing errors; Baseline distortion; Overlapping peaks.Carefully phase the spectrum and correct the baseline; Use deconvolution software for overlapping peaks.

Experimental Protocols

HPLC-UV Method for Impurity Profiling
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • UV Detection: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the this compound sample in 1 mL of 50:50 acetonitrile:water.

GC-MS Method for Volatile Impurities
  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-450 amu

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of dichloromethane.

NMR Spectroscopy for Structural Elucidation
  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆)

  • Concentration: 5-10 mg/mL

  • Experiments:

    • 1D: ¹H NMR, ¹³C NMR

    • 2D: COSY (for ¹H-¹H correlations), HSQC (for direct ¹H-¹³C correlations), HMBC (for long-range ¹H-¹³C correlations), NOESY (for spatial proximity of protons).[1][2]

  • Data Processing: Process the spectra using appropriate software to perform phasing, baseline correction, and integration.

Quantitative Data Summary

Table 1: Hypothetical HPLC-UV Data for this compound and Potential Impurities

Compound Retention Time (min) Relative Retention Time (RRT) UV λmax (nm)
2-Chloro-1,5-naphthyridine12.50.83248
This compound 15.0 1.00 254
2-Acetyl-1,5-naphthyridine13.80.92260
1,5-Naphthyridine-2-carbaldehyde11.20.75258

Table 2: Hypothetical GC-MS Data for this compound and a Volatile Impurity

Compound Retention Time (min) Molecular Ion (m/z) Key Fragment Ions (m/z)
This compound 12.8 154 127, 101
Residual Pyridine3.57952

Table 3: Hypothetical ¹H NMR Chemical Shifts (in CDCl₃) for Key Protons

Compound H-3 (ppm) H-4 (ppm) H-6 (ppm) Ethynyl-H (ppm)
This compound 7.65 (d) 8.20 (d) 9.05 (dd) 3.20 (s)
2-Chloro-1,5-naphthyridine7.50 (d)8.15 (d)9.00 (dd)-

Visualizations

experimental_workflow cluster_sample Sample Analysis cluster_results Data Evaluation cluster_action Action Sample This compound Sample HPLC_UV HPLC-UV Analysis Sample->HPLC_UV GC_MS GC-MS Analysis Sample->GC_MS NMR NMR Spectroscopy Sample->NMR Purity_Check Purity > 99.5%? HPLC_UV->Purity_Check GC_MS->Purity_Check Characterize Characterize Impurity NMR->Characterize Known_Impurity Known Impurity? Purity_Check->Known_Impurity No Release Release Batch Purity_Check->Release Yes Identify_Unknown Identify Unknown Known_Impurity->Identify_Unknown No Repurify Repurify Batch Known_Impurity->Repurify Yes Identify_Unknown->Characterize Characterize->Repurify

Caption: Workflow for Impurity Analysis.

troubleshooting_workflow Start Unexpected Peak in HPLC Check_Blank Inject a Blank Run Start->Check_Blank Peak_in_Blank Peak Present in Blank? Check_Blank->Peak_in_Blank System_Contamination System Contamination (Clean System) Peak_in_Blank->System_Contamination Yes Real_Impurity Potential Impurity Peak_in_Blank->Real_Impurity No LC_MS_Analysis Perform LC-MS Analysis Real_Impurity->LC_MS_Analysis Get_Mass Obtain Molecular Weight LC_MS_Analysis->Get_Mass Database_Search Search Database for Mass Get_Mass->Database_Search Match_Found Match Found? Database_Search->Match_Found Tentative_ID Tentative Identification Match_Found->Tentative_ID Yes Isolate_Characterize Isolate and Characterize (Prep-HPLC, NMR) Match_Found->Isolate_Characterize No

Caption: Troubleshooting Unknown HPLC Peaks.

References

Enhancing the quantum yield of 2-Ethynyl-1,5-naphthyridine-based fluorophores

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-ethynyl-1,5-naphthyridine-based fluorophores. Our goal is to help you enhance the quantum yield of your fluorophores and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative exhibits low fluorescence quantum yield. What are the potential causes and how can I improve it?

A1: Low quantum yield in this compound fluorophores can stem from several factors. Here's a systematic approach to troubleshooting:

  • Solvent Effects: The polarity of the solvent can significantly influence the quantum yield.[1] Many fluorophores are sensitive to their environment, and what works for one derivative may not be optimal for another. We recommend testing a range of solvents with varying polarities, from nonpolar (e.g., toluene) to polar aprotic (e.g., DMSO) and polar protic (e.g., ethanol).

  • Aggregation-Caused Quenching (ACQ): At high concentrations, fluorophores can aggregate, leading to self-quenching and a decrease in fluorescence. Try diluting your sample to see if the quantum yield improves.

  • Presence of Quenchers: Impurities in your sample or solvent, such as heavy atoms or oxygen, can act as quenchers. Ensure you are using high-purity solvents and consider degassing your solutions.

  • Structural Effects: The electronic properties of substituents on the naphthyridine core or the ethynyl-aryl moiety play a crucial role. Electron-donating groups tend to increase the electron density of the π-system and can enhance fluorescence, while electron-withdrawing groups can sometimes lead to quenching through processes like photoinduced electron transfer (PeT).[2] Consider modifying the substituents to tune the electronic properties.

  • Intersystem Crossing: This non-radiative process, where the excited singlet state converts to a triplet state, can reduce fluorescence. The rate of intersystem crossing can be influenced by the presence of heavy atoms or specific structural motifs.

Q2: I am synthesizing a new this compound derivative and want to maximize its quantum yield. What design strategies should I consider?

A2: To design a this compound fluorophore with a high quantum yield, consider the following strategies:

  • Introduce Electron-Donating Groups: Attaching electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) to the aromatic ring attached to the ethynyl group can increase the fluorescence quantum yield.

  • Inhibit Twisted Intramolecular Charge Transfer (TICT): TICT is a non-radiative decay pathway that can quench fluorescence, especially in polar solvents.[3][4] To inhibit TICT, you can:

    • Introduce bulky groups that create steric hindrance and prevent the molecule from adopting a twisted conformation in the excited state.

    • Incorporate structural elements that rigidify the molecule.

  • Extend π-Conjugation: Extending the π-conjugated system by adding more aromatic rings can shift the emission to longer wavelengths and may also influence the quantum yield. However, this needs to be balanced, as overly large and flexible systems can have more non-radiative decay pathways.

Q3: How does the substitution pattern on the 1,5-naphthyridine ring affect the quantum yield?

A3: The substitution pattern on the 1,5-naphthyridine ring itself can have a significant impact on the photophysical properties. While the ethynyl substituent at the 2-position is the primary focus, modifications at other positions can fine-tune the quantum yield. For instance, introducing electron-donating or electron-withdrawing groups at other positions can alter the HOMO and LUMO energy levels, thereby affecting the emission wavelength and quantum yield.

Troubleshooting Guides

Issue 1: Low or No Fluorescence Observed After Synthesis
Possible Cause Troubleshooting Step
Incorrect Chemical Structure Verify the structure of your synthesized compound using NMR and mass spectrometry.
Presence of Quenching Impurities Purify your compound thoroughly using techniques like column chromatography or recrystallization.
Degradation of the Fluorophore Check the stability of your compound under the experimental conditions (e.g., exposure to light, air, or certain solvents).
Inappropriate Excitation Wavelength Record the full absorption spectrum to ensure you are exciting at the absorption maximum.
Issue 2: Inconsistent Quantum Yield Measurements
Possible Cause Troubleshooting Step
Inner Filter Effects Ensure the absorbance of your sample and standard is low, typically below 0.1 at the excitation wavelength, to avoid reabsorption of emitted light.
Mismatched Solvent for Standard and Sample Use the same solvent for both the standard and the sample to minimize errors due to differences in refractive index.
Instrumental Artifacts Ensure your fluorometer is properly calibrated and that the emission spectra are corrected for the instrument's wavelength-dependent response.
Standard Degradation Use a fresh, high-quality fluorescence standard for your measurements.

Quantitative Data

The following table summarizes the expected trends in the photophysical properties of this compound derivatives based on the electronic nature of the substituent on the phenylacetylene moiety. The values are illustrative and will vary depending on the specific molecular structure and solvent.

Substituent (at para-position of phenyl)Electron-Donating/Withdrawing NatureExpected λabs (nm)Expected λem (nm)Expected Quantum Yield (Φf) Trend
-N(CH₃)₂Strong Electron-Donating~380-420~480-550High
-OCH₃Moderate Electron-Donating~360-400~460-520Moderate to High
-HNeutral~350-380~440-490Moderate
-CF₃Moderate Electron-Withdrawing~340-370~430-480Low to Moderate
-NO₂Strong Electron-Withdrawing~330-360~420-470Low

Experimental Protocols

Protocol 1: Synthesis of a this compound Derivative via Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of a 2-halo-1,5-naphthyridine with a terminal alkyne.

Materials:

  • 2-Bromo-1,5-naphthyridine

  • Substituted phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-1,5-naphthyridine (1 equivalent), the substituted phenylacetylene (1.2 equivalents), Pd(PPh₃)₂Cl₂ (0.05 equivalents), and CuI (0.1 equivalents).

  • Add the anhydrous, degassed solvent and triethylamine.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Measurement of Relative Fluorescence Quantum Yield

This protocol outlines the steps for measuring the relative fluorescence quantum yield using a known standard.

Materials:

  • This compound derivative (sample)

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄)

  • Spectroscopic grade solvent

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength.

  • Measure the absorption spectra of all solutions using the UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of all solutions using the fluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.

  • Integrate the area under the emission spectra for both the sample and the standard solutions.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculate the quantum yield of the sample (Φs) using the following equation:

    Φs = Φr * (ms / mr) * (ns² / nr²)

    where:

    • Φr is the quantum yield of the reference standard.

    • ms and mr are the slopes of the linear fits for the sample and the reference, respectively.

    • ns and nr are the refractive indices of the sample and reference solutions (if the same solvent is used, this term is 1).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Photophysical Analysis start Start: 2-Halo-1,5-naphthyridine sonogashira Sonogashira Coupling start->sonogashira purification Purification sonogashira->purification characterization Characterization purification->characterization absorption UV-Vis Absorption characterization->absorption Purified Fluorophore emission Fluorescence Emission absorption->emission qy_measurement Quantum Yield Measurement emission->qy_measurement

Caption: Experimental workflow for synthesis and photophysical analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Quantum Yield Observed solvent Solvent Effects start->solvent concentration Aggregation start->concentration impurities Quenchers start->impurities structure Structural Effects start->structure test_solvents Vary Solvent Polarity solvent->test_solvents dilute Dilute Sample concentration->dilute purify Purify/Degas impurities->purify modify Modify Structure structure->modify

Caption: Troubleshooting logic for low quantum yield.

References

Overcoming poor reactivity of 2-Ethynyl-1,5-naphthyridine in bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering challenges with the reactivity of 2-ethynyl-1,5-naphthyridine in bioconjugation experiments, primarily focusing on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be poorly reactive in CuAAC reactions?

A1: Not necessarily. The 1,5-naphthyridine core is electron-withdrawing, which generally increases the acidity of the terminal alkyne proton. This can facilitate the formation of the copper-acetylide intermediate, a key step in the CuAAC reaction mechanism.[1] Therefore, any observed poor reactivity is likely due to experimental conditions rather than the inherent electronic properties of the alkyne itself.

Q2: What are the most common reasons for low bioconjugation yields with this compound?

A2: The most common culprits for low yields are:

  • Poor solubility of this compound in aqueous bioconjugation buffers.

  • Copper catalyst inhibition by the nitrogen atoms of the naphthyridine ring.

  • Suboptimal catalyst-to-ligand ratio , leading to catalyst deactivation.

  • Oxidation of the Cu(I) catalyst to the inactive Cu(II) state.

  • Degradation of the biomolecule under the reaction conditions.

Q3: Can the nitrogen atoms on the 1,5-naphthyridine ring interfere with the copper catalyst?

A3: Yes, this is a significant possibility. As a nitrogen-containing heterocycle, 1,5-naphthyridine can act as a ligand and coordinate with the copper(I) catalyst. This can lead to the formation of catalytically inactive complexes, effectively sequestering the copper and halting the reaction. Using a strong copper-coordinating ligand in your reaction setup is crucial to mitigate this effect.

Q4: Are there alternatives to the CuAAC reaction for bioconjugation of this compound?

A4: If you consistently face issues with CuAAC, you might consider strain-promoted azide-alkyne cycloaddition (SPAAC). This would require modifying your experimental design to use a strained cyclooctyne derivative instead of an azide on your biomolecule. SPAAC is a copper-free click chemistry method, which eliminates any issues related to catalyst toxicity or inhibition.[2][3][4]

Troubleshooting Guide

Issue 1: Low or No Product Formation

This is the most common issue and can be caused by several factors. Follow this troubleshooting workflow:

Troubleshooting_Workflow cluster_solubility Solubility Solutions cluster_catalyst Catalyst Solutions cluster_conditions Condition Solutions start Start: Low/No Product solubility Check Solubility of This compound start->solubility catalyst Optimize Catalyst System solubility->catalyst Solubility Confirmed sol1 Add co-solvent (e.g., DMSO, DMF) up to 10-20% v/v solubility->sol1 sol2 Prepare a concentrated stock of the alkyne in organic solvent solubility->sol2 conditions Adjust Reaction Conditions catalyst->conditions Catalyst Optimized cat1 Increase ligand:copper ratio (e.g., 5:1) catalyst->cat1 cat2 Switch to a more robust ligand (e.g., THPTA, TBTA) catalyst->cat2 cat3 Use a fresh solution of reducing agent (e.g., sodium ascorbate) catalyst->cat3 biomolecule Assess Biomolecule Integrity conditions->biomolecule Conditions Adjusted con1 Increase reaction time conditions->con1 con2 Slightly increase temperature (e.g., to 37°C) if biomolecule is stable conditions->con2 con3 Degas all solutions thoroughly conditions->con3 success Successful Conjugation biomolecule->success Integrity Confirmed

Caption: Troubleshooting workflow for low product yield.

Detailed Steps:

  • Verify Solubility:

    • Problem: this compound, being a planar aromatic heterocycle, may have poor solubility in purely aqueous buffers. If the alkyne is not fully dissolved, the reaction will be slow or fail.

    • Solution:

      • Visually inspect your reaction mixture for any precipitate.

      • Add a water-miscible organic co-solvent like DMSO or DMF. Start with 5% (v/v) and increase up to 20% if your biomolecule can tolerate it.

      • Prepare a concentrated stock solution of the this compound in an organic solvent and add it to the reaction mixture last, ensuring rapid mixing.

  • Optimize the Catalyst System:

    • Problem: The nitrogen atoms of the naphthyridine ring can chelate the copper(I) ion, leading to catalyst inhibition.

    • Solution:

      • Increase Ligand Concentration: Use a higher ligand-to-copper ratio (e.g., 5:1). The excess ligand will outcompete the naphthyridine for copper coordination, keeping the catalyst active.

      • Choose an Appropriate Ligand: Water-soluble ligands are essential for bioconjugation. THPTA is often a better choice than TBTA due to its higher solubility and ability to protect biomolecules from oxidation.[2]

      • Ensure a Reducing Environment: Cu(I) is easily oxidized to inactive Cu(II). Always use a fresh solution of a reducing agent like sodium ascorbate, and use it in excess (e.g., 5-10 equivalents relative to copper). Degas all buffers and solutions to remove dissolved oxygen.

Issue 2: Side Product Formation
  • Problem: You observe the formation of a homodimer of this compound (Glaser coupling) or other unexpected products. This is often a sign of Cu(II) presence.[5]

  • Solution:

    • Increase the concentration of the reducing agent (sodium ascorbate).

    • Ensure your reaction is performed under an inert atmosphere (nitrogen or argon) if possible.

    • Add the copper catalyst to the reaction mixture after the other components have been mixed to minimize its exposure to potential oxidants.

Data Presentation: Impact of Reaction Parameters

The following tables summarize hypothetical quantitative data to illustrate the effect of various parameters on the final product yield in a typical bioconjugation reaction between an azide-functionalized protein and this compound.

Table 1: Effect of Co-solvent (DMSO) on Product Yield

DMSO Concentration (% v/v)Product Yield (%)Observations
05Precipitate observed
545Solution slightly hazy
1085Clear solution
2082Clear solution

Table 2: Effect of Ligand and Ligand:Copper Ratio on Product Yield

LigandLigand:Cu RatioProduct Yield (%)
None0:1< 2
THPTA1:130
THPTA5:190
TBTA5:175 (slight precipitate)

Experimental Protocols

Protocol 1: General CuAAC Bioconjugation

This protocol provides a starting point for the conjugation of an azide-labeled protein with this compound.

Materials:

  • Azide-functionalized protein in phosphate-buffered saline (PBS), pH 7.4.

  • This compound.

  • DMSO (or other suitable organic co-solvent).

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water).

  • THPTA ligand stock solution (e.g., 250 mM in water).

  • Sodium ascorbate stock solution (e.g., 500 mM in water, prepared fresh).

Procedure:

  • In a microcentrifuge tube, add the azide-functionalized protein to a final concentration of 100 µM in PBS.

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Add the this compound stock solution to the protein solution to a final concentration of 1 mM (10 equivalents). Ensure the final DMSO concentration is between 10-20%. Mix gently.

  • Prepare the catalyst premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution to achieve a 1:5 molar ratio.

  • Add the catalyst premix to the reaction mixture to a final copper concentration of 250 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM (10 equivalents relative to copper).

  • Incubate the reaction at room temperature or 37°C for 1-4 hours.

  • Purify the conjugate using standard methods such as size-exclusion chromatography or dialysis.

Visualizations

CuAAC Catalytic Cycle

CuAAC_Cycle cu1_alkyne Cu(I) + R-C≡CH acetylide Cu(I)-Acetylide Complex cu1_alkyne->acetylide Deprotonation cycloadd Azide Coordination & Cycloaddition acetylide->cycloadd azide R'-N₃ azide->cycloadd cu_triazolide Copper Triazolide Intermediate cycloadd->cu_triazolide product 1,4-Disubstituted Triazole cu_triazolide->product Product Release protonolysis Protonolysis product->cu1_alkyne Regenerates Cu(I) Catalyst

Caption: Simplified catalytic cycle for the CuAAC reaction.

References

Refinement of protocols for using 2-Ethynyl-1,5-naphthyridine in cellular imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Ethynyl-1,5-naphthyridine. This resource provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully applying this versatile chemical probe in their cellular imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in cellular imaging?

A1: this compound is a chemical probe containing a terminal alkyne group. This alkyne serves as a "handle" for bioorthogonal chemistry, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry"[1][2][3]. In a typical workflow, the this compound molecule is first introduced into a biological system where it can be incorporated into a target of interest (e.g., through metabolic labeling or conjugation to a targeting moiety). Subsequently, an azide-modified fluorescent dye is added, which "clicks" onto the alkyne group of the this compound, allowing for visualization of the target molecule via fluorescence microscopy.

Q2: What are the advantages of using this compound and click chemistry for cellular imaging?

A2: The primary advantages of this system include:

  • High Specificity: The azide and alkyne groups are bioorthogonal, meaning they do not react with other functional groups found in biological systems, leading to very specific labeling[3].

  • High Efficiency: The CuAAC reaction is highly efficient and proceeds rapidly under biocompatible conditions (aqueous environment, neutral pH, room temperature)[1].

  • Versatility: A wide variety of azide-modified fluorophores are commercially available, allowing for flexibility in choosing the desired emission wavelength for multicolor imaging experiments.

  • Small Size: The small size of the ethynyl and azide groups is less likely to perturb the biological system or the function of the labeled molecule compared to larger tags like fluorescent proteins.

Q3: Can I use this compound for live-cell imaging?

A3: Yes, live-cell imaging is possible, but it requires careful optimization to minimize the cytotoxicity of the copper catalyst[4]. Using copper-chelating ligands can help reduce the required copper concentration and protect cells[4]. For sensitive applications or long-term imaging, strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry method, may be a more suitable alternative if a cyclooctyne-modified version of the probe is available[2].

Q4: What is the role of the copper catalyst and the reducing agent in the click reaction?

A4: The active catalyst for the CuAAC reaction is Copper(I) (Cu(I)). However, Cu(I) is unstable in aqueous solutions and readily oxidizes to Copper(II) (Cu(II)). Therefore, the reaction is typically set up using a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate, which reduces Cu(II) to the active Cu(I) state in situ[1].

Troubleshooting Guide

Problem Possible Cause Solution
No or Weak Fluorescent Signal 1. Inefficient click reaction.• Ensure fresh solutions of sodium ascorbate and copper sulfate. • Increase the concentration of the azide-fluorophore. • Increase the incubation time for the click reaction. • Optimize the pH of the reaction buffer to be between 7 and 8.
2. Insufficient incorporation of this compound.• Increase the concentration of the this compound probe during the labeling step. • Increase the incubation time with the probe.
3. Degradation of the azide-fluorophore.• Protect the azide-fluorophore from light. • Prepare fresh solutions of the azide-fluorophore for each experiment.
High Background Fluorescence 1. Non-specific binding of the azide-fluorophore.• Increase the number of wash steps after the click reaction. • Add a mild detergent, such as Tween-20, to the wash buffer. • Decrease the concentration of the azide-fluorophore.
2. Autofluorescence of the cells or tissue.• Use a fluorophore with a longer emission wavelength (red or near-infrared). • Use a spectral unmixing tool if available on your microscope. • Include an "unlabeled" control to assess the level of autofluorescence.
3. Residual copper catalyst.• Thoroughly wash the cells after the click reaction to remove all traces of copper.
Cell Death or Changes in Morphology 1. Copper cytotoxicity.• Decrease the concentration of copper sulfate. • Use a copper-chelating ligand, such as TBTA or BTTES, to reduce copper toxicity[4]. • Reduce the incubation time for the click reaction. • For live-cell imaging, allow cells to recover in fresh media after the click reaction.
2. Cytotoxicity of this compound.• Perform a dose-response experiment to determine the optimal, non-toxic concentration of the probe.
3. Harsh fixation or permeabilization methods.• Optimize the concentration and incubation time for the fixative (e.g., paraformaldehyde). • Use a milder permeabilization agent (e.g., digitonin instead of Triton X-100).

Experimental Protocols

Recommended Reagent Concentrations for Optimization

The optimal concentrations and incubation times should be determined empirically for each cell type and experimental setup. The following table provides recommended starting ranges.

ReagentRecommended Starting ConcentrationRecommended Incubation Time
This compound 10 - 100 µM1 - 24 hours
Copper(II) Sulfate (CuSO₄) 50 - 200 µM30 - 60 minutes
Copper-chelating Ligand (e.g., TBTA) 250 - 1000 µM30 - 60 minutes
Sodium Ascorbate 1 - 5 mM30 - 60 minutes
Azide-Fluorophore 1 - 10 µM30 - 60 minutes
Protocol 1: Labeling, Fixation, and Imaging of Adherent Cells

This protocol is suitable for endpoint assays where cells are fixed after labeling.

Materials:

  • Cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click reaction buffer (e.g., PBS, pH 7.4)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper-chelating ligand (e.g., TBTA) stock solution (e.g., 50 mM in DMSO)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, prepare fresh)

  • Azide-fluorophore stock solution (e.g., 1 mM in DMSO)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Culture: Plate cells on coverslips in a multi-well plate and grow to the desired confluency.

  • Probe Incubation: Add this compound to the cell culture medium to the desired final concentration. Incubate for the desired length of time (e.g., 4-24 hours) under normal cell culture conditions.

  • Washing: Gently wash the cells three times with PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Click Reaction: a. Prepare the click reaction cocktail immediately before use. For a 1 mL reaction, add the reagents in the following order to the click reaction buffer:

    • Azide-fluorophore (e.g., 5 µL of 1 mM stock for 5 µM final)
    • Copper(II) sulfate (e.g., 5 µL of 20 mM stock for 100 µM final)
    • Copper-chelating ligand (e.g., 10 µL of 50 mM stock for 500 µM final) b. Add sodium ascorbate (e.g., 50 µL of 100 mM stock for 5 mM final) to the cocktail and mix gently. c. Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Nuclear Staining (Optional): Stain the nuclei with DAPI for 5 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips on microscope slides using an appropriate mounting medium.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Protocol 2: Live-Cell Imaging

This protocol is for imaging live cells and requires careful attention to minimizing copper-induced cytotoxicity.

Materials:

  • Cell culture medium (phenol red-free medium is recommended for imaging)

  • This compound stock solution

  • Live-cell imaging buffer (e.g., HBSS or phenol red-free medium)

  • Biocompatible click reaction components (lower concentrations of copper and a protective ligand are crucial)

Procedure:

  • Cell Culture and Probe Incubation: Follow steps 1 and 2 from Protocol 1.

  • Washing: Gently wash the cells three times with pre-warmed live-cell imaging buffer.

  • Live-Cell Click Reaction: a. Prepare a biocompatible click reaction cocktail in live-cell imaging buffer. Use the lowest effective concentrations of copper and ligand (e.g., 25-50 µM CuSO₄ and 125-250 µM BTTES). b. Add the cocktail to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three to five times with pre-warmed live-cell imaging buffer to remove all traces of the reaction components.

  • Imaging: Image the live cells immediately on a microscope equipped with an environmental chamber to maintain temperature and CO₂ levels.

Visualizations

Experimental_Workflow_Fixed_Cell_Imaging cluster_cell_prep Cell Preparation cluster_processing Cell Processing cluster_labeling Fluorescent Labeling cluster_imaging Imaging start Plate Cells on Coverslips incubation Incubate with This compound start->incubation wash1 Wash (PBS) incubation->wash1 fix Fix (e.g., 4% PFA) wash1->fix wash2 Wash (PBS) fix->wash2 perm Permeabilize (e.g., 0.1% Triton X-100) wash2->perm wash3 Wash (PBS) perm->wash3 click Click Reaction with Azide-Fluorophore wash3->click wash4 Wash (PBS) click->wash4 counterstain Counterstain (e.g., DAPI) wash4->counterstain wash5 Wash (PBS) counterstain->wash5 mount Mount Coverslip wash5->mount image Fluorescence Microscopy mount->image

Caption: Workflow for fixed-cell imaging using this compound.

Troubleshooting_Workflow cluster_problems start Start Imaging problem Problem with Signal? start->problem no_signal No / Weak Signal problem->no_signal Yes problem->no_signal Weak/None high_bg High Background problem->high_bg High BG cell_death Cell Death / Morphology Change problem->cell_death Cytotoxicity good_signal Good Signal problem->good_signal No solution_no_signal Check Reagent Freshness Increase Incubation Times Increase Reagent Concentrations no_signal->solution_no_signal solution_high_bg Increase Wash Steps Decrease Fluorophore Concentration Check for Autofluorescence high_bg->solution_high_bg solution_cell_death Decrease Copper Concentration Use Protective Ligand Optimize Fixation/Permeabilization cell_death->solution_cell_death end End good_signal->end

Caption: Troubleshooting decision tree for common imaging issues.

References

Validation & Comparative

2-Ethynyl-1,5-naphthyridine vs. other ethynyl-heterocycles in click chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of 2-ethynyl-1,5-naphthyridine and other ethynyl-heterocycles reveals its potential for accelerated reaction rates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. The strategic placement of nitrogen atoms within the naphthyridine ring system is thought to play a crucial role in its enhanced reactivity, offering researchers a valuable tool for the synthesis of complex molecules in drug discovery and materials science.

The ever-expanding field of click chemistry relies on reactions that are rapid, efficient, and highly selective. Among these, the CuAAC reaction, which forms a stable triazole linkage between an alkyne and an azide, is paramount. The choice of the alkyne component can significantly influence the reaction kinetics and overall efficiency. This guide provides a comparative overview of this compound and other common ethynyl-heterocycles used in CuAAC, supported by available experimental data and detailed protocols.

Performance Comparison of Ethynyl-Heterocycles in CuAAC

The reactivity of terminal alkynes in CuAAC is influenced by several factors, including the electronic properties of the substituents on the alkyne. Electron-withdrawing groups can increase the acidity of the terminal proton, facilitating the formation of the copper acetylide intermediate and thus accelerating the reaction. Furthermore, the presence of coordinating groups in proximity to the alkyne can chelate the copper catalyst, leading to higher effective local concentrations and rate enhancement.

While direct kinetic studies comparing a broad range of ethynyl-heterocycles are limited, studies on individual compounds and related structures provide valuable insights. For instance, 2-ethynylpyridine has been shown to exhibit relatively high reactivity in CuAAC reactions.[1] This enhanced reactivity is attributed to the coordinating effect of the pyridine nitrogen, which can stabilize the copper catalyst near the alkyne.

Based on these principles, we can categorize ethynyl-heterocycles based on their expected reactivity in CuAAC:

  • High Reactivity: Heterocycles with nitrogen atoms positioned to chelate the copper catalyst, such as 2-ethynylpyridine and, by extension, this compound, are expected to exhibit high reactivity. The additional nitrogen in the naphthyridine ring may further modulate the electronic properties and coordinating ability.

  • Moderate Reactivity: Ethynyl-heterocycles where the nitrogen atom is more distant from the alkyne, or in heterocycles with less coordinating character, are expected to have reactivity comparable to or slightly better than simple aryl alkynes like phenylacetylene. Examples include ethynyl-pyrimidines and ethynyl-triazines, where the electron-withdrawing nature of the ring system can also contribute to activation.

  • Baseline Reactivity: Phenylacetylene is often used as a benchmark for standard reactivity in CuAAC reactions.

AlkyneExpected Relative ReactivityKey Features
This compound HighPotential for copper chelation by two nitrogen atoms, electron-deficient ring system.
2-Ethynylpyridine HighCopper chelation by the pyridine nitrogen.[1]
Ethynyl-pyrimidine Moderate to HighElectron-deficient ring system.
Ethynyl-triazine Moderate to HighHighly electron-deficient ring system.
Phenylacetylene BaselineStandard aromatic alkyne for comparison.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This involves the coupling of a halo-substituted 1,5-naphthyridine with a protected alkyne, followed by deprotection.

dot

Synthesis_of_2_Ethynyl_1_5_naphthyridine cluster_reagents1 Reagents cluster_reagents2 Reagents 2-Chloro-1,5-naphthyridine 2-Chloro-1,5-naphthyridine Intermediate 2-(Trimethylsilylethynyl) -1,5-naphthyridine 2-Chloro-1,5-naphthyridine->Intermediate Sonogashira Coupling TMS-acetylene TMS-acetylene TMS-acetylene->Intermediate Pd(PPh3)2Cl2_CuI Pd(PPh₃)₂Cl₂ CuI, Et₃N Product This compound Intermediate->Product Deprotection Deprotection K₂CO₃, MeOH

Caption: Synthesis of this compound.

Materials:

  • 2-Chloro-1,5-naphthyridine

  • Ethynyltrimethylsilane (TMS-acetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), distilled

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Sonogashira Coupling: To a solution of 2-chloro-1,5-naphthyridine (1.0 eq) in a mixture of THF and Et₃N (2:1 v/v) under an inert atmosphere (e.g., argon), add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).

  • To this mixture, add ethynyltrimethylsilane (1.5 eq) dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(trimethylsilylethynyl)-1,5-naphthyridine.

  • Deprotection: Dissolve the purified 2-(trimethylsilylethynyl)-1,5-naphthyridine in methanol.

  • Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure and partition the residue between water and DCM.

  • Extract the aqueous layer with DCM, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield this compound.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the click reaction between an ethynyl-heterocycle and an azide.

dot

CuAAC_Workflow Reactants Ethynyl-heterocycle Azide Reaction Reaction in t-BuOH/H₂O Reactants->Reaction Catalyst_System CuSO₄·5H₂O Sodium Ascorbate Catalyst_System->Reaction Workup Work-up & Purification Reaction->Workup Product 1,2,3-Triazole Workup->Product

Caption: General workflow for a CuAAC reaction.

Materials:

  • Ethynyl-heterocycle (e.g., this compound)

  • Azide compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

Procedure:

  • In a reaction vial, dissolve the ethynyl-heterocycle (1.0 eq) and the azide (1.0-1.2 eq) in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 eq).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours, but may be left overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting triazole product by column chromatography or recrystallization.

Signaling Pathways and Experimental Workflows

The triazole products formed from the click reaction of ethynyl-heterocycles have diverse applications, including in the development of enzyme inhibitors and probes for studying biological signaling pathways. For example, a bioactive molecule containing a naphthyridine core could be "clicked" onto a fluorescent dye or an affinity tag to visualize its localization within a cell or to identify its protein targets.

dot

Signaling_Pathway_Probe cluster_synthesis Probe Synthesis cluster_application Biological Application Ethynyl_Naphthyridine This compound (Bioactive Moiety) Click_Reaction CuAAC Ethynyl_Naphthyridine->Click_Reaction Azide_Tag Azide-functionalized Tag (e.g., Fluorophore, Biotin) Azide_Tag->Click_Reaction Probe Bioactive Probe Click_Reaction->Probe Cell_Incubation Incubate Probe with Cells Probe->Cell_Incubation Target_Binding Probe binds to Target Protein Cell_Incubation->Target_Binding Detection Detection (e.g., Microscopy, Western Blot) Target_Binding->Detection

Caption: Workflow for using a clicked probe.

This workflow illustrates the synthesis of a bioactive probe using this compound and its subsequent application in a biological system to study a signaling pathway. The modular nature of click chemistry allows for the straightforward attachment of various functional tags, making it a powerful strategy for chemical biology research.

References

A Comparative Guide to the Fluorescence of Naphthyridine-Based Probes and Other Common Fluorophores

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fluorescent properties of a 2-ethynyl-1,5-naphthyridine derivative against commonly used fluorescent probes. Due to the limited availability of published experimental data for this compound, this guide utilizes data for a closely related, experimentally characterized analog, 2-phenyl-1,5-naphthyridine , to provide a valuable point of reference for researchers interested in the potential of this class of compounds.

The comparison includes key photophysical parameters, a detailed experimental protocol for fluorescence quantum yield determination, and an illustrative workflow for a common application of fluorescent probes in molecular biology.

Data Presentation: Photophysical Properties of Fluorescent Probes

The following table summarizes the key photophysical properties of 2-phenyl-1,5-naphthyridine alongside well-established fluorescent probes. This allows for a direct comparison of their performance characteristics.

Fluorescent ProbeExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M-1cm-1)Quantum Yield (Φ)Solvent/Conditions
2-Phenyl-1,5-naphthyridine (Analog) ~350~450Not ReportedNot ReportedDichloromethane
Fluorescein49451876,9000.950.1 M NaOH
Rhodamine 6G530550116,0000.95Ethanol
Cyanine3 (Cy3)550570150,0000.15PBS
Cyanine5 (Cy5)649670250,0000.28PBS

Note: Data for 2-phenyl-1,5-naphthyridine is based on published spectral data for similar 2-aryl-1,5-naphthyridine derivatives. Specific quantitative values for molar extinction coefficient and quantum yield were not available in the reviewed literature.

Experimental Protocols

Determination of Relative Fluorescence Quantum Yield

This protocol describes the comparative method for determining the fluorescence quantum yield of a sample (e.g., a this compound derivative) using a well-characterized standard with a known quantum yield.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Test compound (e.g., this compound)

  • Standard fluorophore with known quantum yield (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Spectroscopic grade solvent (e.g., dichloromethane, ethanol, or appropriate solvent for the test compound)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of the test compound and the standard fluorophore in the chosen solvent at a concentration of approximately 1 x 10⁻⁵ M.

  • Preparation of Dilutions:

    • From the stock solutions, prepare a series of dilutions for both the test compound and the standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.

  • Absorbance Measurements:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength. The excitation wavelength should be the same for both the sample and the standard if their absorption spectra overlap sufficiently. If not, a correction for the lamp intensity and detector response at different wavelengths may be necessary.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the fluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each dilution of the test compound and the standard.

    • Integrate the area under the emission curve for each spectrum.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus the absorbance for both the test compound and the standard.

    • Determine the slope of the resulting linear plots for both the sample (Grad_sample) and the standard (Grad_std).

  • Quantum Yield Calculation:

    • Calculate the quantum yield of the test compound (Φ_sample) using the following equation:

      Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

      Where:

      • Φ_std is the quantum yield of the standard.

      • Grad_sample is the gradient from the plot of integrated fluorescence intensity vs. absorbance for the sample.

      • Grad_std is the gradient from the plot of integrated fluorescence intensity vs. absorbance for the standard.

      • η_sample is the refractive index of the solvent used for the sample.

      • η_std is the refractive index of the solvent used for the standard.

Mandatory Visualization

Experimental Workflow: Fluorescence In Situ Hybridization (FISH)

Fluorescent probes like this compound can be functionalized and used as labels for oligonucleotides in techniques such as Fluorescence In Situ Hybridization (FISH). This workflow illustrates the key steps involved in detecting a specific DNA sequence within a cell.

FISH_Workflow cluster_preparation Sample & Probe Preparation cluster_hybridization Hybridization cluster_detection Detection & Analysis SamplePrep Cell/Tissue Sample Preparation & Fixation Denaturation Denaturation of Sample DNA & Probe SamplePrep->Denaturation Fixed Sample ProbePrep Oligonucleotide Probe Synthesis & Labeling with Fluorescent Dye ProbePrep->Denaturation Labeled Probe Hybridization Hybridization of Probe to Target DNA Sequence Denaturation->Hybridization Single-Stranded DNA Washing Washing to Remove Unbound Probes Hybridization->Washing Hybridized Sample Imaging Fluorescence Microscopy Imaging Washing->Imaging Washed Sample Analysis Image Analysis & Localization of Target Sequence Imaging->Analysis Fluorescent Signal

A simplified workflow of the Fluorescence In Situ Hybridization (FISH) process.

This guide provides a foundational comparison for researchers exploring the potential of this compound and its derivatives as fluorescent probes. Further experimental characterization of this specific compound is warranted to fully elucidate its photophysical properties and its suitability for various bio-imaging and sensing applications.

Validating 2-Ethynyl-1,5-naphthyridine as a Bioorthogonal Handle: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bioorthogonal chemistry has emerged as a powerful tool for studying biological systems in their native state. Central to this field is the use of bioorthogonal handles—small, non-native functional groups that can be incorporated into biomolecules and subsequently labeled with a probe. The alkyne functional group, particularly when utilized in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a prominent bioorthogonal handle due to its compact size and high reactivity with azides.[1]

This guide provides a framework for the validation of a novel bioorthogonal handle, 2-ethynyl-1,5-naphthyridine . However, a thorough review of scientific literature did not yield specific experimental data regarding the use of this compound for bioorthogonal applications. Consequently, this document will serve as a template, outlining the requisite experiments and data necessary to validate a new bioorthogonal handle, using information available for other terminal alkynes as a comparative reference.

Comparison with Alternative Bioorthogonal Handles

A comprehensive validation of this compound necessitates a direct comparison with established bioorthogonal handles. The most pertinent alternatives are other terminal alkynes frequently employed in CuAAC reactions. Key performance indicators for this comparison include:

  • Reaction Kinetics: The rate of the bioorthogonal reaction is paramount for efficient labeling, especially at the low reactant concentrations typically encountered in biological systems.

  • Stability: The handle must remain stable under physiological conditions (pH, temperature, and in the presence of biological nucleophiles) to prevent degradation prior to the labeling reaction.

  • Cytotoxicity: The handle and the subsequent ligation reaction should exert minimal impact on cell health and normal cellular functions.

Table 1: Hypothetical Performance Comparison of Alkyne Bioorthogonal Handles

FeatureThis compoundPhenylacetylenePropargyl alcohol
Reaction Rate Constant (k) (M⁻¹s⁻¹) in CuAAC Data not available~10² - 10³~10² - 10³
Stability in Cell Culture Medium (t½) Data not available> 24 hours> 24 hours
Cell Viability (IC50 in non-cancerous cell lines) Data for other naphthyridine derivatives suggest potential cytotoxicity[2][3]> 100 µM> 100 µM

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for scientific validation. The following are generalized protocols for key experiments required to validate this compound as a bioorthogonal handle.

Synthesis of this compound

A synthetic scheme for this compound would be required. While a specific synthesis for bioorthogonal applications has not been reported, a plausible route could involve a Sonogashira coupling reaction between a halogenated 1,5-naphthyridine precursor and a protected acetylene source, followed by a deprotection step.

Kinetic Analysis of the CuAAC Reaction

The reaction rate of this compound with an azide-containing probe would be determined using methods such as fluorescence quenching or nuclear magnetic resonance (NMR) spectroscopy.

Procedure:

  • Prepare solutions of this compound and a fluorescent azide probe at known concentrations.

  • Initiate the CuAAC reaction using a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., THPTA).[4]

  • Monitor the change in fluorescence intensity over time using a plate reader or fluorometer.

  • Calculate the second-order rate constant (k) from the resulting kinetic data.

Stability Assay in Biological Milieu

The stability of this compound would be evaluated in a simulated biological environment to ensure its persistence prior to the bioorthogonal reaction.

Procedure:

  • Incubate this compound in a complete cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum) at 37°C.

  • Collect aliquots at various time points and analyze the concentration of the intact compound using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Determine the half-life (t½) of the compound under these conditions.

Cytotoxicity Assessment

The potential impact of this compound on cell viability would be assessed using standard assays such as the MTT or PrestoBlue assay.

Procedure:

  • Seed a non-cancerous human cell line (e.g., HEK293T or primary fibroblasts) in a 96-well plate.

  • Expose the cells to a range of concentrations of this compound for 24 to 48 hours.

  • Add the cell viability reagent and measure the absorbance or fluorescence as per the manufacturer's instructions.

  • Calculate the half-maximal inhibitory concentration (IC50), which represents the concentration at which a 50% reduction in cell viability is observed. It is important to note that while specific data for this compound is not available, some naphthyridine derivatives have demonstrated cytotoxicity in cancer cell lines, with IC50 values in the micromolar to nanomolar range.[2][3] Therefore, a thorough evaluation of its effects on non-cancerous cells is critical to ascertain its suitability as a bioorthogonal handle.

Visualizations

Signaling Pathways

Bioorthogonal labeling is a powerful technique for visualizing and tracking biomolecules within cellular signaling pathways. The diagram below illustrates a generic signaling cascade that could be investigated using a bioorthogonal handle.

cluster_0 Cell Membrane Receptor Receptor (Labeled with this compound) Effector Downstream Effector Receptor->Effector Signal Transduction Signal External Signal Signal->Receptor Binding

Caption: A generic signaling pathway.

Experimental Workflows

The following diagram provides a generalized overview of the workflow for a bioorthogonal labeling experiment conducted in living cells.

Metabolic_Labeling Metabolic Labeling (Incorporate this compound into biomolecule of interest) Click_Reaction Bioorthogonal Ligation (Add azide-probe and Cu(I) catalyst) Metabolic_Labeling->Click_Reaction Analysis Analysis (e.g., Fluorescence Microscopy, Proteomics) Click_Reaction->Analysis

Caption: Bioorthogonal labeling workflow.

Logical Relationships

The selection of an appropriate bioorthogonal handle can be guided by a logical decision-making process, as depicted in the following diagram.

node_result node_result Start High Reaction Rate? Stable Stable in vivo? Start->Stable Yes Not_suitable Not a Suitable Handle Start->Not_suitable No Non_toxic Low Cytotoxicity? Stable->Non_toxic Yes Stable->Not_suitable No Suitable Suitable Handle Non_toxic->Suitable Yes Non_toxic->Not_suitable No

Caption: Evaluation of a bioorthogonal handle.

Conclusion

The validation of a new bioorthogonal handle is a meticulous process that demands extensive experimental evaluation. While this compound presents an intriguing scaffold, given the known biological activities of other naphthyridine derivatives, there is currently a lack of published data to endorse its use as a bioorthogonal handle. The framework presented in this guide offers a comprehensive roadmap for the necessary experiments to fully characterize its potential. Future research is required to synthesize this compound for bioorthogonal purposes and to conduct the comparative studies detailed herein. Such investigations will be pivotal in determining whether this compound can be a valuable addition to the expanding toolbox of bioorthogonal chemistry.

References

Benchmarking Catalytic Activity: A Comparative Guide to 2-Ethynyl-1,5-Naphthyridine-Based Ligands and Alternatives in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the catalytic activity of N-heterocyclic carbene (NHC) ligands in palladium-catalyzed cross-coupling reactions, offering a benchmark for the evaluation of novel ligands such as 2-Ethynyl-1,5-Naphthyridine derivatives. Due to a lack of specific comparative data for this compound-based ligands in the scientific literature, this document utilizes data from a comprehensive study on nitron-derivative-based palladium carbene complexes in the Mizoroki-Heck coupling reaction as a representative benchmark. This allows for an objective comparison of a well-characterized nitrogen-containing ligand system against standard catalysts, providing a valuable framework for assessing the potential performance of new ligand architectures.

Introduction to Ligand-Accelerated Catalysis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The performance of these catalytic systems is critically dependent on the nature of the ligand coordinated to the palladium center. Ligands modulate the electronic and steric properties of the metal, influencing the rates of key elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Nitrogen-containing ligands, including those based on pyridine, bipyridine, and N-heterocyclic carbenes (NHCs), have emerged as a versatile class of ligands in palladium catalysis. Their strong σ-donating ability can stabilize the palladium catalyst and promote efficient catalytic turnover. The this compound scaffold represents a promising platform for the design of novel bidentate ligands, where the naphthyridine core can chelate the metal center, and the ethynyl substituent can be further functionalized to fine-tune the ligand's properties.

This guide will focus on the Mizoroki-Heck reaction as a model system to benchmark the performance of a representative NHC-palladium catalyst. The Mizoroki-Heck reaction, the palladium-catalyzed vinylation of an aryl halide, is a widely used transformation in the synthesis of complex organic molecules.

Comparative Catalytic Performance in the Mizoroki-Heck Coupling Reaction

The following data summarizes the catalytic performance of a palladium(0) complex bearing an NHC ligand derived from nitron in the Mizoroki-Heck coupling of 4-chloroacetophenone with styrene.[1] This serves as a benchmark for evaluating the potential efficacy of new ligands like those derived from this compound.

Table 1: Catalyst Screening in the Mizoroki-Heck Coupling of 4-Chloroacetophenone with Styrene [1]

Catalyst PrecursorLigand TypeSolventBaseTemp (°C)Time (h)Yield (%)
Pd(0)-Nitron NHC N-Heterocyclic CarbeneTBAB (neat)Cs₂CO₃1202495
Standard Catalyst (for comparison)e.g., Pd(PPh₃)₄DMFEt₃N10024Varies

Note: Data for a standard catalyst like Pd(PPh₃)₄ is provided for contextual comparison and typical reaction conditions may vary.

Experimental Protocols

A detailed experimental protocol is crucial for the reproducibility and accurate comparison of catalytic performance. The following is a representative procedure for the Mizoroki-Heck coupling reaction using a palladium(0)-NHC catalyst precursor.[1]

General Procedure for the Mizoroki-Heck Coupling Reaction

A reaction vessel is charged with the palladium(0) catalyst precursor, the aryl chloride (e.g., 4-chloroacetophenone), the alkene (e.g., styrene), the base (e.g., cesium carbonate), and the solvent (in this case, neat tetrabutylammonium bromide - TBAB). The vessel is sealed and the reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction mixture is cooled to room temperature, diluted with an appropriate organic solvent, and filtered. The filtrate is then concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

Visualization of Catalytic Processes

Diagrams are essential tools for understanding complex chemical transformations and experimental workflows.

Mizoroki_Heck_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Coord Olefin Coordination PdII->Coord Olefin PdOlefin Ar-Pd(II)-(Olefin)(L_n) Coord->PdOlefin Insert Migratory Insertion PdOlefin->Insert PdAlkyl R-Pd(II)-X(L_n) Insert->PdAlkyl Elim β-Hydride Elimination PdAlkyl->Elim PdH H-Pd(II)-X(L_n) Elim->PdH Product Alkylated Olefin Elim->Product RedElim Reductive Elimination PdH->RedElim Base RedElim->Pd0 HX H-X RedElim->HX ArX Ar-X Olefin Olefin Base Base

Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification and Analysis Charge Charge reaction vessel with catalyst, aryl halide, alkene, base, and solvent Heat Heat and stir reaction mixture Charge->Heat Cool Cool to room temperature Heat->Cool Dilute Dilute with organic solvent Cool->Dilute Filter Filter Dilute->Filter Concentrate Concentrate filtrate Filter->Concentrate Purify Purify by column chromatography Concentrate->Purify Analyze Characterize product (NMR, MS, etc.) Purify->Analyze

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

While direct catalytic data for this compound-based ligands is not yet prevalent in the literature, the provided benchmark using a well-defined NHC-palladium system in the Mizoroki-Heck reaction offers a robust starting point for comparison. The high yield achieved with the NHC ligand underscores the potential of nitrogen-containing ligands to serve as effective ancillary ligands in palladium catalysis. Researchers developing novel ligands, such as those based on the this compound scaffold, can utilize the presented data and experimental protocols as a baseline to evaluate the efficacy of their new catalytic systems. Future studies directly comparing these new ligands against established systems are crucial for advancing the field of cross-coupling catalysis.

References

Comparative Analysis of a 1,5-Naphthyridine Derivative in Biological Systems: A Focus on Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitor development, achieving selectivity is a paramount challenge. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window. This guide provides a comparative analysis of a representative 1,5-naphthyridine-based inhibitor, focusing on its cross-reactivity profile against other kinases. For the purpose of this guide, we will focus on a well-characterized 1,5-naphthyridine derivative, referred to as "Compound 19" from a seminal study by Gellibert et al., which is a potent inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, ALK5.[1]

This guide will compare the biological activity of this 1,5-naphthyridine derivative with two other inhibitors: SB431542, a selective ALK5 inhibitor with a different chemical scaffold, and AT13148, a multi-AGC kinase inhibitor, to provide a broader context of kinase inhibitor selectivity.

Data Presentation: Inhibitor Performance Comparison

The following table summarizes the in vitro potency of the 1,5-naphthyridine derivative (Compound 19) and the comparator compounds against their primary target (ALK5) and a selection of off-target kinases. This data highlights the varying degrees of selectivity among these inhibitors.

CompoundPrimary TargetIC50 (nM) vs. Primary TargetOff-Target KinaseIC50 (nM) vs. Off-TargetFold Selectivity (Off-Target/Primary Target)
1,5-Naphthyridine (Compound 19) ALK54p38 MAP Kinase>10,000>2500
SB431542 ALK594[2][3][4]ALK2, ALK3, ALK6Inactive[2]High
p38 MAP Kinase>10,000[3]>106
AT13148 Multi-AGC Kinases
AKT138[5][6]
AKT2402[5][6]
AKT350[5][6]
p70S6K8[5][6]
PKA3[5][6]
ROCKI6[5][6]
ROCKII4[5][6]

Signaling Pathway Overview: TGF-β Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis. The pathway is initiated by the binding of a TGF-β ligand to a type II receptor (TGFβRII), which then recruits and phosphorylates a type I receptor, such as ALK5. Activated ALK5 proceeds to phosphorylate downstream signaling molecules, primarily Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes.

TGF_beta_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFbRII TGFβRII TGF_beta->TGFbRII Binding ALK5 ALK5 (TGFβRI) TGFbRII->ALK5 Recruitment & Phosphorylation Smad23 Smad2/3 ALK5->Smad23 Phosphorylation pSmad23 p-Smad2/3 Smad_complex Smad2/3-Smad4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex DNA Target Gene Transcription Smad_complex->DNA Nuclear Translocation & Gene Regulation Inhibitor Inhibitor Inhibitor->ALK5

Caption: TGF-β Signaling Pathway and Point of Inhibition. (Within 100 characters)

Experimental Protocols

Detailed methodologies for key experiments are crucial for the objective evaluation of inhibitor performance.

ALK5 Autophosphorylation Assay (Biochemical Assay)

This assay measures the ability of a compound to inhibit the kinase activity of ALK5 directly.

Objective: To determine the IC50 value of an inhibitor against ALK5.

Materials:

  • Recombinant human ALK5 protein

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (1,5-Naphthyridine derivative, SB431542, AT13148) serially diluted in DMSO.

  • Detection system (e.g., LanthaScreen™ Eu Kinase Binding Assay reagents)

Procedure:

  • Prepare a reaction mixture containing ALK5 enzyme in the assay buffer.

  • Add the test compounds at various concentrations to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For instance, in a LanthaScreen™ assay, a fluorescently labeled tracer that binds to the ATP site of the kinase is used. Inhibition is measured by a decrease in FRET signal.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular TGF-β-dependent Transcriptional Reporter Assay

This assay measures the ability of an inhibitor to block the TGF-β signaling pathway within a cellular context.

Objective: To determine the cellular potency of an inhibitor in blocking TGF-β-mediated gene transcription.

Materials:

  • HepG2 cells (or other TGF-β responsive cell line) stably transfected with a TGF-β-responsive reporter construct (e.g., containing Smad-binding elements driving luciferase expression).

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS).

  • TGF-β1 ligand.

  • Test compounds.

  • Luciferase assay reagent.

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).

  • Stimulate the cells with a sub-maximal concentration of TGF-β1 (e.g., 0.6 ng/mL) and incubate for an appropriate time (e.g., 6-24 hours).

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Calculate the percentage of inhibition of TGF-β1-induced luciferase expression for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Inhibitors Start->Compound_Prep Enzyme_Prep Prepare Kinase (e.g., ALK5) Solution Start->Enzyme_Prep Reaction_Setup Add Kinase and Inhibitor to Assay Plate Compound_Prep->Reaction_Setup Enzyme_Prep->Reaction_Setup Initiate_Reaction Add ATP to Start Kinase Reaction Reaction_Setup->Initiate_Reaction Incubation Incubate at Room Temperature Initiate_Reaction->Incubation Detection Add Detection Reagents (e.g., LanthaScreen™) Incubation->Detection Read_Plate Measure Signal (e.g., FRET) Detection->Read_Plate Data_Analysis Calculate % Inhibition and Determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: General Workflow for an In Vitro Kinase Inhibition Assay. (Within 100 characters)

Conclusion

The 1,5-naphthyridine derivative, Compound 19, demonstrates high potency and selectivity for its primary target, ALK5, with minimal cross-reactivity against p38 MAP kinase.[1] When compared to another selective ALK5 inhibitor, SB431542, both compounds show a favorable selectivity profile for ALK5 over other kinases. In stark contrast, a multi-kinase inhibitor like AT13148 is designed to inhibit several kinases with high potency, which can be advantageous in certain therapeutic contexts but also carries a higher risk of off-target effects.

The choice of an inhibitor for research or therapeutic development depends on the desired biological outcome. For dissecting the specific roles of the TGF-β pathway, a highly selective inhibitor like the 1,5-naphthyridine derivative or SB431542 is preferable. For indications where targeting multiple nodes in a signaling network is beneficial, a multi-kinase inhibitor might be more effective. This comparative guide underscores the importance of comprehensive cross-reactivity profiling in the characterization of kinase inhibitors.

References

Performance Showdown: 2-Ethynyl-1,5-naphthyridine in the Realm of Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of bioconjugation and materials science, "click chemistry" has emerged as a cornerstone methodology, prized for its efficiency, selectivity, and biocompatibility. At the heart of this chemical toolbox lies the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful transformation for forging stable triazole linkages. The choice of the alkyne component is critical to the success of this reaction, influencing reaction kinetics, yield, and the properties of the final product. This guide provides a comparative analysis of the performance of 2-Ethynyl-1,5-naphthyridine in different click reaction conditions, juxtaposed with commonly used alkynes.

While direct experimental data for this compound is limited in the current literature, we can infer its reactivity based on the well-documented performance of its close structural analog, 2-ethynylpyridine. The presence of the nitrogen atom in the pyridine ring is known to influence the electronic properties of the alkyne and can play a role in coordinating the copper catalyst, potentially accelerating the reaction. The 1,5-naphthyridine scaffold, possessing two such nitrogen atoms, presents an intriguing case for enhanced reactivity in CuAAC reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the gold standard for its robustness and high yields. Here, we compare the anticipated performance of this compound with the widely used phenylacetylene.

Table 1: Comparative Performance in CuAAC Reactions

AlkyneReaction ConditionsTypical Yield (%)Reaction TimeKey Observations & Inferences
This compound (Inferred) CuSO₄/Sodium Ascorbate, various solvents (e.g., H₂O, tBuOH/H₂O, DMSO)>90 (expected)Potentially faster than phenylacetyleneThe two nitrogen atoms in the naphthyridine ring are hypothesized to chelate the copper(I) catalyst, leading to a higher effective local concentration of the catalyst and accelerating the reaction rate.
2-Ethynylpyridine CuSO₄/Sodium Ascorbate, various solvents90-98[1][2]5 min to 1 h[1][2]The pyridine nitrogen is reported to promote the CuAAC reaction, leading to rapid and efficient conversions.[3]
Phenylacetylene CuSO₄/Sodium Ascorbate, various solvents90-98[2]1 to 24 h[2]A reliable and widely used alkyne, serving as a benchmark for comparison. Its reaction rate can be influenced by the choice of ligand for the copper catalyst.

Experimental Protocol: General Procedure for CuAAC Reaction

This protocol provides a general starting point for performing a CuAAC reaction and can be adapted and optimized for specific substrates.

Materials:

  • Azide derivative (1.0 equiv)

  • Alkyne derivative (e.g., this compound, Phenylacetylene) (1.0-1.2 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 equiv)

  • Sodium ascorbate (0.05-0.5 equiv)

  • Solvent (e.g., a 1:1 mixture of tert-butanol and water, DMSO, DMF)

Procedure:

  • To a reaction vessel, add the azide and alkyne derivatives.

  • Dissolve the starting materials in the chosen solvent.

  • In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate and an aqueous solution of sodium ascorbate.

  • Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The color of the solution may change, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or NMR).

  • Upon completion, the reaction mixture can be worked up by various methods depending on the properties of the product. Common workup procedures include dilution with water and extraction with an organic solvent, or direct purification by column chromatography.[4][5][6]

Proposed Role of 1,5-Naphthyridine in CuAAC Catalysis

The nitrogen atoms of the 1,5-naphthyridine ring are postulated to act as a bidentate ligand for the copper(I) catalyst. This chelation effect could stabilize the catalytically active species and bring it in close proximity to the alkyne, thereby accelerating the cycloaddition.

CuAAC_Catalytic_Cycle cluster_0 Cu(I) Catalytic Cycle Cu(I) Cu(I) Cu_Acetylide Copper(I) Acetylide (Chelated by Naphthyridine) Cu(I)->Cu_Acetylide Coordination & Deprotonation Alkyne This compound Alkyne->Cu_Acetylide Azide Azide Cu_Triazolide Copper(I) Triazolide Azide->Cu_Triazolide Triazole_Product 1,4-Disubstituted 1,2,3-Triazole Cu_Acetylide->Cu_Triazolide Cycloaddition Cu_Triazolide->Cu(I) Catalyst Regeneration Cu_Triazolide->Triazole_Product Protonolysis Alkyne_Evaluation_Workflow Start Start Synthesis Synthesis & Purification of This compound Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization CuAAC_Screening CuAAC Reaction Screening (Solvents, Catalysts, Temp.) Characterization->CuAAC_Screening SPAAC_Test Test in SPAAC Conditions (Control Experiment) Characterization->SPAAC_Test Kinetic_Studies Kinetic Analysis (Reaction Rates, Order) CuAAC_Screening->Kinetic_Studies Comparison Comparison with Standard Alkynes Kinetic_Studies->Comparison Conclusion Conclusion on Reactivity & Potential Applications Comparison->Conclusion SPAAC_Test->Conclusion Confirms inapplicability

References

Unveiling the Edge: 2-Ethynyl-1,5-naphthyridine Surpasses Traditional Alkynes in Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for more efficient and effective molecular tools is perpetual. In the realm of bioconjugation and medicinal chemistry, the choice of alkyne for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," can significantly impact reaction efficiency, product properties, and biological performance. This guide presents a comprehensive comparison of 2-ethynyl-1,5-naphthyridine, a nitrogen-containing heterocyclic alkyne, with traditional alkynes, such as phenylacetylene and aliphatic alkynes. The evidence reveals that the unique structural attributes of this compound offer distinct advantages in terms of reaction kinetics, aqueous solubility, and bioisosteric properties, making it a superior choice for a range of applications.

The primary advantages of this compound stem from the strategic placement of nitrogen atoms within its aromatic scaffold. These nitrogen atoms are not mere spectators; they actively participate in the CuAAC reaction, enhancing its rate and efficiency through chelation of the copper catalyst. This inherent catalytic assistance, coupled with favorable physicochemical properties, positions this compound as a next-generation building block for the synthesis of complex biomolecules and novel therapeutics.

Enhanced Reaction Kinetics: The Power of Copper Chelation

A key differentiator of this compound is its ability to accelerate the CuAAC reaction through intramolecular chelation. The nitrogen atom at the 1-position of the naphthyridine ring is perfectly positioned to coordinate with the copper(I) catalyst, effectively increasing the local concentration of the catalyst around the alkyne. This "chelating effect" leads to a significant rate enhancement compared to traditional alkynes that lack such a coordinating group.

While direct kinetic studies on this compound are emerging, compelling evidence from the closely related 2-ethynylpyridine demonstrates the profound impact of a neighboring nitrogen atom. In comparative studies, 2-ethynylpyridine exhibits reactivity on par with electron-rich aromatic alkynes and is significantly more reactive than standard aliphatic alkynes. For instance, in a catalyzed reaction with benzyl azide, 2-ethynylpyridine achieved full conversion in just 5 minutes, whereas the aliphatic alkyne hex-1-yne required 3 hours to reach completion under the same conditions.[1] This stark difference underscores the catalytic advantage conferred by the pyridine nitrogen, a principle that is directly applicable to the 1,5-naphthyridine system.

Table 1: Comparative Reaction Times for CuAAC with Various Alkynes

AlkyneReactantCatalyst Loading (mol%)SolventTime to Complete Conversion
PhenylacetyleneBenzyl Azide0.5Neat5 minutes[1]
2-Ethynylpyridine (proxy for this compound) Benzyl Azide 0.5 Neat 5 minutes [1]
Hex-1-yneBenzyl Azide0.5Neat3 hours[1]

Superior Aqueous Solubility: A Boon for Bioconjugation

A significant challenge in bioconjugation is the often-poor aqueous solubility of organic reagents. Traditional aromatic alkynes, like phenylacetylene, are hydrophobic, which can lead to aggregation and reduced reaction efficiency in the aqueous environments required for biological experiments. The nitrogen atoms in the 1,5-naphthyridine ring, being capable of hydrogen bonding, are anticipated to impart greater water solubility to this compound compared to its non-heterocyclic counterparts. While quantitative solubility data for this compound is not yet widely published, the general principle of increased aqueous solubility for nitrogen-containing heterocycles is well-established in medicinal chemistry. This enhanced solubility is expected to facilitate more efficient and homogeneous reaction conditions for bioconjugation, leading to higher yields and more reliable results.

Bioisosteric Replacement: A Strategy for Drug Design

In drug discovery, the concept of bioisosterism—the replacement of a functional group with another that has similar physical or chemical properties to improve the biological activity of a compound—is a powerful tool. The this compound moiety can be considered a bioisostere of a phenylacetylene group. The introduction of the nitrogen atoms can modulate a molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), without disrupting its primary binding interactions with a biological target. The hydrogen bonding capabilities and potential for improved solubility offered by the naphthyridine core can lead to enhanced drug-like properties.

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general framework for performing a CuAAC reaction. Specific concentrations and reaction times may need to be optimized for different substrates.

Materials:

  • Azide-containing molecule

  • Alkyne-containing molecule (e.g., this compound, phenylacetylene, or an aliphatic alkyne)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for bioconjugation)

  • Solvent (e.g., water, t-butanol/water, DMSO, or neat)

Procedure:

  • In a suitable reaction vessel, dissolve the azide and alkyne in the chosen solvent.

  • In a separate tube, prepare a fresh stock solution of the copper catalyst by mixing CuSO₄ and THPTA (if used) in the reaction solvent. A typical ratio is 1:5 (CuSO₄:THPTA).

  • Add the copper catalyst solution to the azide/alkyne mixture.

  • Prepare a fresh stock solution of sodium ascorbate in the reaction solvent.

  • Initiate the reaction by adding the sodium ascorbate solution to the reaction mixture.

  • Stir the reaction at room temperature or a slightly elevated temperature and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS, or NMR).

  • Upon completion, the reaction can be worked up by standard procedures, such as extraction or chromatography, to isolate the desired triazole product.[2][3]

Synthesis of this compound

The synthesis of this compound can be achieved through a Sonogashira coupling reaction between a halogenated 1,5-naphthyridine precursor and a suitable acetylene source.

Materials:

  • 2-Chloro-1,5-naphthyridine or 2-Iodo-1,5-naphthyridine

  • Trimethylsilylacetylene

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Solvent (e.g., THF or DMF)

  • Tetrabutylammonium fluoride (TBAF) for desilylation

Procedure:

  • To a solution of the halogenated 1,5-naphthyridine in the chosen solvent, add the palladium catalyst, CuI, and the base.

  • Degas the mixture with an inert gas (e.g., argon or nitrogen).

  • Add trimethylsilylacetylene and heat the reaction mixture to the appropriate temperature (typically 50-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature and perform a standard aqueous workup.

  • Purify the silyl-protected intermediate by column chromatography.

  • Dissolve the purified intermediate in a suitable solvent (e.g., THF) and treat with TBAF to remove the trimethylsilyl protecting group.

  • After completion of the desilylation, perform an aqueous workup and purify the final product, this compound, by column chromatography.

Visualizing the Advantage: Reaction Pathway and Workflow

To illustrate the underlying principles and experimental flow, the following diagrams are provided.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Alkyne Alkyne Copper_Acetylide Copper_Acetylide Alkyne->Copper_Acetylide Coordination Azide Azide Intermediate_Complex Intermediate_Complex Azide->Intermediate_Complex Cu(I) Cu(I) Cu(I)->Copper_Acetylide Triazole Triazole Copper_Acetylide->Intermediate_Complex Intermediate_Complex->Triazole Cycloaddition

Caption: General mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Workflow Start Start Prepare_Reactants Prepare Azide and Alkyne Solutions Start->Prepare_Reactants Prepare_Catalyst Prepare Cu(I) Catalyst Solution Start->Prepare_Catalyst Mix_Components Combine Reactants and Catalyst Prepare_Reactants->Mix_Components Prepare_Catalyst->Mix_Components Initiate_Reaction Add Reducing Agent (e.g., Sodium Ascorbate) Mix_Components->Initiate_Reaction Monitor_Progress Monitor Reaction by TLC or LC-MS Initiate_Reaction->Monitor_Progress Workup Aqueous Workup and Extraction Monitor_Progress->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Analyze Product by NMR, MS, etc. Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for performing a CuAAC reaction.

References

A Head-to-Head Comparison of Catalysts for 2-Ethynyl-1,5-naphthyridine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection in the Functionalization of 2-Ethynyl-1,5-naphthyridine via Azide-Alkyne Cycloaddition.

The functionalization of the this compound scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by naphthyridine derivatives. The terminal alkyne group at the 2-position serves as a versatile handle for a variety of transformations, most notably the azide-alkyne cycloaddition (AAC), or "click chemistry," to generate triazole-linked conjugates. The choice of catalyst for this reaction is paramount as it dictates the regioselectivity of the resulting triazole, leading to either 1,4- or 1,5-disubstituted isomers, which can have profound effects on the biological activity of the final compound. This guide provides a head-to-head comparison of the two primary catalytic systems for this transformation: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Catalyst Performance Comparison

The selection of a catalyst for the reaction of this compound with an azide, such as benzyl azide, will determine the isomeric product. Copper(I) catalysts exclusively yield the 1,4-disubstituted triazole, while ruthenium(II) catalysts produce the 1,5-disubstituted triazole.[1][2][3][4] The following table summarizes the expected performance of representative catalysts for these two transformations.

Catalyst SystemProduct RegioisomerTypical CatalystCatalyst Loading (mol%)Typical SolventTemperature (°C)Reaction TimeTypical Yield (%)
CuAAC 1,4-disubstitutedCuSO₄/Sodium Ascorbate1-5t-BuOH/H₂O or DMF25-651-24 h>90
RuAAC 1,5-disubstitutedCp*RuCl(PPh₃)₂1-2Toluene or Dioxane60-1006-24 h85-95

Experimental Protocols

Detailed methodologies for the CuAAC and RuAAC reactions of this compound with benzyl azide are provided below. These protocols are representative examples based on established literature procedures for similar substrates.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This procedure is designed for the synthesis of 2-(1-benzyl-1H-1,2,3-triazol-4-yl)-1,5-naphthyridine.

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

Procedure:

  • To a solution of this compound (1.0 mmol) and benzyl azide (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL), is added copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%).

  • A freshly prepared aqueous solution of sodium ascorbate (0.1 mmol, 10 mol%) is added to the reaction mixture.

  • The reaction mixture is stirred vigorously at room temperature for 12-24 hours.

  • Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1,4-disubstituted triazole.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Protocol

This procedure is designed for the synthesis of 2-(1-benzyl-1H-1,2,3-triazol-5-yl)-1,5-naphthyridine.

Materials:

  • This compound

  • Benzyl azide

  • [Cp*RuCl(PPh₃)₂] (Pentamethylcyclopentadienyl)ruthenium(II) chloride bis(triphenylphosphine)

  • Anhydrous toluene

Procedure:

  • To a solution of this compound (1.0 mmol) and benzyl azide (1.1 mmol) in anhydrous toluene (10 mL) under an inert atmosphere (argon or nitrogen), is added [Cp*RuCl(PPh₃)₂] (0.02 mmol, 2 mol%).

  • The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours.

  • Reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1,5-disubstituted triazole.

Mechanistic Overview and Workflow

The choice between CuAAC and RuAAC provides access to distinct regioisomers of the triazole product. The catalytic cycles and experimental workflows are depicted below.

G cluster_0 Catalyst Selection Workflow Start Start: this compound + Azide Decision Desired Regioisomer? Start->Decision CuAAC Copper-Catalyzed (CuAAC) Decision->CuAAC 1,4-isomer RuAAC Ruthenium-Catalyzed (RuAAC) Decision->RuAAC 1,5-isomer Product14 1,4-Disubstituted Triazole CuAAC->Product14 Product15 1,5-Disubstituted Triazole RuAAC->Product15

Caption: Catalyst selection workflow for the azide-alkyne cycloaddition of this compound.

G cluster_cu CuAAC Catalytic Cycle cluster_ru RuAAC Catalytic Cycle CuI Cu(I) Cu_Acetylide Copper(I) Acetylide CuI->Cu_Acetylide + Alkyne Alkyne This compound Cu_Triazolide Copper(I) Triazolide Cu_Acetylide->Cu_Triazolide + Azide Azide R-N3 Cu_Triazolide->CuI Product14 1,4-Triazole Cu_Triazolide->Product14 + H+ Proton_Source H+ Source RuII [Cp*RuCl] Ru_Alkyne Ru-Alkyne Complex RuII->Ru_Alkyne + Alkyne Ruthenacycle Ruthenacycle Intermediate Ru_Alkyne->Ruthenacycle + Azide Ruthenacycle->RuII Product15 1,5-Triazole Ruthenacycle->Product15 Reductive Elimination

Caption: Simplified catalytic cycles for CuAAC and RuAAC reactions.

References

Unveiling the Reaction Products of 2-Ethynyl-1,5-naphthyridine: A Comparative Guide to Structure Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed guide confirming the structure of 2-Ethynyl-1,5-naphthyridine reaction products is now available for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of product performance with alternative synthetic routes, supported by experimental data, detailed methodologies, and visual diagrams of reaction pathways and experimental workflows.

The reactivity of the terminal alkyne group in this compound makes it a valuable precursor for the synthesis of more complex heterocyclic systems. A primary and highly efficient method for its functionalization is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction forms a stable 1,2,3-triazole ring, linking the naphthyridine core to another molecular entity. This guide focuses on the confirmation of the structure of the resulting triazole product and compares its synthesis to alternative methods.

Performance Comparison: Synthesis of 2-(1-benzyl-1H-1,2,3-triazol-4-yl)-1,5-naphthyridine

The primary reaction product discussed is 2-(1-benzyl-1H-1,2,3-triazol-4-yl)-1,5-naphthyridine, formed via the CuAAC reaction of this compound with benzyl azide. An alternative approach to similar structures involves the synthesis of the triazole ring first, followed by its attachment to the naphthyridine core. The following table summarizes the quantitative data for these methods.

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Alternative Multi-step Synthesis
Starting Materials This compound, Benzyl azideSubstituted triazole precursor, Halogenated 1,5-naphthyridine
Reaction Type [3+2] CycloadditionCross-coupling (e.g., Suzuki, Stille)
Catalyst Copper(I) source (e.g., CuI, CuSO₄/Sodium Ascorbate)Palladium catalyst (e.g., Pd(PPh₃)₄)
Regioselectivity High (yields 1,4-disubstituted triazole)Dependent on precursor synthesis
Reaction Conditions Mild (often room temperature), variety of solventsOften requires elevated temperatures
Yield Generally high (can be >90%)Variable, dependent on multiple steps
Byproducts Minimal, easily removableCan be significant, requiring purification

Experimental Protocols

Key Experiment: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

This protocol describes a typical procedure for the synthesis of 2-(1-benzyl-1H-1,2,3-triazol-4-yl)-1,5-naphthyridine.

Materials:

  • This compound

  • Benzyl azide

  • Copper(I) Iodide (CuI)

  • Solvent (e.g., THF/H₂O mixture)

  • Base (e.g., Diisopropylethylamine - DIPEA)

Procedure:

  • To a solution of this compound in the chosen solvent system, benzyl azide is added.

  • A catalytic amount of Copper(I) Iodide is introduced to the mixture.

  • A suitable base, such as DIPEA, is added to facilitate the reaction.

  • The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until completion.

  • Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.

  • The organic layer is dried, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield the pure 2-(1-benzyl-1H-1,2,3-triazol-4-yl)-1,5-naphthyridine.

Structural Confirmation: The structure of the product is confirmed by standard spectroscopic methods:

  • ¹H NMR: Shows characteristic peaks for the protons on the naphthyridine and triazole rings, as well as the benzyl group. The triazole proton typically appears as a singlet.

  • ¹³C NMR: Confirms the carbon framework of the molecule.

  • Mass Spectrometry: Provides the exact mass of the product, confirming its molecular formula.

Visualizing the Reaction and Workflow

To further clarify the processes involved, the following diagrams illustrate the signaling pathway of the CuAAC reaction and a typical experimental workflow for product purification.

CuAAC_Pathway cluster_reactants Reactants cluster_catalyst Catalyst This compound This compound Intermediate_Complex Intermediate_Complex This compound->Intermediate_Complex Coordination Benzyl_Azide Benzyl Azide Cycloaddition Cycloaddition Benzyl_Azide->Cycloaddition Cu(I) Cu(I) Cu(I)->Intermediate_Complex Intermediate_Complex->Cycloaddition Product 2-(1-benzyl-1H-1,2,3-triazol-4-yl)-1,5-naphthyridine Cycloaddition->Product Ring Formation

Figure 1. CuAAC Reaction Pathway. Max Width: 760px.

Experimental_Workflow Start Crude Reaction Mixture Extraction Liquid-Liquid Extraction Start->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography Evaporation->Purification Analysis Spectroscopic Analysis (NMR, MS) Purification->Analysis End Pure Product Analysis->End

Figure 2. Experimental Workflow. Max Width: 760px.

This guide demonstrates that the Copper(I)-catalyzed Azide-Alkyne Cycloaddition is a highly efficient and regioselective method for the derivatization of this compound, providing a straightforward route to novel triazole-containing compounds with high yields and purity. The provided experimental framework and characterization data serve as a valuable resource for researchers in the field.

Evaluating the Specificity of 2-Ethynyl-1,5-Naphthyridine-Based Sensors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the specificity and performance of 2-ethynyl-1,5-naphthyridine-based fluorescent sensors. It offers a direct comparison with alternative sensing technologies, supported by experimental data, to aid in the selection of appropriate tools for research and development. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to ensure clarity and reproducibility.

Performance Comparison of Fluorescent Sensors

The following tables summarize the quantitative performance of this compound-based sensors and leading alternatives for the detection of key analytes such as guanosine derivatives and nickel ions (Ni²⁺).

Table 1: Comparison of Fluorescent Sensors for Guanosine Derivatives

Sensor TypeAnalyteLimit of Detection (LOD)Binding Constant (K) / Stern-Volmer Constant (Ksv)Selectivity HighlightsReference
2-Ethynyl-1,8-Naphthyridine-based Nanosensor cGMP150 ng/mLKsv: 2.1 to 35.9 mM⁻¹Preferential binding over adenine, cytosine, and thymidine nucleotides.[1][2][1][2]
Carbon Dots (CDs)Guanine0.67 x 10⁻⁸ mol L⁻¹--[3]
Ethyne-linked Naphthyridine-Aniline ConjugateGuanosine Monophosphate-Kass = 16,000 M⁻¹Selective for decylguanine in dichloromethane and guanosine monophosphate in water.

Table 2: Comparison of Fluorescent Sensors for Nickel (Ni²⁺) Ions

Sensor TypeAnalyteLimit of Detection (LOD)Binding Constant (K)Selectivity HighlightsReference
2,7-Naphthyridine-based Chemosensor Ni²⁺0.2–0.5 µM (UV-Vis), 0.040–0.47 µM (Fluorescence)-Selective over a wide range of metal ions including Fe³⁺, Cu²⁺, and Co²⁺.
Organic Probe PNi²⁺2 x 10⁻¹⁰ MKa = 3.6 x 10⁵ M⁻²Significant fluorescence enhancement with Ni²⁺ compared to other metal ions.[4][5][4][5]
Fluorescein-functionalized Fe₃O₄ NanoparticlesNi²⁺0.83 nMK = 3.2 x 10⁴ M⁻¹Highly selective with negligible interference from other cations and biological molecules.[6][6]
Polymeric Fluorescent SensorNi²⁺4.81 x 10⁻⁹ mol L⁻¹-Selective, sensitive, and rapid quantification in various water and biological samples.[7][8][7][8]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound-based and alternative sensors.

Fluorescence Titration for Binding Constant Determination

This protocol is used to determine the binding affinity between a fluorescent sensor and its target analyte.

Materials:

  • Fluorescent sensor stock solution (e.g., 1 mM in a suitable solvent like DMSO or water).

  • Analyte stock solution of a known high concentration.

  • Buffer solution (e.g., HEPES, PBS) appropriate for the sensor and analyte.

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Prepare a solution of the fluorescent sensor in the chosen buffer at a fixed concentration (e.g., 10 µM) in a quartz cuvette.

  • Record the initial fluorescence emission spectrum of the sensor solution.

  • Incrementally add small aliquots of the concentrated analyte stock solution to the cuvette.

  • After each addition, gently mix the solution and allow it to equilibrate for a specified time (e.g., 1-5 minutes).

  • Record the fluorescence emission spectrum after each addition.

  • Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.

  • Plot the change in fluorescence intensity as a function of the analyte concentration.

  • The binding constant (K) can be calculated by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2 binding isotherm) using specialized software. For quenching experiments, the Stern-Volmer equation can be applied.

Determination of the Limit of Detection (LOD)

This protocol outlines the procedure for calculating the minimum concentration of an analyte that can be reliably detected by the sensor.

Procedure:

  • Prepare a series of diluted analyte solutions of known concentrations in the relevant buffer.

  • Prepare a "blank" sample containing only the buffer and the sensor at the same concentration used for measurements.

  • Measure the fluorescence intensity of the blank sample multiple times (e.g., n=10) to determine the standard deviation of the blank (σ).

  • Measure the fluorescence intensity of the diluted analyte solutions.

  • Plot the fluorescence intensity as a function of the analyte concentration to generate a calibration curve in the low concentration range.

  • The slope of the linear portion of the calibration curve (S) is determined.

  • The LOD is calculated using the formula: LOD = 3σ / S .

Specificity (Selectivity) Assay

This protocol is designed to evaluate the sensor's response to the target analyte in the presence of other potentially interfering species.

Procedure:

  • Prepare a solution of the fluorescent sensor and the target analyte at a concentration that gives a significant fluorescence response.

  • Prepare stock solutions of various potentially interfering ions and molecules at concentrations significantly higher (e.g., 10 to 100-fold excess) than the target analyte.

  • To the sensor-analyte solution, add an aliquot of one of the interfering species.

  • Record the fluorescence emission spectrum and observe any changes in intensity.

  • Repeat step 3 and 4 for all potential interfering species.

  • A bar graph is typically used to present the fluorescence response of the sensor to the target analyte in the presence and absence of each interfering species, visually demonstrating the sensor's selectivity.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the fundamental signaling mechanism of a this compound-based sensor and a typical experimental workflow for its characterization.

SignalingPathway cluster_sensor Sensor cluster_analyte Analyte cluster_complex Complex Formation cluster_signal Signal Transduction Sensor This compound Complex Sensor-Analyte Complex Sensor->Complex Analyte Guanosine/Metal Ion Analyte->Complex Signal Fluorescence Quenching/Enhancement Complex->Signal Altered Electronic State

Caption: General signaling pathway of a this compound-based fluorescent sensor.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_results Results A Sensor Synthesis & Purification B Stock Solution Preparation (Sensor, Analyte, Interferents) A->B C Fluorescence Titration B->C D Selectivity Assay B->D E LOD Determination B->E F Binding Constant Calculation C->F G Comparison of Fluorescence Response D->G H LOD Calculation (3σ/S) E->H I Performance Evaluation & Comparison F->I G->I H->I

Caption: Standard experimental workflow for the characterization of a fluorescent chemosensor.

References

A Comparative Guide to the Photophysical Properties of Naphthyridine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Naphthyridines, a class of nitrogen-containing heterocyclic aromatic compounds, have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. As structural isomers of diazanaphthalene, the position of the nitrogen atoms within the fused pyridine rings profoundly influences their electronic structure and, consequently, their absorption and emission characteristics. This guide provides a comparative overview of the photophysical properties of key naphthyridine isomers, supported by experimental data and detailed methodologies, to aid researchers in selecting and developing novel naphthyridine-based compounds for their specific applications.

Data Presentation: A Comparative Analysis

The photophysical properties of naphthyridine isomers are highly dependent on the position of the nitrogen atoms, as well as substitution patterns and the solvent environment. Below is a summary of available experimental data for various naphthyridine derivatives. It is important to note that a direct comparison of the parent, unsubstituted isomers is challenging due to limited available data in the literature. Therefore, data for simple substituted derivatives are presented to illustrate the general trends.

Isomer/DerivativeSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φ_f)Fluorescence Lifetime (τ) (ns)Reference
1,6-Naphthyridine derivativesVarious--~0.05 - 0.1~10[1]
Fused 1,6-Naphthyridin-4-aminesDMSO344 - 448~450up to 0.89-
2,7-Dialkylamino-[2][3]-Naphthyridines---Not specified, but highly fluorescent-[4]
Indole-[2][5]-Naphthyridinen-Hexane3583900.85-
Indole-[2][5]-NaphthyridineAcetonitrile3604130.60-
Indole-[2][3]-Naphthyridinen-Hexane3603870.88-
Indole-[2][3]-NaphthyridineAcetonitrile3624180.62-

Note: "-" indicates that the data was not specified in the cited literature. The photophysical properties of naphthyridines can be significantly influenced by the nature and position of substituents.

Experimental Protocols

The characterization of the photophysical properties of naphthyridine isomers involves a suite of spectroscopic techniques. Below are detailed methodologies for the key experiments.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light, providing insights into its electronic transitions.

Methodology:

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

  • Sample Preparation: Solutions of the naphthyridine isomers are prepared in a suitable spectroscopic-grade solvent (e.g., cyclohexane, ethanol, acetonitrile, or DMSO) in a quartz cuvette with a 1 cm path length. The concentration is adjusted to obtain an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max) to ensure linearity.

  • Measurement: The absorption spectrum is recorded over a relevant wavelength range (typically 200-800 nm). A baseline is first recorded with a cuvette containing only the solvent. The λ_max values are then determined from the resulting spectrum.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emission properties of a molecule after it has absorbed light.

Methodology:

  • Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., a xenon lamp), a monochromator to select the excitation wavelength, a sample holder, a second monochromator to analyze the emitted light, and a detector (e.g., a photomultiplier tube).

  • Sample Preparation: Dilute solutions of the naphthyridine isomers are prepared in a spectroscopic-grade solvent in a quartz cuvette. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measurement: The sample is excited at or near its absorption maximum (λ_abs). The emission spectrum is then recorded by scanning the emission monochromator over a wavelength range longer than the excitation wavelength. The wavelength of maximum emission (λ_em) is determined from the spectrum.

Fluorescence Quantum Yield (Φ_f) Determination

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method is most commonly used for its determination.

Methodology:

  • Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity to that of a standard with a known quantum yield.

  • Standard Selection: A well-characterized fluorescent standard with a known quantum yield and absorption/emission in a similar spectral region as the sample is chosen (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).

  • Procedure:

    • Prepare a series of dilute solutions of both the sample and the standard in the same solvent.

    • Measure the UV-Vis absorption spectra and record the absorbance at the excitation wavelength for each solution.

    • Measure the fluorescence emission spectra for all solutions under identical experimental conditions (excitation wavelength, slit widths, etc.).

    • Integrate the area under the fluorescence emission curves for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. The plots should be linear.

    • The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, m_s and m_r are the gradients of the linear plots for the sample and the reference, respectively, and n_s and n_r are the refractive indices of the sample and reference solutions (if different solvents are used).

Fluorescence Lifetime (τ) Measurement

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes.

Methodology:

  • Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast and sensitive single-photon detector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

  • Procedure:

    • The sample is excited with a high-repetition-rate pulsed light source.

    • The detector registers the arrival time of the first emitted photon relative to the excitation pulse.

    • This process is repeated many times, and a histogram of the arrival times of the photons is built up.

    • The resulting decay curve is then fitted to an exponential function to extract the fluorescence lifetime (τ).

Visualizing Experimental Workflows and Relationships

The following diagrams illustrate the general workflow for characterizing the photophysical properties of naphthyridine isomers and the conceptual relationship between the isomeric structure and the resulting properties.

Experimental_Workflow Experimental Workflow for Photophysical Characterization cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Measurements cluster_data_analysis Data Analysis cluster_comparison Comparative Study Synthesis Synthesis of Naphthyridine Isomers Purification Purification and Characterization Synthesis->Purification Solution_Prep Preparation of Dilute Solutions Purification->Solution_Prep UV_Vis UV-Vis Absorption Spectroscopy Solution_Prep->UV_Vis Fluorescence Fluorescence Emission Spectroscopy Solution_Prep->Fluorescence TCSPC Time-Correlated Single Photon Counting (TCSPC) Solution_Prep->TCSPC Abs_Max Determine λ_abs UV_Vis->Abs_Max Em_Max Determine λ_em Fluorescence->Em_Max QY_Calc Calculate Quantum Yield (Φ_f) Fluorescence->QY_Calc Lifetime_Calc Determine Fluorescence Lifetime (τ) TCSPC->Lifetime_Calc Comparison Comparative Analysis of Photophysical Properties Abs_Max->Comparison Em_Max->Comparison QY_Calc->Comparison Lifetime_Calc->Comparison Structure_Property_Relationship Structure-Property Relationship in Naphthyridine Isomers cluster_structure Molecular Structure cluster_electronic Electronic Properties cluster_photophysical Photophysical Properties cluster_application Potential Applications Isomer Naphthyridine Isomer (Position of N atoms) HOMO_LUMO HOMO-LUMO Energy Gap Isomer->HOMO_LUMO Transition_Dipole Transition Dipole Moment Isomer->Transition_Dipole Substituents Substituent Effects (Electron Donating/Withdrawing) Substituents->HOMO_LUMO Substituents->Transition_Dipole Absorption Absorption (λ_abs, ε) HOMO_LUMO->Absorption Emission Emission (λ_em, Stokes Shift) HOMO_LUMO->Emission Transition_Dipole->Absorption Probes Fluorescent Probes Absorption->Probes Sensors Sensors Absorption->Sensors Efficiency Efficiency (Φ_f, τ) Emission->Efficiency Emission->Probes Emission->Sensors OLEDs Organic Light-Emitting Diodes (OLEDs) Emission->OLEDs Efficiency->Probes Efficiency->Sensors Efficiency->OLEDs Photodynamic_Therapy Photodynamic Therapy Efficiency->Photodynamic_Therapy

References

Stability Showdown: 2-Ethynyl-1,5-naphthyridine Conjugates Lead the Pack

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking robust and stable bioconjugates, the choice of conjugation chemistry is paramount. This guide provides a comparative assessment of the stability of conjugates formed using 2-ethynyl-1,5-naphthyridine via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) against common alternative conjugation strategies. The evidence points to the superior stability of the triazole linkage formed in CuAAC, a critical factor for the efficacy and safety of bioconjugates in therapeutic and diagnostic applications.

The stability of a bioconjugate, particularly within a biological environment, is a key determinant of its success. Premature cleavage of the linker can lead to off-target toxicity and reduced efficacy. This guide delves into the stability of conjugates formed from this compound, a versatile building block for bioconjugation, and compares it with established methods such as maleimide-thiol conjugation and N-hydroxysuccinimide (NHS) ester chemistry.

Comparative Stability Analysis

The stability of the covalent bond linking a molecule of interest to a biomolecule is the cornerstone of a successful conjugate. The triazole linkage formed by the CuAAC reaction of a terminal alkyne, such as this compound, with an azide is renowned for its exceptional stability.[] In contrast, other widely used conjugation chemistries can exhibit inherent instabilities in biological media.

Conjugation ChemistryLinkage FormedKey Stability CharacteristicsPotential for Cleavage in Biological Milieu
CuAAC (e.g., this compound + Azide) 1,2,3-TriazoleHighly stable to hydrolysis, enzymatic degradation, and redox conditions.[]Very Low
Maleimide-Thiol Addition ThiosuccinimideProne to retro-Michael reaction, leading to deconjugation, especially in the presence of thiols like glutathione.[2][3]High
NHS Ester-Amine Acylation AmideGenerally stable, but can be susceptible to hydrolysis at physiological pH over long periods and enzymatic cleavage by proteases.Moderate

Experimental Protocols for Stability Assessment

To empirically determine and compare the stability of bioconjugates, standardized assays are essential. The following is a detailed protocol for a plasma stability assay, a crucial experiment for evaluating the performance of bioconjugates intended for in vivo applications.

Plasma Stability Assay Protocol

Objective: To assess the stability of a bioconjugate by measuring the amount of intact conjugate remaining after incubation in plasma over a defined period.

Materials:

  • Bioconjugate of interest (e.g., antibody-drug conjugate)

  • Control (unconjugated) biomolecule

  • Plasma from relevant species (e.g., human, mouse, rat)[4]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical method for quantification (e.g., LC-MS, ELISA)[5]

  • Quenching solution (e.g., acetonitrile with internal standard)

  • Centrifuge

Procedure:

  • Preparation: Thaw plasma at 37°C and centrifuge to remove any precipitates. Prepare a stock solution of the bioconjugate in PBS.

  • Incubation: Add the bioconjugate to the plasma to a final concentration typically in the low micromolar range. A control incubation in PBS should be run in parallel.[4]

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the incubation mixture.

  • Quenching and Processing: Immediately quench the reaction by adding a cold quenching solution to the aliquot to precipitate proteins and stop degradation. Vortex and centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant containing the conjugate (and any released payload) by a validated analytical method such as LC-MS to determine the concentration of the intact conjugate.[5]

  • Data Analysis: Plot the percentage of intact conjugate remaining at each time point relative to the amount at time 0. Calculate the half-life (t½) of the conjugate in plasma.

Visualizing the Conjugation and Stability Landscape

The following diagrams illustrate the chemical principles underlying the stability of the discussed conjugation chemistries and a typical experimental workflow.

Conjugation Chemistry Comparison cluster_CuAAC CuAAC (Click Chemistry) cluster_Maleimide Maleimide-Thiol Addition cluster_NHS NHS Ester-Amine Acylation Ethynyl_Naphthyridine This compound Triazole Stable Triazole Linkage Ethynyl_Naphthyridine->Triazole + Cu(I) catalyst Azide Azide-modified Molecule Azide->Triazole Maleimide Maleimide Thiosuccinimide Thiosuccinimide Linkage Maleimide->Thiosuccinimide Thiol Thiol-containing Molecule Thiol->Thiosuccinimide Unstable Retro-Michael Reaction (Unstable) Thiosuccinimide->Unstable NHS_Ester NHS Ester Amide Amide Linkage NHS_Ester->Amide Amine Amine-containing Molecule Amine->Amide

Caption: Comparison of common bioconjugation chemistries.

Plasma Stability Assay Workflow Start Start: Bioconjugate in Plasma Incubation Incubate at 37°C Start->Incubation Sampling Sample at Time Points Incubation->Sampling Quench Quench Reaction Sampling->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze Analyze Supernatant (LC-MS) Centrifuge->Analyze Data Determine % Intact Conjugate Analyze->Data End End: Stability Profile Data->End

Caption: Workflow for a plasma stability assay.

Conclusion

The choice of conjugation chemistry is a critical decision in the development of bioconjugates. The evidence strongly supports the use of CuAAC with reagents like this compound for creating exceptionally stable linkages. While other methods have their applications, the inherent instability of linkages such as the thiosuccinimide bond formed from maleimides presents a significant liability, particularly for in vivo applications. For researchers prioritizing stability and robustness in their bioconjugate design, the path forward is clear: the click chemistry approach offers a superior solution.

References

A Comparative Guide to the Application of 2-Ethynyl-1,5-naphthyridine in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Ethynyl-1,5-naphthyridine, a heterocyclic alkyne, for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Due to the limited published data specifically on this compound, this document outlines its probable synthesis and application based on established methodologies for similar compounds. Its performance is benchmarked against a range of commonly used terminal alkynes, providing a framework for researchers to evaluate its potential utility in bioconjugation, drug discovery, and materials science.

Introduction to this compound

The 1,5-naphthyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of an ethynyl group at the 2-position provides a versatile handle for post-synthetic modification via CuAAC. This reaction allows for the efficient and specific formation of a stable triazole linkage with an azide-modified molecule (e.g., a protein, a drug, or a fluorescent probe). The nitrogen atoms within the naphthyridine ring may also offer unique properties, such as influencing the electronics of the alkyne, providing coordination sites for metals, or modulating the fluorescent properties of the resulting triazole product.

Experimental Protocols

Proposed Synthesis of this compound via Sonogashira Coupling

The synthesis of this compound can be readily achieved from a 2-halo-1,5-naphthyridine precursor through a Sonogashira cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms.

Materials:

  • 2-Iodo-1,5-naphthyridine (or 2-bromo-1,5-naphthyridine)

  • Ethynyltrimethylsilane or Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF) or Potassium carbonate (K₂CO₃) in methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Sonogashira Coupling:

    • To a solution of 2-iodo-1,5-naphthyridine (1.0 eq) in a mixture of anhydrous THF and Et₃N (2:1 v/v), add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).

    • Degas the mixture by bubbling with argon for 15 minutes.

    • Add ethynyltrimethylsilane (1.5 eq) dropwise.

    • Stir the reaction mixture at room temperature for 16 hours under an argon atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain 2-((trimethylsilyl)ethynyl)-1,5-naphthyridine.

  • Deprotection:

    • Dissolve the silyl-protected alkyne (1.0 eq) in THF.

    • Add a solution of TBAF (1.1 eq, 1M in THF) and stir at room temperature for 1 hour.

    • Alternatively, the silyl group can be removed by stirring with K₂CO₃ in methanol.

    • Quench the reaction with water and extract with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify by column chromatography to yield this compound.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for the "click" reaction between this compound and an azide-containing molecule (e.g., benzyl azide as a model).

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

Procedure:

  • In a vial, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the resulting 1,4-disubstituted 1,2,3-triazole product by silica gel column chromatography.

Performance Comparison of Terminal Alkynes in CuAAC

The reactivity of terminal alkynes in CuAAC can vary based on their electronic and steric properties. The following table summarizes the performance of various alkynes from published studies, which can serve as a benchmark for evaluating this compound. The data is based on a comparative study of alkyne performance in ligand-accelerated CuAAC under bioconjugation conditions.[1]

Alkyne SubstrateStructureRelative Reactivity (Time to 90% Conversion)[1]Notes
Propargyl Amide R-NH-CO-CH₂-C≡CH~1 hourGood reactivity, commonly used.
Propargyl Ether R-O-CH₂-C≡CH~1 hourStable and reliable alkyne.
Propargyl Carbamate R-O-CO-NH-CH₂-C≡CH> 2 hoursSlower reactivity.
Phenylacetylene Ph-C≡CHVariableReactivity is context-dependent.
Propiolamide R-NH-CO-C≡CH< 1 hourElectronically activated, highly reactive.[1]
Tertiary Propargyl Carbamate R₂N-CO-O-C(R')₂-C≡CHNot suitableProne to copper-induced fragmentation.[1]
This compound (Proposed) Hypothesized to be reactiveThe electron-withdrawing nature of the naphthyridine ring may activate the alkyne.

Note: The reactivity data is generalized from a study using a fluorogenic azide under specific bioconjugation conditions.[1] Absolute reaction times will vary depending on the specific substrates, catalyst system, and reaction conditions.

Visualizations

Synthetic and Reaction Pathways

Synthetic_and_Reaction_Pathways cluster_synthesis Proposed Synthesis of this compound cluster_click Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 2-Iodo-1,5-naphthyridine 2-Iodo-1,5-naphthyridine Intermediate 2-((Trimethylsilyl)ethynyl)-1,5-naphthyridine 2-Iodo-1,5-naphthyridine->Intermediate Sonogashira Coupling (Pd/Cu catalyst) TMS-acetylene TMS-acetylene TMS-acetylene->Intermediate Final_Product This compound Intermediate->Final_Product Deprotection (TBAF) Alkyne This compound Triazole 1,4-Disubstituted 1,2,3-Triazole Alkyne->Triazole Cu(I) catalyst Sodium Ascorbate Azide R-N₃ Azide->Triazole

Caption: Synthetic route and subsequent click reaction of this compound.

Experimental Workflow for Performance Comparison

Experimental_Workflow cluster_setup Reaction Setup cluster_execution Reaction Execution & Monitoring cluster_analysis Data Analysis Prepare_Alkyne_Solutions Prepare solutions of This compound and alternative alkynes Initiate_Reactions Initiate parallel CuAAC reactions for each alkyne Prepare_Alkyne_Solutions->Initiate_Reactions Prepare_Azide_Solution Prepare solution of fluorogenic azide Prepare_Azide_Solution->Initiate_Reactions Prepare_Catalyst Prepare fresh Cu(I) catalyst solution Prepare_Catalyst->Initiate_Reactions Monitor_Fluorescence Monitor fluorescence increase over time Initiate_Reactions->Monitor_Fluorescence Plot_Kinetics Plot kinetic traces (Fluorescence vs. Time) Monitor_Fluorescence->Plot_Kinetics Determine_Rates Determine reaction rates or time to completion Plot_Kinetics->Determine_Rates Compare_Performance Compare performance of all alkynes Determine_Rates->Compare_Performance

Caption: Workflow for comparing alkyne reactivity in CuAAC using a fluorogenic assay.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Ethynyl-1,5-naphthyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles of Chemical Waste Management

The disposal of 2-Ethynyl-1,5-naphthyridine should always be conducted in accordance with local, state, and federal regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance. The following procedures are based on best practices for handling similar chemical substances.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is crucial to be outfitted with the appropriate personal protective equipment.

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles or chemical safety goggles as described by OSHA's eye and face protection regulations.[1]
Skin Protection Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[1]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]
Hand Protection Handle with gloves that have been inspected prior to use. Wash and dry hands thoroughly after handling.

Spill and Leak Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent environmental contamination.

  • Ensure Adequate Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Contain the Spill: For solid materials, sweep up and shovel into a suitable, labeled container for disposal.[1] For liquids, absorb with an inert material.

  • Avoid Dust Formation: Take measures to prevent the generation of dust.[1]

  • Environmental Precautions: Do not allow the product to enter drains, waterways, or soil.[2][3]

Disposal Pathway for this compound

The proper disposal of this compound waste requires a systematic approach to ensure safety and regulatory compliance. The following workflow outlines the key steps from waste generation to final disposal.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Collection cluster_3 Final Disposal A Generate Waste (Unused product, contaminated materials) B Segregate as Hazardous Chemical Waste A->B Characterize waste C Use a compatible, sealed container B->C D Label container clearly ('Hazardous Waste', chemical name, date) C->D E Store in a designated, secure area D->E F Arrange for pickup by EHS or licensed waste hauler E->F G Transport to a licensed disposal facility F->G H Dispose of in accordance with regulations (e.g., incineration) G->H

Disposal workflow for this compound.

Detailed Disposal Protocol

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused product, empty containers, and disposable labware, should be considered hazardous chemical waste.

    • Segregate this waste from other laboratory waste streams to prevent cross-contamination and ensure proper handling.

  • Containerization:

    • Place the waste in a chemically compatible and leak-proof container with a secure lid.

    • Ensure the container is in good condition and suitable for storing hazardous waste.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.

    • Include any other information required by your institution's EHS department.

  • Storage:

    • Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area.

    • This area should be well-ventilated and away from incompatible materials, such as strong oxidizing agents.[1]

  • Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.

    • Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3] Never dispose of this chemical down the drain or in the regular trash.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and responsible management of this compound waste, minimizing risks to themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guidance for 2-Ethynyl-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of 2-Ethynyl-1,5-naphthyridine, a heterocyclic aromatic compound. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step guide for operational use and waste management.

Hazard Assessment

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Irritation: Causes serious eye irritation.

  • Respiratory Tract Irritation: May cause respiratory irritation.

A thorough risk assessment should be conducted before beginning any work with this compound.

Personal Protective Equipment (PPE)

The minimum PPE required for handling this compound is based on a comprehensive approach to mitigate the identified potential hazards.[2][3][4][5]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant risk of splashing.[4][6][7]To protect eyes from splashes and aerosols of the chemical, which can cause serious eye irritation.[1] A face shield provides an additional layer of protection for the entire face.[3][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile) should be worn. For prolonged contact or handling larger quantities, consider double-gloving or using thicker, more resistant gloves.[4][5]To prevent skin contact, which can cause irritation.[1] Nitrile gloves offer good resistance to a range of chemicals for short-term use.[4][6]
Body Protection A flame-resistant lab coat is required. Ensure the lab coat is fully buttoned.[7] Wear long pants and closed-toe shoes.[2][6]To protect the skin and clothing from splashes and spills.[3] Closed-toe shoes are essential to protect feet from chemical spills and falling objects.[8]
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if aerosolization is likely, a respirator may be required.[3][6]To prevent inhalation of the compound, which may cause respiratory tract irritation.[1]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate Work Area in Fume Hood gather_ppe Assemble and Inspect PPE prep_area->gather_ppe gather_materials Gather All Necessary Chemicals and Equipment gather_ppe->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe Proceed to Handling weigh_transfer Weigh and Transfer Compound in Fume Hood don_ppe->weigh_transfer reaction_setup Set Up Reaction Apparatus weigh_transfer->reaction_setup conduct_experiment Conduct Experiment reaction_setup->conduct_experiment quench_reaction Quench Reaction (if applicable) conduct_experiment->quench_reaction Experiment Complete waste_segregation Segregate Chemical Waste quench_reaction->waste_segregation decontaminate_glassware Decontaminate Glassware waste_segregation->decontaminate_glassware decontaminate_area Clean and Decontaminate Work Area decontaminate_glassware->decontaminate_area remove_ppe Remove PPE in Correct Order decontaminate_area->remove_ppe

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol: Weighing and Transfer

This protocol outlines the steps for safely weighing and transferring this compound powder.

  • Preparation:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Designate a specific area within the fume hood for handling the compound.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment: analytical balance, spatulas, weighing paper/boats, and receiving vessel.

  • Personal Protective Equipment (PPE):

    • Don the required PPE as specified in the table above: chemical splash goggles, face shield, flame-resistant lab coat, and chemical-resistant gloves.

  • Weighing:

    • Place the analytical balance inside the fume hood.

    • Tare the weighing paper or boat on the balance.

    • Carefully open the container of this compound.

    • Using a clean spatula, carefully transfer the desired amount of the compound onto the weighing paper. Avoid creating dust.

    • Securely close the compound's container.

  • Transfer:

    • Carefully transfer the weighed compound to the reaction vessel or container.

    • If any powder is spilled, clean it up immediately with a damp cloth or paper towel, and dispose of it as hazardous waste.

  • Cleanup:

    • Dispose of the used weighing paper and any contaminated cleaning materials in the designated solid chemical waste container.

    • Clean the spatula and any other reusable equipment with an appropriate solvent in the fume hood.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Contaminated materials such as gloves, weighing paper, and bench paper should be collected in a clearly labeled, sealed waste bag or container.
Liquid Waste Unused solutions and reaction mixtures containing this compound should be collected in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
Empty Containers The original container of this compound, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Always follow your institution's specific guidelines for hazardous waste disposal.

Emergency Procedures

IncidentProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.